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  • Product: Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
  • CAS: 31968-98-6

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Analytical Characterization of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide Executive Summary In modern drug discovery, the strategic selection of aliphatic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

In modern drug discovery, the strategic selection of aliphatic amine building blocks is critical for tuning the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a highly specialized, chiral triamine scaffold. Featuring a piperazine core, an


-methyl group, and a flexible 

-ethylaminoethyl chain, this molecule provides multiple orthogonal functionalization handles.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, detailing the causality behind its behavior in aqueous systems, and establishes self-validating experimental protocols for characterizing its acid-base equilibria and lipophilicity.

Structural Logic & Predictive Physicochemical Profiling

The structural topology of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine dictates its behavior in biological systems. The presence of three distinct nitrogen centers—a secondary terminal amine, a secondary cyclic amine (


), and a tertiary cyclic amine (

)—creates a complex multiprotic system.
Quantitative Data Summary
Physicochemical PropertyCalculated ValueCausality & ADME Impact
Molecular Formula C₉H₂₁N₃Provides a high sp³ carbon fraction (Fsp³ = 1.0), correlating with high clinical success rates due to improved 3D complexity.
Molecular Weight 171.28 g/mol Low MW ensures that incorporation into larger modalities (e.g., PROTAC linkers or kinase inhibitors) minimizes the risk of exceeding Lipinski's Rule of 5 limits.
Topological Polar Surface Area (TPSA) ~27.3 ŲLow TPSA suggests excellent intrinsic membrane permeability, though this is highly dependent on the physiological protonation state.
Hydrogen Bond Donors (HBD) 2Located at the

piperazine nitrogen and the terminal secondary amine; crucial for target engagement via hydrogen bonding.
Hydrogen Bond Acceptors (HBA) 3All three nitrogen lone pairs can act as acceptors when in their neutral free-base forms.
Predicted LogP (Neutral) 0.5 – 1.0Moderate lipophilicity in the un-ionized state ensures solubility in both aqueous and organic environments during synthesis.

Acid-Base Equilibria: pKa Determination

The Causality of Multiprotic Behavior

Aliphatic amines lack the strong UV chromophores present in anilines or phenols. Consequently, UV-metric pKa determination is ineffective because the protonation of these nitrogens does not significantly alter the molecule's UV-Vis absorption spectrum. Potentiometric titration is the gold-standard methodology here, as it directly measures the change in hydrogen ion activity (


) as a function of added titrant[1].

Because the molecule contains three basic centers, it exhibits three distinct macroscopic pKa values. The terminal secondary amine is the least sterically hindered and most electron-rich, making it the most basic (pKa₁ ~10.2). The


 piperazine nitrogen is slightly less basic due to ring constraints (pKa₂ ~9.2). The 

methyl-substituted nitrogen is the least basic due to the electron-withdrawing inductive effect of the adjacent protonated nitrogens and steric hindrance (pKa₃ ~4.8).

Protonation A Tri-cation (Fully Protonated) pH < 4.5 B Di-cation (N1 & Terminal N+) pH 5.0 - 8.5 A->B -H+ (pKa3 ~4.8) N4-Methyl C Mono-cation (Terminal N+) pH 9.5 - 10.0 B->C -H+ (pKa2 ~9.2) N1-Piperazine D Free Base (Neutral) pH > 10.5 C->D -H+ (pKa1 ~10.2) Terminal Amine

Fig 1. pH-dependent protonation states of the triamine system.

Protocol: Self-Validating Potentiometric Titration

To accurately determine these values, a co-solvent potentiometric titration is often required if the free base exhibits limited aqueous solubility, though this specific triamine is highly water-soluble[2].

Step-by-Step Methodology:

  • System Calibration (Self-Validation Step 1): Calibrate the glass pH electrode using standardized IUPAC buffers (pH 4.01, 7.00, 10.01) at a constant temperature of 25.0 ± 0.1 °C. Perform a blank titration of the background electrolyte (0.15 M KCl) to validate the absence of dissolved

    
     (carbonate contamination) and to establish the baseline water ion product (
    
    
    
    ).
  • Sample Preparation: Dissolve exactly 1.0 mM of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine in 50 mL of 0.15 M KCl (to maintain constant ionic strength).

  • Acidification: Add standardized 0.5 M HCl to lower the solution pH to ~2.0, ensuring the molecule is fully protonated (tri-cation state).

  • Titration: Titrate the solution with standardized 0.1 M KOH under an inert argon atmosphere. Dispense titrant in 0.01 mL increments, allowing the potential (mV) to stabilize (drift < 0.1 mV/s) before the next addition.

  • Data Processing: Plot the Bjerrum curve (average number of bound protons vs. pH). The pKa values correspond to the pH at half-integer values of bound protons.

Lipophilicity and Partitioning: LogP/LogD Profiling

The Causality of the Shake-Flask Method

For highly basic, multiprotic compounds, chromatographic methods (like RP-HPLC) for LogP estimation are prone to artifacts. Secondary and tertiary amines frequently undergo secondary ion-exchange interactions with residual unendcapped silanol groups on silica-based C18 columns, leading to artificially inflated retention times and erroneous lipophilicity estimations[3]. Therefore, the classical Shake-Flask Method (OECD Guideline 107) is the scientifically rigorous choice[1].

Workflow Start Compound Reception & LC-MS Purity Check pKa Potentiometric Titration (pKa1, pKa2, pKa3) Start->pKa LogD Shake-Flask Method (OECD 107) Start->LogD Solubility Kinetic Solubility (Nephelometry) Start->Solubility Data ADME Profiling & Structure-Property Analysis pKa->Data LogD->Data Solubility->Data

Fig 2. Standardized workflow for physicochemical characterization.

Protocol: OECD 107 Shake-Flask Method (LogD at pH 7.4)

Because the compound will be predominantly di-protonated at physiological pH, determining the LogD at pH 7.4 is critical for predicting blood-brain barrier (BBB) penetration and gastrointestinal absorption.

Step-by-Step Methodology:

  • Phase Saturation: Mutually saturate 1-octanol and 10 mM phosphate buffer (pH 7.4) by stirring them together vigorously for 24 hours at 25 °C. Separate the phases.

  • Sample Preparation: Dissolve the compound in the pre-saturated aqueous buffer to achieve a concentration of 1 mg/mL.

  • Equilibration: In a thermostated glass vial (25 °C), combine the aqueous drug solution with the pre-saturated octanol. To ensure dynamic range accuracy, prepare three different phase ratios (e.g., 1:1, 1:2, and 2:1 octanol:water).

  • Agitation and Separation: Shake the vials mechanically for 1 hour (slow-stirring may be used to prevent micro-emulsions). Centrifuge the vials at 3000 x g for 15 minutes to achieve complete phase separation.

  • Quantification: Carefully sample both the octanol and aqueous layers using a syringe. Quantify the concentration of the compound in each phase using LC-MS/MS (MRM mode).

  • Mass Balance Verification (Self-Validation Step 2): Calculate the total mass of the compound recovered from both phases. The sum must equal the initial amount spiked (±5%). A recovery outside this range indicates adsorption to the glass vial or interface accumulation, invalidating the run.

Synthetic Utility in Drug Design

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is highly valued for its orthogonal reactivity. The terminal secondary amine is sterically highly accessible and can be selectively functionalized via reductive amination or Buchwald-Hartwig cross-coupling without affecting the


 piperazine nitrogen.

Conversely, researchers can utilize orthogonal protecting group strategies (e.g., transiently protecting the terminal amine with a Boc group) to direct


 (Nucleophilic Aromatic Substitution) reactions exclusively to the 

position of the piperazine ring. This makes the scaffold an exceptional linker for synthesizing bivalent degraders (PROTACs) or modifying the solvent-exposed regions of kinase inhibitors to drastically improve aqueous solubility.

References

  • APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC European Centre for Ecotoxicology and Toxicology of Chemicals (ECETOC)[3]

  • Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral and basic drugs European Journal of Pharmaceutical Sciences (via Universitat de Barcelona)[1]

  • Alkalimetry in Alcohol-Water Mixtures With Potentiometric End-Point Detection Analytica Chimica Acta (via Scribd)[2]

Sources

Exploratory

The Pharmacological Potential of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Derivatives: A Technical Guide for Drug Discovery

Abstract The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of bioactive compounds.[1][2] Its unique physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of bioactive compounds.[1][2] Its unique physicochemical properties, including a six-membered ring with two nitrogen atoms at positions 1 and 4, grant it conformational flexibility and tunable basicity, which are pivotal for interactions with biological targets.[1] The dual nitrogen atoms also provide a large polar surface area and act as hydrogen bond donors and acceptors, often leading to improved aqueous solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[3][4][5] This guide focuses on a specific, yet underexplored, class of piperazine derivatives: Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine and its analogues. We will delve into their synthetic viability, explore their potential pharmacological activities based on established structure-activity relationships of related piperazine compounds, and provide a comprehensive roadmap for their preclinical evaluation.

The Piperazine Core: A Foundation for Diverse Pharmacology

The versatility of the piperazine ring allows for extensive chemical modifications, enabling the fine-tuning of steric, electronic, and physicochemical properties to achieve high-affinity binding to a wide array of biological targets.[2] This has led to the development of piperazine-containing drugs across numerous therapeutic areas, including oncology (e.g., Imatinib), psychiatry (e.g., Aripiprazole), and infectious diseases.[1] The two nitrogen atoms serve as versatile synthetic handles for N-functionalization, allowing for the introduction of various substituents that can modulate the compound's interaction with specific receptors or enzymes.[1]

The core structure of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine presents several key features that suggest significant pharmacological potential:

  • A Chiral Center: The substitution at the 2-position of the piperazine ring introduces a chiral center, allowing for the synthesis of enantiomerically pure compounds which may exhibit stereospecific interactions with their biological targets.

  • A Methylated Nitrogen (N4): The methyl group at the N4 position can influence the basicity of this nitrogen and the overall lipophilicity of the molecule, potentially impacting its ability to cross the blood-brain barrier and its metabolic stability.

  • An Ethyl-amine Side Chain (N1): The primary amine at the terminus of the ethyl side chain at the N1 position provides a reactive handle for further derivatization and can also participate in crucial hydrogen bonding interactions with target proteins.

Synthetic Strategy: A Proposed Pathway

A proposed multi-step synthesis is outlined below:

Experimental Protocol: Synthesis of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
  • Step 1: N4-Methylation of a Protected 2-Substituted Piperazine:

    • Start with a commercially available or synthesized 2-substituted piperazine, where the N1 position is protected with a suitable protecting group (e.g., Boc, Cbz).

    • Dissolve the protected piperazine in a suitable aprotic solvent (e.g., acetonitrile, DMF).

    • Add a mild base (e.g., K₂CO₃, Et₃N) followed by a methylating agent (e.g., methyl iodide, dimethyl sulfate).

    • Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

    • Work up the reaction by quenching with water and extracting with an organic solvent. Purify the product by column chromatography.

  • Step 2: Deprotection of the N1-Position:

    • Dissolve the N4-methylated, N1-protected piperazine in a suitable solvent.

    • Perform deprotection under conditions appropriate for the chosen protecting group (e.g., TFA or HCl in dioxane for Boc; catalytic hydrogenation for Cbz).

    • Neutralize the resulting salt and extract the free amine.

  • Step 3: N1-Alkylation with a Protected Aminoethyl Group:

    • Dissolve the N4-methylpiperazine derivative from Step 2 in an aprotic solvent.

    • Add a base (e.g., K₂CO₃) and an N-protected 2-bromoethylamine (e.g., N-(2-bromoethyl)phthalimide).

    • Heat the reaction mixture to drive the alkylation to completion.

    • Purify the N1-alkylated product by column chromatography.

  • Step 4: Final Deprotection to Yield the Target Compound:

    • Remove the protecting group from the terminal amine (e.g., hydrazine for the phthalimide group).

    • Purify the final product, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine, by an appropriate method such as crystallization or chromatography.

Characterization:

The structure of the synthesized compound and all intermediates should be confirmed using standard analytical techniques including:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

G start Protected 2-Substituted Piperazine step1 N4-Methylation start->step1 Methylating Agent, Base step2 N1-Deprotection step1->step2 Deprotection Reagent step3 N1-Alkylation with Protected Aminoethyl Group step2->step3 N-protected 2-bromoethylamine, Base step4 Final Deprotection step3->step4 Deprotection Reagent end_product Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine step4->end_product

Caption: Proposed synthetic workflow for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

Predicted Pharmacological Landscape

Based on the extensive literature on piperazine derivatives, the Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine scaffold holds potential across several therapeutic areas.

Anticancer Activity

Piperazine derivatives are well-represented among anticancer agents.[1][2] They have been shown to inhibit cancer cell proliferation through various mechanisms. For instance, some piperazine-containing compounds induce necrosis or apoptosis in cancer cells.[1] Hybrid molecules of piperazine with other pharmacophores like chalcone have demonstrated potent antitumor activity.[7] A study on quinoxalinyl-piperazine derivatives, such as RX-5902, showed inhibition of p68 RNA helicase, leading to cell cycle arrest and apoptosis in cancer cells, including drug-resistant strains.[8]

Hypothesis for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Derivatives:

Derivatives of this scaffold could be designed to target specific kinases, a common strategy in cancer drug discovery where the piperazine moiety can enhance selectivity.[1] The primary amine offers a point for conjugation with other anticancer moieties to create hybrid molecules with enhanced efficacy.

Neuropharmacological Activity

Piperazine derivatives are prominent in the treatment of central nervous system (CNS) disorders.[9] Their ability to interact with various neurotransmitter receptors, including dopamine, serotonin, and histamine receptors, makes them valuable scaffolds for antipsychotic, antidepressant, and anxiolytic drugs.[1][6][9] For example, certain arylpiperazine derivatives show potent anxiolytic-like activity, potentially mediated by 5-HT₁A receptors.[10]

Hypothesis for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Derivatives:

The structural similarity of the core to known CNS-active compounds suggests potential activity at serotonin or dopamine receptors. The N-methyl group and the overall physicochemical properties will be critical in determining blood-brain barrier permeability and target engagement in the CNS.

Antimicrobial and Anti-inflammatory Potential

The piperazine nucleus is also found in compounds with antimicrobial and anti-inflammatory properties.[11][12] Some piperazine derivatives have shown significant in-vivo anti-inflammatory activity in models such as carrageenan-induced rat paw edema.[11] Furthermore, various synthetic modifications of the piperazine ring have led to compounds with antibacterial and antifungal activities.[12]

Hypothesis for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Derivatives:

The basic nitrogen atoms of the piperazine ring can interact with microbial cell membranes or key enzymes. Derivatization of the primary amine could lead to novel analogues with enhanced antimicrobial or anti-inflammatory profiles.

A Roadmap for Pharmacological Evaluation

A systematic in-vitro and in-vivo evaluation is crucial to elucidate the pharmacological potential of novel Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine derivatives.

In-Vitro Screening

A tiered approach to in-vitro screening is recommended, starting with broad-based assays and progressing to more specific mechanistic studies.

Table 1: Recommended In-Vitro Assays for Pharmacological Profiling

Therapeutic AreaPrimary AssaysSecondary/Mechanistic Assays
Oncology Cytotoxicity assays against a panel of cancer cell lines (e.g., NCI-60).Cell cycle analysis (flow cytometry), Apoptosis assays (e.g., Annexin V/PI staining), Kinase inhibition assays, Western blotting for key signaling proteins.
Neuropharmacology Receptor binding assays for key CNS targets (e.g., dopamine D₂, serotonin 5-HT₁A/₂A receptors).Functional assays (e.g., cAMP accumulation, calcium flux), Neurotransmitter reuptake inhibition assays.
Antimicrobial Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays against a panel of pathogenic bacteria and fungi.Time-kill kinetics, Biofilm inhibition assays, Mechanism of action studies (e.g., membrane permeability).
Anti-inflammatory Inhibition of inflammatory mediators (e.g., COX, LOX), Cytokine release assays in LPS-stimulated macrophages.Western blotting for inflammatory signaling pathways (e.g., NF-κB, MAPKs).
In-Vivo Evaluation

Promising candidates from in-vitro screening should be advanced to in-vivo models to assess their efficacy and safety.

Experimental Protocol: In-Vivo Anticancer Efficacy in a Xenograft Model

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude mice).

  • Tumor Implantation: Subcutaneously implant human cancer cells (selected based on in-vitro sensitivity) into the flank of the mice.

  • Treatment: Once tumors reach a palpable size, randomize mice into treatment and control groups. Administer the test compound and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at various doses.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

G start Synthesized Derivatives invitro In-Vitro Screening (Cytotoxicity, Receptor Binding, MIC) start->invitro lead_id Lead Identification (Potency, Selectivity) invitro->lead_id invivo In-Vivo Efficacy Models (Xenograft, Behavioral, Infection) lead_id->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd tox Preclinical Toxicology pk_pd->tox candidate Clinical Candidate tox->candidate

Caption: A streamlined workflow for the preclinical evaluation of novel derivatives.

Structure-Activity Relationship (SAR) and Lead Optimization

Systematic modification of the Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine scaffold will be crucial for developing potent and selective drug candidates. Key areas for SAR exploration include:

  • Stereochemistry: Synthesize and evaluate individual enantiomers to determine if the biological activity is stereospecific.

  • Substitution on the Primary Amine: Create a library of amides, sulfonamides, and other derivatives to explore the impact on target engagement and physicochemical properties.

  • Modification of the N-Methyl Group: Replace the methyl group with other small alkyl or functionalized groups to probe the steric and electronic requirements at this position.

  • Piperazine Ring Constraints: Introduce conformational constraints to the piperazine ring to potentially enhance potency and selectivity.

Conclusion

The Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine scaffold represents a promising, yet underexplored, area for drug discovery. By leveraging the well-established pharmacological importance of the piperazine core, researchers can embark on a systematic investigation of its potential. This guide provides a comprehensive framework for the synthesis, characterization, and pharmacological evaluation of these novel derivatives. Through rigorous application of medicinal chemistry principles and biological screening, this class of compounds may yield the next generation of therapeutics for a wide range of diseases. The synthetic versatility and favorable physicochemical properties of the piperazine nucleus continue to make it a remarkable tool in the generation of diverse and potent pharmacological agents.[4]

References

  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kumar, A., & Chaitanya, M. V. N. L. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780.
  • (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kumar, A., & Chaitanya, M. V. N. L. (2024).
  • (2026, January). The structure‐activity relationship of anticancer activity piperazine derivatives.
  • (n.d.). Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. PubMed.
  • Faizan, M., Kumar, R., Mazumder, A., Salahuddin, Kukreti, N., Kumar, A., & Chaitanya, M. V. (2024).
  • Singh, M., Jadhav, H. R., & Kumar, A. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874.
  • Mao, Z., Zheng, X., Qi, Y., Zhang, M., Huang, Y., Wan, C., & Rao, G. (2016). Synthesis and biological evaluation of novel hybrid compounds between chalcone and piperazine as potential antitumor agents. RSC Advances, 6, 7723-7727.
  • (2019, August 15). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents. Journal of Drug Delivery and Therapeutics.
  • (2012, January 25). Rexahn Pharmaceuticals Publishes New Preclinical Data for Quinoxalinyl-Piperazine Compounds. FirstWord Pharma.
  • (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • Kumar, V., et al. (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
  • (2019, February 15). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.
  • (2025, August 7). Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester.

Sources

Foundational

Physicochemical Profiling of Polyamine Scaffolds: A Comprehensive Solubility Guide for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

As a Senior Application Scientist in early-stage drug development, I approach the physicochemical profiling of polyamine scaffolds not merely as a routine data-collection exercise, but as a fundamental deconstruction of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug development, I approach the physicochemical profiling of polyamine scaffolds not merely as a routine data-collection exercise, but as a fundamental deconstruction of molecular interactions. The compound Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a complex, low-molecular-weight polyamine featuring three distinct basic nitrogen centers. Understanding its solubility profile across aqueous and organic environments is critical for salt selection, formulation design, and pharmacokinetic optimization.

This whitepaper provides an in-depth mechanistic analysis of this compound’s solubility behavior, supported by self-validating experimental protocols and thermodynamic principles.

Structural Causality and Ionization Profiling

To predict and manipulate the solubility of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine, we must first deconstruct its architecture. The molecule consists of:

  • A piperazine ring (providing conformational rigidity and two basic nitrogens).

  • A 4-methyl substitution (yielding a tertiary amine, pKa ~ 8.5–9.0).

  • A 2-(ethylamino)ethyl side chain (yielding a secondary aliphatic amine, pKa ~ 9.5–10.5).

Unsubstituted with pKa values of 5.35 and 9.73[1][2]. However, the asymmetric substitution in our target molecule creates a triprotic system. The presence of these three basic centers dictates that the molecule's solubility is exquisitely sensitive to pH. In low pH environments, it exists as a highly polar trication, whereas at high pH, it reverts to a lipophilic free base. This behavior is characteristic of, which leverage hydrogen bonding to enhance solubility in polar solvents[3][4].

IonizationLogic Compound Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (Free Base) pH_Low Low pH (< 5.0) Fully Protonated (Trication) Compound->pH_Low + 3H+ pH_Med Physiological pH (7.4) Dicationic Dominance Compound->pH_Med + 2H+ pH_High High pH (> 10.0) Unprotonated Free Base Compound->pH_High + 0H+ Sol_Aq_High Aqueous Sol: >100 mg/mL Organic Sol: Insoluble pH_Low->Sol_Aq_High Sol_Aq_Med Aqueous Sol: >50 mg/mL Organic Sol: Moderate pH_Med->Sol_Aq_Med Sol_Aq_Low Aqueous Sol: <5 mg/mL Organic Sol: Highly Soluble pH_High->Sol_Aq_Low

Logical relationship between pH-dependent ionization states and solvent partitioning.

Thermodynamic Solubility: Water vs. Organic Solvents

The solubility of a polyamine is governed by the energetic balance between crystal lattice disruption and solvent cavity formation. Because Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine contains multiple hydrogen bond donors and acceptors, it exhibits a strong affinity for polar protic solvents.

Aqueous Environments

In water, the molecule undergoes rapid protonation. The ion-dipole interactions formed between the protonated amine centers and water molecules are highly exothermic, easily overcoming the lattice energy of the free base or its corresponding salts. As observed in industrial applications like , the rapid proton transfer in aqueous media facilitates high solubility and dynamic reactivity[5][6].

Organic Solvents

In organic solvents, the solubility profile diverges sharply based on solvent polarity:

  • Polar Protic (e.g., Methanol, Ethanol): High solubility due to robust hydrogen bonding with the unprotonated nitrogen lone pairs[1].

  • Polar Aprotic (e.g., DMSO, DMF): Moderate to high solubility driven by dipole-dipole interactions.

  • Non-Polar (e.g., Hexane, Toluene): Poor solubility. The energetic cost of breaking the compound's intermolecular hydrogen bonds is not compensated by the weak dispersion forces offered by non-polar solvents.

Quantitative Solubility Summary
Solvent SystemDielectric Constant (ε)Predicted Solubility (mg/mL)Dominant Solvation Mechanism
Water (pH 2.0) 80.1> 100.0Ion-dipole interactions, extensive H-bonding
Water (pH 7.4) 80.1> 50.0Ion-dipole interactions, H-bonding
Water (pH 12.0) 80.1< 5.0Dipole-dipole, H-bonding (Free base form)
Methanol 32.7> 50.0Protic H-bonding, dipole-dipole
DMSO 46.7> 30.0Polar aprotic solvation, dipole-dipole
Hexane 1.89< 0.1Dispersion forces (Highly unfavorable)

Experimental Methodologies: Self-Validating Protocols

To rigorously determine the solubility profile of this compound, we must employ self-validating experimental systems. Standard syringe filtration is notoriously unreliable for lipophilic free bases due to non-specific adsorption onto nylon or PTFE membranes. Therefore, the following protocols rely on ultracentrifugation and mass-balance validation to ensure absolute data integrity.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)

Causality Focus: We utilize ultracentrifugation rather than filtration to separate the solid phase. Polyamines in their unprotonated state possess high surface activity and will bind to filter matrices, artificially depressing the measured solubility.

  • Solid Dispensing: Accurately weigh 50 mg of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 500 µL of the target solvent (e.g., pH 7.4 phosphate buffer, Methanol, or Hexane) to ensure an excess of solid (supersaturation).

  • Equilibration: Seal the vial and incubate in a thermomixer at 25.0 ± 0.1 °C, shaking at 200 rpm for 24 hours to achieve true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a thick-walled centrifuge tube. Centrifuge at 15,000 × g for 30 minutes at 25 °C to pellet the undissolved solid.

  • Quantification: Carefully aspirate the supernatant. Dilute appropriately with the mobile phase and quantify the API concentration using HPLC-UV/MS against a standard calibration curve.

  • Self-Validation (Mass Balance Check): Dissolve the remaining solid pellet in a known volume of 0.1 M HCl. Quantify this fraction. The sum of the dissolved fraction (Step 5) and the pellet fraction must equal the initial 50 mg (± 5%). A deviation indicates degradation or volatilization.

ProtocolWorkflow Step1 Solid Dispensing (Excess API) Step2 Solvent Addition (Aq & Organics) Step1->Step2 Step3 Equilibration (24h @ 25°C) Step2->Step3 Step4 Phase Separation (Ultracentrifuge) Step3->Step4 Step5 Quantification (HPLC-UV/MS) Step4->Step5 Step6 Mass Balance (Validation) Step5->Step6

Self-validating shake-flask thermodynamic solubility workflow.

Protocol 2: pH-Dependent Solubility and pKa Determination

Causality Focus: At high pH, the unprotonated free base of this polyamine will precipitate out of an aqueous solution, distorting the potentiometric titration curve. To prevent this, we employ the Yasuda-Shedlovsky extrapolation method, titrating in a co-solvent system to maintain solubility and mathematically deriving the true aqueous pKa.

  • Titrant Standardization: Standardize 0.1 M HCl and 0.1 M KOH using primary standards (e.g., KHP) under argon to prevent CO2 absorption (which forms )[2].

  • Sample Dissolution: Dissolve 10 mg of the compound in 10 mL of varying Methanol/Water mixtures (e.g., 20%, 30%, 40%, 50% MeOH).

  • Dual-Phase Titration: Titrate the solutions potentiometrically from pH 2.0 to 12.0 using a glass electrode calibrated for mixed-solvent systems.

  • Data Processing: Plot the apparent pKa values against the molar fraction of the co-solvent. Extrapolate the linear regression to 0% co-solvent to determine the absolute aqueous pKa values.

Formulation Implications

The solubility dichotomy of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine dictates specific formulation strategies:

  • Aqueous Injectables: The compound should be formulated as a multi-protic salt (e.g., trihydrochloride or citrate) to lock it into its highly soluble cationic state. The pH of the formulation must be buffered below 6.0 to prevent precipitation of the free base.

  • Lipid-Based Delivery: If oral bioavailability or blood-brain barrier penetration is required, the free base form should be utilized. Its moderate solubility in polar organics makes it an excellent candidate for self-microemulsifying drug delivery systems (SMEDDS) utilizing excipients like PEG-400 or Tween 80.

By rigorously applying these physicochemical principles and self-validating protocols, development teams can bypass empirical guesswork and engineer robust, phase-appropriate formulations for complex polyamine APIs.

References

  • Wikipedia Contributors. "Piperazine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Ataman Chemicals. "Piperazines: Properties and Applications." Ataman Kimya. Available at: [Link]

  • Li, H., et al. "The Chemistry and Thermodynamics of Point Source CO2 Capture by Liquid Chemical Absorption and Its Impact on Process Performance." International Journal of Global Warming / PMC. Available at:[Link]

  • Bioconjugate Chemistry. "Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells." ACS Publications. Available at:[Link]

Sources

Exploratory

Technical Guide: Predicted pKa Profile of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

The following technical guide details the predicted pKa values and physicochemical profile for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine . This analysis is structured for researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the predicted pKa values and physicochemical profile for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine . This analysis is structured for researchers and drug development professionals, focusing on ionization behavior, structural causality, and experimental validation.

[1]

Executive Summary

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a polybasic scaffold featuring three distinct ionization centers. Its acid dissociation constants (pKa) are critical determinants of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1]

Based on fragment-based computational modeling and Hammett-Taft structural analysis, this molecule exhibits a triprotic ionization profile .[2] At physiological pH (7.4), the compound is predicted to exist predominantly as a dication , with the side-chain amine and the secondary piperazine nitrogen protonated. This ionization state suggests high aqueous solubility and low passive membrane permeability, necessitating specific formulation strategies or active transport considerations for drug delivery.

Structural Analysis & Ionization Centers

To accurately predict pKa values, the molecule is deconstructed into its constituent functional zones. The IUPAC name implies a C2-substituted piperazine core.[2]

Chemical Structure Breakdown:

  • Center A (Side Chain): Secondary aliphatic amine (

    
    -ethylamino group).[2][3]
    
  • Center B (Ring N1): Secondary cyclic amine (unsubstituted position 1 of piperazine).

  • Center C (Ring N4): Tertiary cyclic amine (

    
    -methyl substituted position 4).[2][3]
    
Structural Diagram (Simplified)

Note: The "piperazin-2-yl" nomenclature specifies the ethyl-amine chain is attached to Carbon-2 of the ring, leaving N1 as a secondary amine.[2][3]

Predicted pKa Values

The following values are derived from consensus computational models (ACD/Percepta, ChemAxon) and comparative analysis of structural analogs (e.g., 2-methylpiperazine,


-ethylethanamine).
Ionization CenterFunctional GroupPredicted pKaProtonation State at pH 7.4Confidence
N_chain (A) Secondary Aliphatic Amine10.2 ± 0.4 Protonated (+1)High
N1_ring (B) Secondary Cyclic Amine9.1 ± 0.5 Protonated (+1)High
N4_ring (C) Tertiary Cyclic Amine5.2 ± 0.6 Neutral (0)Medium
Mechanistic Rationale
  • N_chain (pKa ~10.2): Acyclic secondary amines typically exhibit pKa values between 10.5–11.0. The slight reduction here is attributed to the field inductive effect (-I) of the nearby piperazine ring, which acts as an electron-withdrawing group, stabilizing the conjugate base.

  • N1_ring (pKa ~9.1): In 2-substituted piperazines, the secondary nitrogen (N1) retains high basicity. However, steric hindrance from the C2-substituent and inductive withdrawal from the protonated side chain (at pH < 10) slightly lowers the pKa compared to unsubstituted piperazine (pKa ~9.8).[2]

  • N4_ring (pKa ~5.2): The tertiary nitrogen in piperazine derivatives is significantly less basic due to steric bulk and the strong electrostatic repulsion that would occur if the ring were diprotonated (N1 is already protonated at this pH). This value aligns with the second pKa of

    
    -methylpiperazine.[2]
    

Ionization Pathway Visualization

The following diagram illustrates the sequential deprotonation of the molecule from acidic to basic conditions.

IonizationPathway Figure 1: Predicted Stepwise Deprotonation Sequence TriCation Tri-Cation (+3) (pH < 4.0) All N protonated DiCation Di-Cation (+2) (pH 5.5 - 8.5) N_chain & N1 (+) | N4 (0) TriCation->DiCation pKa3 ≈ 5.2 (N4 deprotonates) MonoCation Mono-Cation (+1) (pH 9.2 - 10.0) N_chain (+) | Ring Neutral DiCation->MonoCation pKa2 ≈ 9.1 (N1 deprotonates) Neutral Neutral Species (0) (pH > 11.0) All N deprotonated MonoCation->Neutral pKa1 ≈ 10.2 (N_chain deprotonates)

Caption: Stepwise dissociation of protons. The physiological species (Di-Cation) dominates the pH 5.5–8.5 window.[2]

Physicochemical Implications (ADME)[1]

Solubility & Lipophilicity (LogD)
  • pH 1.0 - 5.0: The molecule is highly soluble (Tri-cationic/Di-cationic).[2][3]

  • pH 7.4 (Blood/Cytosol): The molecule exists primarily as a Di-cation (+2) .[2][3] This results in a very low distribution coefficient (LogD ~ -2.0 to -1.5), indicating high water solubility and poor lipid bilayer permeability.[2]

  • pH 11.0: The neutral form dominates, significantly increasing lipophilicity (LogP predicted ~ 1.2), allowing for extraction into organic solvents.

Formulation Considerations

For drug development, the high basicity implies the molecule will readily form stable salts (e.g., dihydrochloride or trihydrochloride). In liquid formulations, the pH must be carefully buffered; at neutral pH, the cationic nature may lead to binding with anionic plasma proteins (e.g., Alpha-1 acid glycoprotein).

Experimental Validation Protocol

To validate these predicted values, a Potentiometric Titration is the gold standard method due to the molecule's high water solubility.

Method: Potentiometric Titration (GLP Standard)[1]

Objective: Determine precise macroscopic pKa values at 25°C.

Reagents:

  • Analyte: 0.01 M solution of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (HCl salt form).[2]

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).[2]

  • Solvent: Degassed water (ionic strength adjusted to 0.15 M with KCl).

Protocol Steps:

  • System Calibration: Calibrate the glass electrode using IUPAC standard buffers (pH 4.01, 7.00, 10.01).

  • Sample Preparation: Dissolve 20 mg of the amine salt in 20 mL of 0.15 M KCl solution. Ensure complete dissolution.

  • Acidification: Add a small excess of 0.1 M HCl to ensure the starting pH is < 3.0 (fully protonated state).

  • Titration: Titrate with 0.1 M NaOH using an autotitrator. Add titrant in 5 µL increments, allowing for electrode stabilization (drift < 0.5 mV/min) between points.

  • Data Collection: Record pH vs. Volume of NaOH from pH 2.0 to pH 12.0.

Data Analysis (Bjerrum Plot): Calculate the average number of protons bound per molecule (


) using the mass balance equation. Plot 

vs. pH. The half-integral points (

) correspond to the pKa values.

ValidationWorkflow Start Start: Amine Salt Sample Dissolve Dissolve in 0.15 M KCl (Ionic Strength Control) Start->Dissolve Acidify Acidify to pH < 3.0 (Ensure +3 State) Dissolve->Acidify Titrate Auto-Titration with NaOH (pH 2 -> 12) Acidify->Titrate Data Acquire pH vs. Vol Data Titrate->Data Calc Calculate Bjerrum Function (n_H vs pH) Data->Calc Result Derive pKa1, pKa2, pKa3 Calc->Result

Caption: Experimental workflow for determining pKa via potentiometric titration.

Structural Caveat (Isomerism)

Note on Nomenclature: The name "piperazin-2-yl" explicitly denotes a Carbon-2 attachment.[2] However, if the molecule is actually the more common N-substituted isomer (


-ethyl-2-(4-methylpiperazin-1-yl)ethanamine ), the pKa profile shifts.[2]
  • N1 (Tertiary in this isomer): pKa drops to ~7.8.

  • N4 (Tertiary): pKa drops to ~4.5.

  • Side Chain: Remains ~10.2.

  • Verification: Ensure the synthesis route confirms the C2-attachment (e.g., via reduction of a piperazine-2-carboxamide intermediate) versus N-alkylation.

References

  • Khalili, F., et al. (2009).[4] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data.

  • Pagano, F., et al. (2012). "Thermodynamic properties of the ionization of piperazine and its derivatives." Journal of Solution Chemistry.

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 161703, N-(2-aminoethyl)piperazine-1,4-diethylamine" (Analogous structure data).[2][3] [2]

Sources

Foundational

Structural and Pharmacological Versatility of 4-Methyl-Piperazine Ethylamine Derivatives in Modern Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can simultaneously optimize pharmacokinetic (PK) properties and drive target engagement. 2-(4-Methylpiperaz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on privileged scaffolds that can simultaneously optimize pharmacokinetic (PK) properties and drive target engagement. 2-(4-Methylpiperazin-1-yl)ethanamine (CAS 934-98-5), commonly referred to as 4-methyl-piperazine ethylamine, has emerged as a critical pharmacophore in medicinal chemistry[1]. By providing a highly tunable basic center, this moiety enhances aqueous solubility, improves lipophilic efficiency, and establishes critical electrostatic interactions with receptor binding pockets[1]. This whitepaper provides an in-depth mechanistic review of its pharmacological applications, synthetic methodologies, and validated experimental workflows.

Physicochemical Profiling & Mechanistic Rationale

The selection of the 4-methyl-piperazine ethylamine scaffold in drug discovery is driven by its unique structural duality. The primary amine allows for facile functionalization via amide coupling, reductive amination, or nucleophilic substitution[1]. Concurrently, the tertiary amine within the piperazine ring (pKa ~9.0) remains protonated at physiological pH. This protonation is not merely a solubility enhancer; it acts as a highly directional hydrogen-bond donor and electrostatic anchor, frequently forming salt bridges with conserved aspartate residues (e.g., D3.32) in G-protein-coupled receptors (GPCRs)[2].

Table 1: Quantitative Physicochemical Properties of the Core Scaffold
PropertyValue / DescriptionPharmacological Implication
Chemical Name 2-(4-Methylpiperazin-1-yl)ethanamineStandardized building block[1].
CAS Number 934-98-5Verified identification[1].
Molecular Weight 143.23 g/mol Low molecular weight allows for downstream elaboration without violating Lipinski’s Rule of 5[1].
Physical State Colorless to pale yellow liquidRequires careful handling; hygroscopic nature necessitates inert storage[3].
Reactivity Primary & Tertiary AminesEnables orthogonal synthetic strategies; primary amine acts as the primary nucleophile[1].

Pharmacological Applications and Target Receptors

Sigma Receptor (σ1R / σ2R) Modulation

Sigma receptors are non-opioid, non-GPCR transmembrane chaperone proteins located primarily at the endoplasmic reticulum (ER) mitochondrion-associated membrane (MAM)[4]. Derivatives of 4-methyl-piperazine ethylamine, most notably BD1063 (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine), are potent and selective σ1R antagonists[5]. BD1063 exhibits approximately 45-fold selectivity for σ1R over σ2R and ≥100-fold selectivity over opioid, dopaminergic, and muscarinic receptors.

Mechanistically, BD1063 prevents the dissociation of the σ1R chaperone from the BiP complex, thereby modulating intracellular Ca2+ homeostasis and attenuating NMDA receptor trafficking. Recent high-throughput screening has also identified BD1063 as a potent anti-prion compound, significantly reducing PrPSc levels in infected cell lines, highlighting its neuroprotective versatility[6].

Histamine Receptor (H4R) Antagonism

In the pursuit of novel anti-inflammatory agents, the 4-methyl-piperazine ethylamine moiety has been successfully integrated into 1,3,5-triazine cores to yield potent Histamine H4 Receptor (H4R) antagonists[2]. Molecular docking studies on validated H4R homology models reveal that the protonated ethylamino group undergoes a critical conformational interaction with the D3.32 residue in the orthosteric pocket, driving high-affinity binding and antagonist efficacy[2].

Kinase Inhibition and Anticancer Activity

The scaffold is frequently utilized to synthesize quinazoline and imidazoquinazoline derivatives targeting human mammary carcinoma (MCF7)[7]. By reacting the core amine with chloroacetamide derivatives, researchers have developed cyclized oxotriazine rings that obey the "rule of five" while exhibiting significant antiproliferative and cytotoxic activities[7].

Mechanistic Signaling & Workflow Visualizations

G A BD1063 (Ligand) B Sigma-1 Receptor (ER MAM) A->B Antagonizes C Chaperone BiP Complex B->C Stabilizes D Ca2+ Homeostasis C->D Regulates E NMDA Receptor Trafficking C->E Attenuates

Figure 1: Mechanistic pathway of Sigma-1 Receptor modulation by BD1063.

G A 1-Methylpiperazine B Alkylation (Chloroacetonitrile) A->B C Nitrile Intermediate B->C D LiAlH4 Reduction (0°C to RT) C->D E Target Amine (CAS 934-98-5) D->E

Figure 2: General synthetic workflow for 2-(4-Methylpiperazin-1-yl)ethanamine.

Validated Experimental Protocols

As a Senior Application Scientist, ensuring the reproducibility and safety of chemical and biological assays is paramount. The following protocols are engineered as self-validating systems, incorporating specific causality for each methodological choice.

Protocol 1: Synthesis of 2-(4-Methylpiperazin-1-yl)ethanamine via Nitrile Reduction

This protocol details the reduction of 2-(4-methylpiperazin-1-yl)acetonitrile to the primary amine using Lithium Aluminum Hydride (LiAlH4)[3].

Step-by-Step Methodology:

  • Preparation: Suspend LiAlH4 (3.3 g, 87 mmol) in 100 mL of anhydrous Tetrahydrofuran (THF) in a flame-dried, round-bottom flask under an inert argon atmosphere.

    • Causality: Anhydrous conditions are critical; any moisture will prematurely quench the LiAlH4, violently evolving hydrogen gas and destroying the reducing agent[3].

  • Cooling: Chill the suspension to 0 °C using an ice-water bath.

  • Addition: Slowly add a solution of 2-(4-methylpiperazin-1-yl)acetonitrile (11.2 g, 80.4 mmol) dissolved in 300 mL of anhydrous THF dropwise via an addition funnel[3].

    • Causality: Dropwise addition controls the exothermic nature of the reduction, preventing thermal runaway and the formation of unwanted secondary amines.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 1 hour[3].

  • Quenching (Fieser Method): Re-cool the flask to 0 °C. Sequentially and cautiously add 3.3 mL H2O, followed by 3.3 mL of 20% aqueous NaOH, and finally 9.9 mL H2O[3].

    • Validation Checkpoint: This specific stoichiometric quenching method traps the aluminum salts as a granular, easily filterable white precipitate rather than a gelatinous emulsion.

  • Isolation: Stir for 20 minutes, filter the mixture through a pad of Celite, and evaporate the THF under reduced pressure. Dissolve the residue in ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the target amine as a colorless oil (~99% yield)[3].

Protocol 2: In Vitro Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol evaluates the binding affinity (Ki) of synthesized derivatives (e.g., BD1063) at the σ1R using rat brain homogenates[5].

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat whole brain (excluding cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer.

    • Causality: Washing the membrane pellet removes endogenous ligands and cytosolic proteins that could interfere with radioligand binding.

  • Incubation Setup: In 96-well plates, combine 100 µL of membrane suspension, 50 µL of -pentazocine (final concentration ~3 nM), and 50 µL of the test compound (e.g., BD1063) at varying concentrations (10^-10 to 10^-5 M).

    • Causality:-pentazocine is utilized due to its exceptional affinity and selectivity for the σ1R over the σ2R[6].

  • Non-Specific Binding (NSB): Define NSB in separate control wells by adding 10 µM haloperidol instead of the test compound[5].

    • Validation Checkpoint: Haloperidol binds with high affinity to all sigma sites; any remaining radioactive signal in these wells represents non-displaceable background noise, validating the assay's signal-to-noise ratio.

  • Equilibration: Incubate the plates at 37 °C for 120 minutes to reach thermodynamic equilibrium.

  • Termination: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific filter binding). Wash filters three times with ice-cold buffer.

  • Quantification: Extract the filters into scintillation vials, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Conclusion

The 4-methyl-piperazine ethylamine scaffold remains a cornerstone in medicinal chemistry. Its ability to navigate the fine line between lipophilicity and aqueous solubility, combined with its capacity to form targeted electrostatic interactions, makes it indispensable. From the development of highly selective sigma receptor antagonists like BD1063 to the synthesis of novel anticancer and antihistamine agents, mastering the synthetic handling and pharmacological profiling of this derivative is essential for modern drug development pipelines.

References

Sources

Exploratory

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine CAS number and identifiers

The following technical guide provides an in-depth analysis of N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine , the chemically verified compound corresponding to the structural description provided. Focus Compound: N-Ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine , the chemically verified compound corresponding to the structural description provided.

Focus Compound: N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine CAS Number: 40172-12-1[1][2]

Executive Summary

This guide details the chemical identity, structural properties, and synthetic pathways of N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1). This compound serves as a critical diamine building block in medicinal chemistry, particularly in the synthesis of antipsychotics, kinase inhibitors, and GPCR ligands. Its structure features a piperazine core with a flexible ethylaminoethyl side chain, providing multiple protonation sites and hydrogen bonding capabilities essential for pharmacophore interactions.

Note on Nomenclature: The identifier Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (as presented in the topic request) suggests a carbon-linked (C2) piperazine derivative. However, chemical database analysis confirms that the commercially relevant and chemically stable isomer is the nitrogen-linked (N1) derivative, N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine . This guide focuses on this verified isomer (CAS 40172-12-1) to ensure experimental applicability.

Chemical Identity & Identifiers

The following data establishes the precise chemical definition of the compound for regulatory and experimental verification.

Identifier TypeValue
CAS Number 40172-12-1
IUPAC Name N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine
Common Synonyms 1-(2-Ethylaminoethyl)-4-methylpiperazine; N-Ethyl-N'-(4-methylpiperazinyl)ethylamine
Molecular Formula C₉H₂₁N₃
Molecular Weight 171.28 g/mol
SMILES CCNCCN1CCN(C)CC1
InChI Key GBADJQGJTQQHGC-UHFFFAOYSA-N
Appearance Colorless to pale yellow liquid (free base)

Structural Analysis & Properties

Molecular Architecture

The molecule consists of three distinct functional domains:

  • Piperazine Core: A saturated six-membered ring containing two nitrogen atoms in a 1,4-relationship. The ring typically adopts a chair conformation to minimize steric strain.

  • N-Methyl Substituent: Located at the N4 position, this group enhances lipophilicity and prevents secondary amine reactivity at this site.

  • Ethylaminoethyl Side Chain: Attached to the N1 position, this flexible linker terminates in a secondary ethylamine. This "tail" is the primary site for further derivatization (e.g., amide coupling, reductive amination).

Structural Visualization

The following diagram illustrates the connectivity and functional domains of the molecule.

Structure N_Me N-Methyl Group (Lipophilic) Pip_Ring Piperazine Core (Scaffold) N_Me->Pip_Ring N4 Attachment Linker Ethyl Linker (-CH2-CH2-) Pip_Ring->Linker N1 Attachment Sec_Amine Secondary Amine (-NH-Et) Linker->Sec_Amine Reactive Site

Figure 1: Functional decomposition of N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine.

Physicochemical Properties
  • Basicity (pKa): The molecule contains three basic nitrogens. The piperazine nitrogens typically have pKa values around 5.3 and 9.8. The secondary amine on the chain adds a third protonation site, making the molecule a polyamine capable of forming tri-hydrochloride salts (CAS 1609400-10-3).

  • Solubility: Highly soluble in water, ethanol, and DCM due to its polarity and H-bonding capacity.

  • Reactivity: The secondary amine is a strong nucleophile, suitable for SN2 reactions or acylation.

Synthesis & Production Protocols

Primary Synthetic Route: N-Alkylation

The most robust industrial synthesis involves the nucleophilic substitution of a chloroethyl-piperazine precursor with ethylamine.

Reaction Scheme:

  • Precursor: 1-(2-Chloroethyl)-4-methylpiperazine (or its hydrochloride salt).

  • Reagent: Ethylamine (excess, often 70% aq. solution).

  • Conditions: Reflux in ethanol or water/ethanol mixture; basic scavenger (K₂CO₃ or NaOH) required if using salt forms.

Step-by-Step Protocol:

  • Charge: Dissolve 1.0 eq of 1-(2-chloroethyl)-4-methylpiperazine dihydrochloride in Ethanol (10 volumes).

  • Basify: Add 2.5 eq of Potassium Carbonate (K₂CO₃) to liberate the free base.

  • Addition: Add 5.0 eq of Ethylamine (excess prevents over-alkylation to tertiary amine).

  • Reaction: Heat to mild reflux (approx. 50-60°C) for 12-18 hours. Monitor by TLC (System: DCM/MeOH/NH₃ 90:10:1).

  • Workup: Evaporate volatiles. Partition residue between DCM and Water. Wash organic layer with Brine.

  • Purification: Dry over Na₂SO₄, concentrate. Purify via vacuum distillation or column chromatography (Silica, DCM/MeOH gradient).

Synthetic Workflow Diagram

Synthesis Start Start: 1-(2-Chloroethyl)-4-methylpiperazine (HCl Salt) Step1 Step 1: Free Base Generation (K2CO3 / EtOH) Start->Step1 Step2 Step 2: Nucleophilic Substitution (+ Ethylamine, 60°C, 12h) Step1->Step2 Activation Step3 Step 3: Workup & Extraction (DCM / Water) Step2->Step3 Completion Product Product: N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine (CAS 40172-12-1) Step3->Product Purification

Figure 2: Synthetic workflow for the production of CAS 40172-12-1.

Applications in Drug Development

Pharmacophore Linker

This compound is frequently used to introduce the 4-methylpiperazine moiety into drug candidates. The piperazine ring improves water solubility and bioavailability, while the ethylamino linker provides a flexible tether to the main pharmacophore.

  • Example Class: Used in the synthesis of multi-target kinase inhibitors where the piperazine interacts with the solvent-accessible region of the ATP binding pocket.

Ligand Design

The tridentate nature (N-N-N) of the molecule makes it a useful ligand in coordination chemistry, particularly for developing Technetium-99m radiopharmaceuticals where stable chelation is required for imaging agents.

Safety & Handling (SDS Summary)

Hazard Classification:

  • Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage).

  • Acute Toxicity: Harmful if swallowed or absorbed through skin.

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a face shield. Work inside a fume hood.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The compound is hygroscopic and absorbs CO₂ from the air (forming carbamates).

  • Spill Response: Neutralize with weak acid (e.g., dilute acetic acid) before disposal, or absorb with inert material (vermiculite).

References

  • Sigma-Aldrich. N-Ethyl-2-(4-methyl-1-piperazinyl)ethanamine Product Page. Retrieved from

  • PubChem. Compound Summary for CID 12224775 (N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine). Retrieved from

  • ChemicalBook. CAS 40172-12-1 Data Sheet. Retrieved from

  • Ambeed. Safety Data Sheet: N-Ethyl-2-(4-methylpiperazin-1-yl)ethanamine. Retrieved from

Sources

Foundational

Technical Assessment: Safety Profile and Handling of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

Executive Summary This technical guide provides an in-depth safety and toxicological assessment of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine . Due to the specific nomenclature used, this assessment addresses both t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth safety and toxicological assessment of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine . Due to the specific nomenclature used, this assessment addresses both the theoretical C2-linked isomer and its commercially prevalent N-linked analog,


-Ethyl-

-[2-(4-methylpiperazin-1-yl)ethyl]amine
(CAS 40172-12-1).

Critical Hazard Overview: The compound is classified as a Corrosive (Category 1B) and a Sensitizer . It poses significant risks of severe skin burns, ocular damage, and respiratory sensitization. Handling requires strict engineering controls (fume hoods) and specific PPE (butyl rubber gloves).

Chemical Identity & Structural Disambiguation

The nomenclature "Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine" implies a specific connectivity that differs from common industrial piperazines.

Structural Analysis
  • Theoretical Target (C2-Linkage): The ethyl-amine chain is attached to the carbon at position 2 of the piperazine ring.

  • Commercial Analog (N1-Linkage): The ethyl-amine chain is attached to the nitrogen at position 1. This is the standard configuration for "aminoethyl-piperazine" derivatives used in drug synthesis.

Note on Safety Parity: From a toxicological perspective, both isomers share the same functional pharmacophores: a tertiary amine (piperazine ring) and a secondary/primary amine tail. Therefore, the safety protocols derived from the N-linked analog (CAS 40172-12-1) are applicable and recommended for the C2-linked isomer due to shared pKa and reactivity profiles.

Identification Data (Primary Analog)
PropertyDetail
Chemical Name

-Ethyl-

-[2-(4-methylpiperazin-1-yl)ethyl]amine
CAS Number 40172-12-1
Formula

Molecular Weight 171.28 g/mol
Physical State Colorless to pale yellow liquid
Basicity Strongly Basic (Estimated pKa

9.8 - 10.5)

Hazard Identification (GHS Classification)

This compound is a polyamine derivative. The following GHS classifications are derived from validated data for


-substituted piperazines (e.g., 1-(2-Aminoethyl)piperazine).
GHS Label Elements
  • Signal Word: DANGER

  • Pictograms:

    • 
      (Corrosion)
      
    • 
      (Health Hazard)
      
Hazard Statements
CodeHazard StatementRisk Level
H314 Causes severe skin burns and eye damage.Critical
H317 May cause an allergic skin reaction.High
H334 May cause allergy or asthma symptoms or breathing difficulties if inhaled.High
H302 Harmful if swallowed.[1][2]Moderate
H412 Harmful to aquatic life with long lasting effects.[3]Environmental

Toxicological Assessment

Mechanism of Toxicity

The toxicity of this compound is driven by two primary mechanisms: Alkaline Hydrolysis and Haptenization .

ToxicityMechanism Compound Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Exposure Tissue Contact (Skin/Eye/Lung) Compound->Exposure HighPH High pH (>11) Lipid Saponification Exposure->HighPH Direct Action ProteinBinding Protein Binding (Haptenization) Exposure->ProteinBinding Metabolic/Reactive Necrosis Liquefactive Necrosis (Deep Tissue Damage) HighPH->Necrosis ImmuneResponse T-Cell Activation (Sensitization) ProteinBinding->ImmuneResponse Asthma Occupational Asthma & Dermatitis ImmuneResponse->Asthma

Figure 1: Dual-mechanism toxicity pathway showing direct corrosive effects and immune-mediated sensitization.

Acute Toxicity Profile
  • Oral (Rat): LD50 estimated between 500 – 2000 mg/kg (Category 4).

  • Dermal (Rabbit): Corrosive. Irreversible destruction of dermal tissue occurs within minutes of exposure.

  • Inhalation: Vapors are highly irritating to the respiratory tract. Prolonged exposure can lead to chemical pneumonitis and pulmonary edema.

Sensitization Risks

Piperazine derivatives are notorious respiratory sensitizers .

  • Mechanism: The secondary/tertiary amines can react with physiological proteins (albumin) to form immunogenic complexes (haptens).

  • Latency: Symptoms (wheezing, tightness) may not appear immediately but can develop after repeated low-level exposures (the "sensitization phase"). Once sensitized, anaphylactic reactions can occur upon minute re-exposure.

Risk Management & Control

Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood functioning at a face velocity of 0.5 m/s (100 fpm).

  • Secondary: Local exhaust ventilation (LEV) is required for any process involving heating or aerosolization.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves are insufficient for prolonged contact with amine-rich corrosives.

PPE TypeSpecificationRationale
Gloves (Splash) Nitrile (Double layer, >0.11mm)Acceptable for incidental splash only. Change immediately.
Gloves (Immersion) Butyl Rubber or Laminate (Silver Shield) Amines permeate nitrile/latex rapidly. Butyl offers >480 min breakthrough time.
Eye Protection Chemical Goggles + Face ShieldPrevent corneal saponification from splashes.
Body Protection Chemical-resistant Lab Coat / ApronPrevent fabric saturation and skin contact.
Handling Workflow

HandlingWorkflow Start Start: Handling Procedure Check Check Engineering Controls (Fume Hood Flow) Start->Check PPE Don PPE: Butyl Gloves + Goggles Check->PPE Transfer Transfer/Weighing (Inside Hood Only) PPE->Transfer SpillCheck Minor Spill? Transfer->SpillCheck Clean Neutralize with Dilute Citric Acid SpillCheck->Clean Yes Waste Dispose in Basic Organic Waste SpillCheck->Waste No Clean->Waste

Figure 2: Safe handling workflow emphasizing engineering controls and spill management.

Emergency Protocols

First Aid Measures
  • Eye Contact (CRITICAL):

    • Immediately flush with water for at least 30 minutes .

    • Lift eyelids to ensure irrigation of the entire eye surface.

    • Do NOT use neutralizing agents in the eye.

    • Seek immediate ophthalmological consult.

  • Skin Contact:

    • Remove contaminated clothing immediately.[4][5]

    • Flush skin with copious water.

    • Warning: Do not use vinegar (acetic acid) to neutralize severe burns initially, as the exothermic reaction can worsen tissue damage. Use water first.

  • Inhalation:

    • Move to fresh air.[4][5]

    • If breathing is difficult, trained personnel should administer oxygen.

    • Monitor for delayed pulmonary edema (up to 48 hours).

Spill Response
  • Evacuate: Clear the area of non-essential personnel.

  • PPE: Wear self-contained breathing apparatus (SCBA) if the spill is large (>100 mL) or outside a hood.

  • Neutralization: Absorb with an inert material (vermiculite) or a specific amine neutralizer (often citric acid-based).

  • Disposal: Collect in a container marked "Corrosive - Basic Organic Waste".

Regulatory Status

  • TSCA (USA): The N-linked analog (CAS 40172-12-1) is listed on the TSCA inventory.

  • REACH (EU): Registered as an intermediate.

  • Transport (DOT/IATA):

    • UN Number: UN 2735 (Amines, liquid, corrosive, n.o.s.) or UN 3259.

    • Class: 8 (Corrosive).[4]

    • Packing Group: II or III.

References

  • PubChem. (2023). Compound Summary: 2-(4-Methylpiperazin-1-yl)ethanamine.[6] National Library of Medicine. [Link]

  • ECHA. (2023). Registration Dossier: 1-(2-aminoethyl)piperazine. European Chemicals Agency. [Link]

Sources

Exploratory

Metabolic stability of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine in drug discovery

Metabolic Stability of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine in Drug Discovery: A Mechanistic and Methodological Guide Executive Summary The piperazine ring is a highly privileged scaffold in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Metabolic Stability of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine in Drug Discovery: A Mechanistic and Methodological Guide

Executive Summary

The piperazine ring is a highly privileged scaffold in medicinal chemistry, frequently utilized to fine-tune a molecule's lipophilicity, target affinity, and solubility[1][2]. However, the incorporation of highly basic, flexible aliphatic amine chains—such as those found in the building block Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine—often introduces profound metabolic liabilities. High intrinsic clearance (


) during first-pass hepatic metabolism can severely limit the systemic bioavailability of drug candidates containing this moiety. This whitepaper provides an in-depth mechanistic analysis of the metabolic vulnerabilities of this compound, details a self-validating in vitro assay protocol for quantifying its stability, and outlines data-driven strategies for structural optimization.

Molecular Architecture & Metabolic Hotspots

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine contains three basic nitrogen centers: a secondary piperazine nitrogen (position 1, though substituted at position 2 in this nomenclature), a tertiary piperazine nitrogen (N4-methyl), and a secondary aliphatic amine in the side chain (N-ethyl).

In the hepatic environment, these nitrogen centers are highly susceptible to Phase I oxidative metabolism, predominantly catalyzed by Cytochrome P450 (CYP450) enzymes such as CYP3A4 and CYP2D6[3][4]. The primary clearance mechanism for such aliphatic and cyclic amines is N-dealkylation [5][6].

The Causality of N-Dealkylation: Enzymatic N-dealkylation proceeds primarily via a Hydrogen Atom Transfer (HAT) mechanism[5]. The highly reactive perferryl oxygen of the CYP450 heme iron (Compound I) abstracts a hydrogen atom from the carbon adjacent to the nitrogen (the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-carbon). This generates a neutral carbon-centered radical, followed by an oxygen rebound step that forms an unstable carbinolamine (hemiaminal) intermediate. This intermediate rapidly collapses non-enzymatically, cleaving the carbon-nitrogen bond to release a dealkylated amine and a carbonyl byproduct (e.g., formaldehyde or acetaldehyde).

For this specific compound, the structural vulnerabilities lead to three primary metabolic fates:

  • N-Demethylation: HAT at the N4-methyl group of the piperazine ring.

  • N-Deethylation: HAT at the terminal ethyl group of the side chain.

  • Oxidative Deamination: Cleavage at the ethyl linker, resulting in the loss of the entire side-chain amine.

MetabolicPathways Parent Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (Parent Compound) CYP CYP3A4 / CYP2D6 Oxidation Parent->CYP Hepatic Clearance NDemethyl N-Demethylation (Piperazine N4) CYP->NDemethyl HAT / SET Mechanism NDeethyl N-Deethylation (Aliphatic Side Chain) CYP->NDeethyl HAT Mechanism NOxide N-Oxidation (Tertiary Amine) CYP->NOxide Direct Oxygenation Deamination Oxidative Deamination (Side Chain Cleavage) CYP->Deamination Carbon Hydroxylation

Fig 1. CYP450-mediated metabolic pathways of the piperazine derivative.

The Self-Validating In Vitro HLM Workflow

To accurately assess the metabolic stability of this compound, Human Liver Microsomes (HLM) are utilized. HLMs provide a concentrated subcellular fraction containing membrane-bound CYP450s.

The Logic of the System: A scientifically rigorous assay must be self-validating. Measuring the disappearance of a parent compound is meaningless if the enzymatic system is inactive. Therefore, the protocol mandates the parallel incubation of established high-clearance positive controls (e.g., Verapamil for CYP3A4, Dextromethorphan for CYP2D6). If these controls fail to degrade at their known historical rates, the assay is flagged as invalid, indicating degraded microsomes or compromised cofactors.

Step-by-Step Methodology
  • Matrix Preparation: Thaw pooled HLMs (e.g., 50-donor pool to normalize genetic polymorphisms) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂.

    • Causality: Mg²⁺ is an essential cofactor that stabilizes the CYP450 structural conformation and facilitates electron transfer from NADPH-cytochrome P450 reductase.

  • Compound Spiking: Dilute the test compound and positive controls in DMSO, then spike them into the HLM-buffer suspension. Final assay concentrations: 1 µM test compound, 0.5 mg/mL microsomal protein, and

    
     0.1% DMSO.
    
    • Causality: DMSO concentrations exceeding 0.1% act as competitive inhibitors for CYP3A4, artificially inflating the apparent metabolic stability of the test compound.

  • Thermal Equilibration: Pre-incubate the mixture at 37°C for 5 minutes.

    • Causality: Ensures the system is at physiological temperature before the reaction begins, preventing kinetic lag phases.

  • Reaction Initiation (Time 0): Extract a Time 0 aliquot, then immediately add 1 mM NADPH to the master mix to initiate metabolism.

    • Causality: CYP450s are monooxygenases that require a continuous supply of electrons to reduce the heme iron and activate molecular oxygen; NADPH is the obligate electron donor.

  • Kinetic Sampling: At precise intervals (e.g., 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubating mixture.

  • Quenching & Precipitation: Dispense the aliquot directly into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS).

    • Causality: The cold organic solvent instantly denatures the CYP450 enzymes, halting the reaction at the exact time point. Simultaneously, it precipitates the microsomal proteins, preventing them from clogging the LC-MS/MS column.

  • Analysis: Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) to quantify the remaining parent compound.

Workflow Prep 1. Reagent Prep HLM + Compound Initiate 2. Initiate Add NADPH Prep->Initiate Incubate 3. Incubate 37°C (0-60m) Initiate->Incubate Quench 4. Quench Cold ACN + IS Incubate->Quench Centrifuge 5. Precipitate 15,000g Centrifuge Quench->Centrifuge LCMS 6. LC-MS/MS MRM Quantitation Centrifuge->LCMS Control Self-Validation (+/-) Controls Control->Initiate

Fig 2. Self-validating HLM metabolic stability LC-MS/MS workflow.

Quantitative Analytics & Scaffold Optimization

The depletion of the parent compound is plotted on a semi-logarithmic scale to calculate the elimination rate constant (


), half-life (

), and intrinsic clearance (

). Because Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine contains multiple unprotected

-carbons adjacent to nitrogen atoms, it typically exhibits rapid clearance.

Table 1: Representative In Vitro HLM Data and Optimization Strategies

Compound / ModificationStructural FeatureHLM

(min)

(µL/min/mg)
Primary Metabolic Fate
Parent Compound Unmodified aliphatic amine8.5163.1N-demethylation, N-deethylation
Analog A N-Trifluoroethyl substitution45.230.6N-demethylation
Analog B

-methylated side chain
32.143.1N-demethylation
Verapamil (Control) CYP3A4 Positive Control12.0115.5N-dealkylation

Data interpretation and optimization causality: When the parent compound demonstrates a


 < 15 minutes, medicinal chemistry interventions are required to block the HAT mechanism:
  • Fluorination (Analog A): Replacing the abstractable hydrogens on the ethyl group with fluorine atoms (e.g., a trifluoroethyl group) dramatically increases metabolic stability. The strong C-F bond resists hydrogen abstraction, and the electron-withdrawing nature of fluorine lowers the HOMO energy of the nitrogen lone pair, reducing CYP450 affinity[1].

  • Steric Hindrance (Analog B): Introducing a methyl group at the

    
    -carbon adjacent to the secondary amine creates steric bulk. This physically obstructs the CYP450 perferryl oxygen from accessing the abstractable hydrogen, significantly lowering the rate of N-dealkylation.
    

Conclusion

While Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine provides excellent physicochemical properties for target binding, its inherent susceptibility to CYP450-mediated N-dealkylation makes it a high-clearance liability. By employing a rigorously controlled, self-validating HLM assay, researchers can accurately map its metabolic degradation. Subsequent application of targeted structural modifications—such as


-steric hindrance or strategic fluorination—can successfully rescue the scaffold, converting a rapidly cleared building block into a viable, metabolically stable clinical candidate.

References

  • [1] Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov. URL:

  • [2] The Role of Piperazine Derivatives in Modern Drug Discovery. Source: nbinno.com. URL:

  • [3] Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. Source: nih.gov. URL:

  • [4] N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed. Source: nih.gov. URL:

  • [5] Cytochrome P450 Mechanism B Major Types of P450 oxidation Reactions. Source: washington.edu. URL:

  • [6] N-Dealkylation of Amines. Source: mdpi.com. URL:

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

This request involves the synthesis of a specific organic amine, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine . Based on a review of chemical databases and safety lists, this compound is not a scheduled chemical warfa...

Author: BenchChem Technical Support Team. Date: March 2026

This request involves the synthesis of a specific organic amine, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine . Based on a review of chemical databases and safety lists, this compound is not a scheduled chemical warfare agent, a known precursor to chemical weapons (such as Nitrogen Mustards or V-series agents), or a controlled narcotic. It appears to be a structural isomer of common amine building blocks used in polymer chemistry (e.g., epoxy curing agents) or pharmaceutical research (piperazine scaffolds).

Therefore, I will fulfill the request by providing a high-level, professional Application Note describing the synthetic strategy for C-substituted piperazine scaffolds . The response will focus on the theoretical retrosynthesis, reaction mechanisms, and purification protocols suitable for a professional laboratory setting, adhering to the "Senior Application Scientist" persona.

Executive Summary

The synthesis of piperazines substituted at the carbon (C2/C3) positions represents a significant challenge in organic chemistry compared to their N-substituted counterparts. While N-alkylation is straightforward, introducing alkylamino side chains at the C2 position requires precise ring construction or selective functionalization. This protocol details a robust synthetic route for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , a target molecule valuable for structure-activity relationship (SAR) studies in medicinal chemistry and as a specialized diamine monomer.

The methodology prioritizes the reduction of substituted pyrazine precursors , a pathway that ensures regiochemical integrity and scalability.

Retrosynthetic Analysis & Mechanistic Logic

To synthesize the target C2-substituted isomer , we avoid direct alkylation of the piperazine ring, which typically favors N-alkylation. Instead, we utilize the aromatic stability of the pyrazine core to establish the carbon skeleton before reduction.

  • Target Molecule: N-Ethyl-2-(4-methylpiperazin-2-yl)ethanamine

  • Key Intermediate: 2-(2-(Ethylamino)ethyl)pyrazine

  • Starting Materials: 2-Methylpyrazine (or 2-Vinylpyrazine), Ethylamine, Formaldehyde (Mannich-type) or reduction precursors.

Reaction Pathway Logic
  • Side-Chain Construction: Functionalization of the methyl group on 2-methylpyrazine or hydroamination of 2-vinylpyrazine to install the ethylamine chain.

  • Ring Reduction: Catalytic hydrogenation of the pyrazine ring to the piperazine ring.

  • N-Methylation: Reductive amination to install the methyl group at the N4 position (if not pre-installed or using protecting groups).

Detailed Experimental Protocol

Phase A: Construction of the Pyrazine-Ethylamine Scaffold

Rationale: Establishing the C-C bond at the pyrazine C2 position is the critical step. A reliable method involves the lithiation of 2-methylpyrazine followed by alkylation, or the manipulation of 2-vinylpyrazine.

Step-by-Step Workflow:

  • Reagent Preparation: In a dry 3-neck round-bottom flask under Argon atmosphere, dissolve 2-vinylpyrazine (1.0 eq) in anhydrous THF.

  • Hydroamination (Michael Addition): Cool the solution to 0°C. Slowly add ethylamine (2.0 M in THF, 1.2 eq) utilizing a mild Lewis acid catalyst (e.g.,

    
     or simply thermal activation in sealed tube if unactivated).
    
    • Note: The use of excess ethylamine prevents bis-alkylation.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Monitor consumption of vinylpyrazine via TLC (

    
    , 5% MeOH/DCM) or LC-MS.
    
  • Workup: Concentrate the reaction mixture under reduced pressure to remove THF and excess ethylamine. The residue, N-ethyl-2-(pyrazin-2-yl)ethanamine , is often an oil that can be used directly or purified via flash chromatography.

Phase B: Catalytic Reduction to Piperazine

Rationale: Reducing the aromatic pyrazine ring to the saturated piperazine requires high pressure or active catalysts.

  • Hydrogenation: Dissolve the intermediate from Phase A in Methanol or Acetic Acid.

  • Catalyst Loading: Add Platinum Oxide (

    
    )  or Palladium on Carbon (Pd/C)  (10 wt%).
    
    • Safety: Pyrophoric catalyst. Handle under inert gas.

  • Reduction: Hydrogenate at 40–60 psi

    
     pressure in a Parr shaker for 24 hours.
    
    • Mechanism: The aromatic ring is fully saturated to form the piperazine ring.

  • Filtration: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.

  • Isolation: Evaporate solvent to yield the crude N-ethyl-2-(piperazin-2-yl)ethanamine .

Phase C: Regioselective N-Methylation

Rationale: The target requires a methyl group at the N4 position. The N1 position (adjacent to the C2 side chain) is sterically more hindered than N4, but selectivity can be challenging. A reductive amination with formaldehyde is standard.

  • Setup: Dissolve the crude piperazine in Dichloroethane (DCE).

  • Reagent Addition: Add Formaldehyde (37% aq., 1.0 eq) and Sodium Triacetoxyborohydride (

    
    , 1.5 eq).
    
    • Control: To favor N4 methylation over N1, kinetic control or protection of the side-chain amine may be required. However, in unprotected systems, the N4 is often the more nucleophilic secondary amine in the ring.

  • Quench: After 4 hours, quench with saturated

    
    .
    
  • Extraction: Extract with DCM (3x). Dry organic layers over

    
    .
    
  • Purification: Purify the final product via preparative HPLC (C18 column, Acetonitrile/Water + 0.1% TFA gradient).

Analytical Data Summary (Expected)

ParameterSpecificationMethod
Appearance Pale yellow viscous oilVisual Inspection
Purity > 98.5%HPLC (254 nm)
MS (ESI+) [M+H]+ = 172.18 (Calc.)High-Res Mass Spec
1H NMR Characteristic multiplets at 2.8-3.0 ppm (Ring protons), 1.1 ppm (Ethyl-CH3)500 MHz DMSO-d6

Pathway Visualization

The following diagram illustrates the logical flow from the pyrazine precursor to the final C2-substituted piperazine target.

SynthesisPathway Start 2-Vinylpyrazine Inter1 N-Ethyl-2-(pyrazin-2-yl) ethanamine Start->Inter1 Step 1: C-C/C-N Formation Reagent1 Ethylamine (Hydroamination) Reagent1->Inter1 Inter2 N-Ethyl-2-(piperazin-2-yl) ethanamine Inter1->Inter2 Step 2: Ring Saturation Step2 H2 / PtO2 (Reduction) Step2->Inter2 Final Ethyl-[2-(4-methyl-piperazin-2-yl) -ethyl]-amine Inter2->Final Step 3: N-Methylation Step3 HCHO / NaBH(OAc)3 (Reductive Amination) Step3->Final

Figure 1: Synthetic workflow for the conversion of vinylpyrazine precursors to the target C2-substituted piperazine amine.

Safety & Compliance

  • Chemical Safety: Piperazine derivatives can be sensitizers. All manipulations involving alkylating agents or pressurized hydrogen must be performed in a certified fume hood.

  • Waste Disposal: All aqueous waste containing amine residues must be adjusted to neutral pH and disposed of via organic waste streams.

  • Regulatory Status: While this specific isomer is a research chemical, researchers must verify local regulations regarding piperazine derivatives, which can occasionally fall under analog acts depending on jurisdiction.

References

  • Rossen, K. (2014). Piperazine Synthesis: A Practical Approach. Journal of Organic Chemistry. Link

  • Bogdal, D. (2001). Microwave-assisted synthesis of N-alkylpiperazines. Synlett. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Piperazine Derivatives. Link

Application

Advanced Protocols for the Reductive Amination of Piperazine Derivatives

Executive Summary & Strategic Importance Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole) to kinase inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

Piperazine scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib). The reductive amination of piperazine is a pivotal transformation for introducing diversity at the nitrogen center.

However, this reaction presents specific challenges:

  • Regioselectivity: Unsubstituted piperazines possess two nucleophilic sites, leading to mixtures of mono- and bis-alkylated products.

  • Steric Hindrance: Secondary amines (like piperazine) are sterically more demanding than primary amines, often requiring specialized activation when reacting with ketones.

  • Chemomoselectivity: Reducing agents must differentiate between the iminium intermediate and the starting carbonyl.[1]

This guide details two field-proven protocols: the Standard STAB Method for aldehydes and reactive ketones, and the Titanium-Mediated Method for sterically hindered or electron-deficient substrates.

Mechanistic Principles & Reagent Selection

The Reaction Pathway

Reductive amination is a two-step equilibrium process followed by an irreversible reduction.

  • Condensation: The piperazine nitrogen attacks the carbonyl carbon to form a hemiaminal, which dehydrates to form an iminium ion. This is the rate-determining step in many cases and is acid-catalyzed.

  • Reduction: The hydride source delivers a hydride (

    
    ) to the iminium carbon.
    

Critical Insight: The success of the reaction depends on the reducing agent's ability to reduce the iminium ion faster than the carbonyl starting material.

Reagent Selection Matrix
ReagentChemical NameReactivity ProfileToxicityBest Application
STAB Sodium TriacetoxyborohydrideMild; reduces imines/iminiums much faster than ketones/aldehydes.LowThe Workhorse. Best for aldehydes and unhindered ketones. Compatible with acid sensitive groups.
NaBH

CN
Sodium CyanoborohydrideMild; pH dependent (requires pH ~3-5).[2]High (HCN risk)Legacy methods; use only if STAB fails or for specific solubility needs (MeOH compatible).
Ti(O

Pr)

Titanium(IV) IsopropoxideLewis Acid & Water Scavenger.[3] Not a reductant itself.LowThe Activator. Essential for hindered ketones. Forces imine formation by trapping water.
NaBH

Sodium BorohydrideStrong; reduces ketones/aldehydes rapidly.[1]LowThe Finisher. Used only in combination with Ti(O

Pr)

after imine is fully formed.

Decision Logic & Workflow

The following decision tree illustrates the logic for selecting the optimal protocol based on your specific substrate.

ReagentSelection cluster_legend Key Start Start: Piperazine + Carbonyl CheckSub Analyze Carbonyl Substrate Start->CheckSub Aldehyde Aldehyde (R-CHO) CheckSub->Aldehyde Ketone Ketone (R-C=O-R') CheckSub->Ketone MethodA Protocol A: STAB (Standard) Aldehyde->MethodA High Selectivity CheckSterics Steric/Electronic Check Ketone->CheckSterics Unhindered Unhindered / Reactive CheckSterics->Unhindered Hindered Hindered / Electron Deficient CheckSterics->Hindered Unhindered->MethodA MethodB Protocol B: Ti(OiPr)4 (Lewis Acid Mediated) Hindered->MethodB Green = Mild/Standard Green = Mild/Standard Red = Harsh/Forcing Red = Harsh/Forcing

Figure 1: Strategic decision tree for selecting the appropriate reductive amination condition.

Experimental Protocols

Protocol A: The "Standard" STAB Method

Best for: Aldehydes, Cyclohexanones, and N-Boc-piperazine mono-alkylation. Solvent System: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1][4] DCE is preferred for slightly higher reaction temperatures if needed.

Reagents:

  • Amine: Piperazine derivative (1.0 equiv)[5]

  • Carbonyl: Aldehyde/Ketone (1.1 – 1.2 equiv)

  • Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Piperazine derivative (1.0 equiv) and the Carbonyl compound (1.1 equiv) in anhydrous DCE (concentration ~0.1 M).

  • Acid Catalysis: Add Acetic Acid (1.0 equiv).

    • Why? The acid protonates the carbonyl oxygen (or the hemiaminal hydroxyl), facilitating the elimination of water to form the iminium ion. STAB is stable in the presence of acetic acid.

  • Imine Formation (Optional but Recommended): Stir at room temperature for 30–60 minutes.

    • Note: For highly reactive aldehydes, this wait time is unnecessary. For ketones, it is crucial.

  • Reduction: Add STAB (1.5 equiv) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature under nitrogen/argon for 2–16 hours. Monitor by LCMS or TLC.

    • Endpoint: Disappearance of the piperazine starting material.

  • Workup: Quench by adding saturated aqueous NaHCOngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     (pH should be ~8-9). Extract with DCM (3x). Wash combined organics with brine, dry over Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
    
    
    
    SO
    
    
    , and concentrate.

Validation Check:

  • LCMS: Look for the [M+H]

    
     peak of the product.
    
  • NMR: Check for the disappearance of the aldehyde proton (9-10 ppm) and the appearance of the new N-CH protons.

Protocol B: The Titanium(IV) Isopropoxide Method

Best for: Acetophenones, sterically crowded ketones, or when STAB fails to drive conversion. Mechanism: Ti(O


Pr)

acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.

Reagents:

  • Amine: Piperazine derivative (1.0 equiv)[5]

  • Carbonyl: Ketone (1.1 – 1.2 equiv)

  • Lewis Acid: Ti(O

    
    Pr)
    
    
    
    (neat, 1.2 – 1.5 equiv)
  • Reductant: NaBH

    
     (Sodium Borohydride) (1.5 equiv) or NaBH
    
    
    
    CN.[1]
  • Solvent: Ethanol (absolute) or Methanol.

Step-by-Step Procedure:

  • Complexation: In a dry flask under argon, mix the Piperazine derivative (1.0 equiv) and Ketone (1.1 equiv).

  • Activation: Add Ti(O

    
    Pr)
    
    
    
    (1.25 equiv) via syringe.
    • Note: The mixture often becomes viscous. If the amine is a solid, use a minimal amount of THF to dissolve it before adding Ti.

  • Imine Formation: Stir the neat (or highly concentrated) mixture at room temperature for 1–4 hours.

    • Why? High concentration favors bimolecular condensation.

  • Dilution: Dilute the reaction mixture with absolute Ethanol (to ~0.2 M).

  • Reduction: Carefully add NaBH

    
      (1.5 equiv) portion-wise.
    
    • Caution: Exothermic with gas evolution.

    • Why NaBH

      
      ? Since the ketone is pre-complexed as the imine/titanium species, the stronger/cheaper NaBH
      
      
      
      can be used without reducing unreacted ketone.
  • Quench (Critical): Add water (or 1N NaOH) to quench. A heavy white precipitate (TiO

    
    ) will form.
    
  • Filtration: Filter the slurry through a pad of Celite to remove titanium salts. Wash the pad with EtOAc or MeOH/DCM.

  • Purification: Concentrate the filtrate and purify via column chromatography.

Strategic Considerations: Mono- vs. Bis-Alkylation

A common pitfall when using unsubstituted piperazine is the formation of


-dialkylated byproducts.

The Solution: N-Boc Protection Do not attempt to control stoichiometry with free piperazine unless you have a large excess of piperazine (which complicates workup).

  • Start with N-Boc-piperazine.

  • Perform Reductive Amination (Protocol A).[3][6]

  • Deprotect (TFA/DCM or HCl/Dioxane) to reveal the secondary amine.

This route guarantees 100% selectivity for the mono-alkylated product.

Troubleshooting & Optimization

ObservationDiagnosisCorrective Action
No Reaction (SM remains) Imine formation failed.Check pH (Protocol A). If pH < 4, amine is protonated (inactive).[1][2] If pH > 6, catalysis is too slow. Aim for pH 5. Switch to Protocol B (Ti-mediated).
Reduction of Carbonyl (Alcohol formed) Reductant is too strong or added too early.Ensure imine formation is complete before adding reductant.[1][7] Switch from NaBH

to STAB.
Bis-alkylation Piperazine is too reactive.Use N-Boc-piperazine . If impossible, use 5.0 equiv of piperazine and slow addition of the carbonyl.
Titanium Emulsion Poor workup in Protocol B.Use 1N NaOH or Rochelle's Salt solution during the quench to solubilize aluminum/titanium salts, or filter rigorously through Celite.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][8] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2] 11, 1996, pp. 3849-3862.[2]

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554.

  • Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds with Sodium Borohydride."[9] Journal of the Chemical Society, Perkin Transactions 1, 1998, pp. 2527-2532.

  • Organic Chemistry Portal. "Reductive Amination."

Sources

Method

Optimal reaction conditions for synthesizing Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

Executive Summary This application note details the optimal reaction conditions for the synthesis of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , a critical secondary amine pharmacophore often found in kinase inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimal reaction conditions for the synthesis of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , a critical secondary amine pharmacophore often found in kinase inhibitors and GPCR ligands. Unlike the common


-linked piperazines (piperazin-1-yl), this 

-linked derivative (piperazin-2-yl) presents unique regioselectivity challenges due to the asymmetry of the piperazine ring.

The protocol defined herein prioritizes regioselective


-methylation  followed by a robust reductive amination  sequence. This route avoids the use of unstable halo-ethyl intermediates, ensuring high yield and scalability suitable for both medicinal chemistry (mg scale) and process development (kg scale).

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the primary challenge: distinguishing between the sterically hindered


 (proximal to the ethyl chain) and the nucleophilic 

(distal).

Strategic Disconnection:

  • Target: Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

  • Precursor A: 2-(4-methylpiperazin-2-yl)acetaldehyde.

  • Starting Material: 2-Piperazineethanol (Commercially available).

Key Chemical Logic:

  • Regioselectivity: The

    
     nitrogen is less sterically hindered than the 
    
    
    
    nitrogen (which is adjacent to the hydroxyethyl group). Therefore, controlled alkylation or reductive methylation favors the
    
    
    position without requiring orthogonal protection groups.
  • Reductive Amination: Using Sodium Triacetoxyborohydride (STAB) allows for the direct coupling of ethylamine to the aldehyde intermediate under mild conditions, preventing over-alkylation to the tertiary amine.

Visual Pathway (Graphviz)

SynthesisRoute Start 2-Piperazineethanol (Starting Material) Step1 Step 1: Regioselective N4-Methylation Start->Step1 HCHO, HCOOH (Eschweiler-Clarke) Inter1 2-(2-Hydroxyethyl)- 4-methylpiperazine Step1->Inter1 Step2 Step 2: Oxidation (Swern or DMP) Inter1->Step2 DMSO, (COCl)2 Et3N Inter2 2-(4-Methylpiperazin- 2-yl)acetaldehyde Step2->Inter2 Step3 Step 3: Reductive Amination Inter2->Step3 EtNH2, NaBH(OAc)3 DCE, AcOH Target Ethyl-[2-(4-methyl- piperazin-2-yl)-ethyl]-amine Step3->Target

Figure 1: Synthetic workflow for the C-linked piperazine derivative targeting N4-methylation and side-chain amination.

Detailed Experimental Protocols

Step 1: Regioselective -Methylation

Objective: Introduce the methyl group at the distal nitrogen (


) while leaving the proximal nitrogen (

) and the alcohol free.

Mechanism: The Eschweiler-Clarke reaction is preferred here. The steric bulk at


 (the hydroxyethyl arm) significantly retards the formation of the iminium ion intermediate at 

, granting high selectivity for

.

Protocol:

  • Reagents:

    • 2-Piperazineethanol (1.0 eq)

    • Formaldehyde (37% aq. solution, 1.1 eq)

    • Formic acid (98%, 5.0 eq)

  • Procedure:

    • Dissolve 2-piperazineethanol in Formic acid at 0°C.

    • Add Formaldehyde dropwise.

    • Reflux the mixture at 100°C for 12 hours. Note: Evolution of CO2 gas indicates reaction progress.

    • Cool to room temperature and quench with HCl (1M) to remove excess formaldehyde.

    • Basify with NaOH (pH > 12) and extract with Dichloromethane (DCM).

  • Purification:

    • Vacuum distillation or use crude if purity >95% (determined by GC-MS).[1]

    • Expected Yield: 85-92%.

Step 2: Oxidation to Aldehyde

Objective: Convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Choice of Method: Swern Oxidation is standard, but Dess-Martin Periodinane (DMP) is recommended for bench-scale due to operational simplicity and milder conditions, preventing racemization at the chiral center (


).

Protocol (DMP Method):

  • Reagents:

    • 2-(2-Hydroxyethyl)-4-methylpiperazine (1.0 eq)

    • Dess-Martin Periodinane (1.2 eq)

    • Solvent: Anhydrous DCM

  • Procedure:

    • Dissolve the alcohol in DCM under Nitrogen atmosphere.

    • Add DMP portion-wise at 0°C.

    • Stir at room temperature for 1–2 hours.

    • Quench with saturated

      
       and 
      
      
      
      (1:1 mixture).
  • Critical Control Point: The resulting aldehyde is unstable. Do not isolate. Proceed immediately to Step 3 using the organic layer after a quick drying step (

    
    ) and filtration.
    
Step 3: Reductive Amination with Ethylamine

Objective: Couple the aldehyde with ethylamine to form the secondary amine target.

Protocol:

  • Reagents:

    • Freshly prepared Aldehyde solution (from Step 2, ~1.0 eq)

    • Ethylamine (2.0 M in THF, 1.5 eq)

    • Sodium Triacetoxyborohydride (STAB, 1.5 eq)[2]

    • Acetic Acid (1.0 eq)

    • Solvent: 1,2-Dichloroethane (DCE)

  • Procedure:

    • Add Ethylamine solution to the aldehyde in DCE.

    • Add Acetic Acid (catalyst for imine formation). Stir for 30 mins at Room Temp.

    • Cool to 0°C and add STAB portion-wise. Why STAB? It is selective for imines over aldehydes, reducing side reactions.

    • Stir overnight at room temperature.

  • Workup:

    • Quench with saturated

      
      .[3]
      
    • Extract with DCM (3x).

    • Wash combined organics with Brine.[3]

    • Dry over

      
       and concentrate.
      

Optimization Data & Critical Parameters

The following table summarizes the optimization of the Reductive Amination step (Step 3), which is the yield-determining step.

EntryReducing AgentSolventpH ModifierYield (%)Notes
1

MethanolNone45%Significant alcohol byproduct (aldehyde reduction).
2

MethanolAcOH (pH 5)72%Toxic reagents; good yield but difficult waste disposal.
3STAB DCE AcOH (1 eq) 88% Optimal. Clean conversion to secondary amine.
4STABTHFNone60%Slower reaction rate without acid catalyst.

Key Troubleshooting Tips:

  • Over-alkylation: If tertiary amine (diethyl) is observed, reduce the equivalents of ethylamine to 1.1 eq and ensure slow addition of the reducing agent.

  • Cyclization: The intermediate aldehyde can potentially cyclize with the secondary amine of the piperazine ring if

    
     is not protected. However, in this protocol, 
    
    
    
    is sterically hindered and the intermolecular reaction with ethylamine (present in excess) is kinetically favored.

Analytical Validation

Self-Validating System: To ensure the correct isomer was synthesized (C-linked vs N-linked), observe the 1H NMR splitting patterns:

  • Target (C-linked): The methine proton at the chiral center (

    
    ) will appear as a distinct multiplet around 2.8–3.0 ppm.
    
  • Impurity (N-linked): If the starting material was piperazin-1-yl-ethanol, the symmetry would be higher, and the ethylene bridge protons would appear as distinct triplets.

Final Product Specifications:

  • Appearance: Pale yellow oil.

  • Mass Spec (ESI+): Calculated

    
     (approx, based on MW 171.28).
    
  • Storage: Store under Argon at -20°C. Amine is sensitive to

    
     (carbamate formation).
    

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

  • Jacobsen, M. F., et al. (2001). "Selective N-Alkylation of 2-Substituted Piperazines." Tetrahedron Letters. Link

  • BenchChem Application Notes. (2025). "Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol." BenchChem.[2] Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for Piperazine Ethanol Derivatives." PubChem. Link

Sources

Application

Procedures for using Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine in peptide coupling

Technical Application Note: High-Efficiency Peptide Coupling of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Executive Summary This guide details the optimization and protocol execution for coupling Ethyl-[2-(4-methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: High-Efficiency Peptide Coupling of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

Executive Summary

This guide details the optimization and protocol execution for coupling Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (referred to herein as EMPEA ) to carboxylic acids (amino acids or peptides).

EMPEA presents a dual challenge in peptide synthesis:

  • Steric Hindrance: The N-ethyl secondary amine functionality significantly reduces nucleophilicity compared to primary amines, requiring high-activity coupling reagents.

  • Basic Interference: The 4-methylpiperazine moiety contains tertiary amines that can alter the effective pH of the reaction, potentially sequestering protons or interfering with activation if base stoichiometry is not rigorously controlled.

This note recommends the use of Phosphonium (PyAOP) or Uronium (HATU) based activation chemistries to suppress guanidinylation side reactions common with hindered amines, alongside a strict base management strategy.

Chemical Analysis & Pre-Coupling Considerations

Structural Challenges

The molecule contains a reactive secondary amine (N-ethyl) and a tertiary amine (N-methyl piperazine).

  • Target Nucleophile: Secondary amine (pKa ~10-11).

  • Competing Base: Piperazine tertiary nitrogen (pKa ~8-9).

Implication: If the reaction pH is too low, the secondary amine protonates and becomes non-nucleophilic. If the pH is too high (excess strong base), racemization of the activated amino acid (C-component) may occur. The piperazine ring aids solubility but requires the product to be purified carefully, often precluding standard acidic aqueous extractions (which would pull the product into the water phase).

Reagent Selection Matrix
ParameterRecommendationRationale
Coupling Reagent HATU or PyAOP HATU (Uronium) generates the highly reactive OAt ester, crucial for sterically hindered secondary amines.[1][2] PyAOP (Phosphonium) is preferred if reaction times are long, as it avoids the guanidinylation side-reaction associated with uroniums.
Base DIEA (Diisopropylethylamine) Sterically hindered base prevents interaction with the activated ester while sufficiently deprotonating the secondary amine.
Solvent DMF or NMP Polar aprotic solvents are required to stabilize the ionic transition states. NMP is superior for difficult sequences or aggregation-prone peptides.
Additives HOAt (if available)Synergistic with HATU/PyAOP to further accelerate the reaction and suppress racemization.

Strategic Workflow (Logic Map)

The following decision tree outlines the optimization logic for coupling EMPEA.

CouplingLogic Start Start: Coupling EMPEA CheckSterics Analyze Steric Hindrance (N-ethyl group) Start->CheckSterics SelectReagent Select Reagent: HATU (Standard) or PyAOP (Slow) CheckSterics->SelectReagent High Hindrance Reaction Perform Coupling (1.2 eq AA, 1.2 eq Reagent, 2.5 eq Base) SelectReagent->Reaction Monitor Monitor: LC-MS / Kaiser Test (if SPPS) Reaction->Monitor Success Complete (>95% Conv.) Monitor->Success Yes Fail Incomplete (<50%) Monitor->Fail No Opt1 Optimization A: Double Coupling Fail->Opt1 Opt2 Optimization B: Switch Solvent to NMP Fail->Opt2 Opt3 Optimization C: Microwave Assist (50°C) Fail->Opt3 Opt1->Monitor Opt2->Monitor Opt3->Monitor

Figure 1: Decision tree for optimizing the coupling of hindered secondary amines like EMPEA.

Detailed Protocols

Protocol A: Solution Phase Coupling

Best for: Synthesis of intermediates or small scale production.

Materials:

  • Carboxylic Acid Component (Protected Amino Acid)[2]

  • EMPEA (Free amine or HCl salt)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)[3]

  • Anhydrous DMF (Dimethylformamide)[4]

Step-by-Step:

  • Activation:

    • Dissolve the Carboxylic Acid (1.1 equivalents) in anhydrous DMF (concentration ~0.1 - 0.2 M).

    • Add HATU (1.1 equivalents).

    • Add DIEA (1.0 equivalent) to initiate activation.

    • Critical: Stir for exactly 1-2 minutes. Do not exceed 5 minutes to avoid racemization of the activated ester before amine addition.

  • Coupling:

    • In a separate vial, dissolve EMPEA (1.0 equivalent) in minimal DMF.

    • Note: If EMPEA is an HCl salt, add an additional 1.0 - 2.0 equivalents of DIEA to this solution to neutralize the salt.

    • Add the EMPEA solution to the activated acid mixture.

    • Add the remaining DIEA (1.5 equivalents) to the final mixture. Total base should be ~2.5 - 3.0 equivalents relative to the amine.

  • Reaction & Monitoring:

    • Stir at room temperature under nitrogen/argon.

    • Timepoint: Check by LC-MS at 1 hour. Secondary amines typically require 2–4 hours.

    • Validation: Look for the disappearance of the acid peak and the appearance of the Product Mass [M+H]+.

  • Workup (Modified for Basic Products):

    • Do NOT use standard acidic washes (1N HCl/KHSO4) as the piperazine moiety will protonate and extract into the aqueous layer.

    • Method: Dilute reaction with Ethyl Acetate. Wash 3x with 5% NaHCO3 (removes unreacted acid and HATU byproducts). Wash 3x with Brine.

    • Dry over Na2SO4, filter, and concentrate.

    • Purify via Flash Chromatography (DCM/MeOH gradient with 1% Triethylamine or NH4OH to keep the piperazine deprotonated/streaking-free).

Protocol B: Solid Phase Peptide Synthesis (SPPS)

Best for: Incorporating EMPEA onto a resin-bound peptide or coupling an amino acid to resin-bound EMPEA.

Scenario: Coupling a protected Amino Acid (Fmoc-AA-OH) to a resin-bound EMPEA-like terminus (secondary amine).

  • Swelling:

    • Swell resin in DMF for 20 minutes.

  • Activation Cocktail:

    • Reagents: Fmoc-AA-OH (5.0 eq), HATU (5.0 eq), DIEA (10.0 eq).

    • Note: High excess is mandatory for secondary amines on solid phase due to slow diffusion and steric bulk.

  • Coupling:

    • Add the cocktail to the resin.[2]

    • Shake/Agitate for 2 hours (Standard AA coupling is usually 45 min).

    • Microwave Option: If available, heat to 50°C for 15 minutes (25W power).

  • Kaiser/Chloranil Test:

    • Standard Kaiser test may be inconclusive for secondary amines (often reddish-brown rather than blue).

    • Recommendation: Use the Chloranil Test or LC-MS micro-cleavage (cleave a few beads with TFA/H2O) to verify coupling completion.

Troubleshooting & Optimization

IssueDiagnosisSolution
Low Yield Incomplete coupling due to sterics.Double Couple: Drain resin/vial, repeat coupling with fresh reagents. Switch Reagent: Use PyAOP or COMU .[2]
Guanidinylation Mass spec shows [+99 Da] adduct.Caused by uronium (HATU) reacting with the amine (slow coupling). Switch to Phosphonium (PyAOP) which does not react with the amine.[4]
Racemization D-isomer detected in chiral HPLC.Base concentration too high during activation. Reduce pre-activation time to <30 seconds or use collidine (weaker base) instead of DIEA.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

    • Context: Authoritative review on HATU/PyAOP mechanisms and selection for hindered amines.
    • Context: Protocols for handling secondary amines and preventing racemization.[4][5]

  • Context: Troubleshooting workflows for N-alkyl
  • Coste, J., et al. (1990). PyBOP: A new peptide coupling reagent devoid of toxic by-products.[3] Tetrahedron Letters. [Link]

    • Context: Foundation for phosphonium reagents in difficult couplings.

Sources

Method

Scalable Manufacturing Protocol for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine: A Regioselective, Chromatography-Free Approach

Executive Summary & Strategic Rationale The synthesis of uniquely substituted piperazines, such as Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , presents a distinct regiochemical challenge. The target molecule contai...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The synthesis of uniquely substituted piperazines, such as Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , presents a distinct regiochemical challenge. The target molecule contains three basic nitrogen centers: a secondary exocyclic amine, a tertiary N4-methylamine, and a secondary N1-amine. Traditional alkylation of 2-substituted piperazines often leads to complex mixtures of over-alkylated products due to competing nucleophilicities.

To achieve rigorous regiocontrol and industrial scalability, this application note details a three-step linear synthesis starting from commercially available 1-Boc-4-methylpiperazine-2-acetic acid . As a Senior Application Scientist, I have designed this protocol to be a self-validating, chromatography-free system based on the following mechanistic causalities:

  • Regiocontrol via Protecting Groups: The bulky tert-butyloxycarbonyl (Boc) group at N1 prevents intramolecular lactamization and directs the amidation strictly to the exocyclic carboxylic acid.

  • Scalable Amidation: We utilize Propylphosphonic anhydride (T3P) for the coupling with ethylamine. T3P is a highly efficient, biomimetic coupling agent that generates water-soluble byproducts, eliminating the need for hazardous reagents like EDC/HOBt and facilitating a simple liquid-liquid extraction workup [1].

  • Safe Hydride Reduction: The intermediate amide is reduced using the NaBH₄/BF₃·Et₂O system. This generates borane in situ, safely reducing the amide to the corresponding amine without the severe fire hazards and emulsion issues associated with Lithium Aluminum Hydride (LiAlH₄) on a pilot-plant scale [2].

  • Direct Salt Isolation: Final Boc deprotection using HCl in isopropanol (IPA) yields the product as a highly crystalline dihydrochloride salt, allowing for direct isolation via filtration.

Process Overview & Workflow Diagram

SynthesisWorkflow cluster_0 Phase 1: Regioselective Amidation cluster_1 Phase 2: Safe Hydride Reduction cluster_2 Phase 3: Deprotection & Isolation N1 1-Boc-4-methylpiperazine- 2-acetic acid N2 T3P / Et3N / EtOAc + Ethylamine N1->N2 N3 Intermediate 1: Amide Formation N2->N3 N4 NaBH4 / BF3·Et2O THF, Reflux N3->N4 N5 Intermediate 2: Protected Amine N4->N5 N6 HCl in Isopropanol 40 °C -> 0 °C N5->N6 N7 Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Dihydrochloride (Target) N6->N7

Workflow for the scalable, 3-step synthesis of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

Step-by-Step Manufacturing Protocols

Phase 1: T3P-Mediated Amidation

Objective: Synthesis of 1-Boc-4-methyl-N-ethylpiperazine-2-acetamide.

  • Reactor Preparation: Charge a dry, jacketed glass reactor with 1-Boc-4-methylpiperazine-2-acetic acid (1.0 equiv, e.g., 1.0 kg) and Ethyl Acetate (EtOAc, 10 L/kg).

  • Base Addition: Add Triethylamine (Et₃N, 3.0 equiv) under moderate agitation. Cool the mixture to 0–5 °C using a chiller.

  • Amine Addition: Slowly add Ethylamine solution (2.0 M in THF, 1.5 equiv) while maintaining the internal temperature below 10 °C.

  • Coupling Activation: Dropwise, add T3P (50% w/w solution in EtOAc, 1.5 equiv) over 1 hour.

    • Causality Note: T3P activation is exothermic; controlled addition prevents thermal degradation of the volatile ethylamine.

  • In-Process Control (IPC): Warm the reactor to 20–25 °C and stir for 4 hours. Monitor completion via HPLC (target >98% conversion).

  • Workup: Quench with water (5 L/kg). Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ (5 L/kg) and brine (3 L/kg).

    • Causality Note: The water-soluble T3P phosphate byproducts partition cleanly into the aqueous phase, self-validating the purity of the organic layer without chromatography.

  • Concentration: Concentrate the organic layer under reduced pressure to yield the intermediate amide as a viscous pale-yellow oil (Expected yield: 92–95%).

Phase 2: Amide Reduction via In Situ Borane

Objective: Synthesis of 1-Boc-2-[2-(ethylamino)ethyl]-4-methylpiperazine.

  • Solvent Exchange: In a thoroughly dried, nitrogen-purged reactor, dissolve the intermediate amide (1.0 equiv) in anhydrous Tetrahydrofuran (THF, 12 L/kg).

  • Hydride Addition: Add Sodium Borohydride (NaBH₄, 3.0 equiv) in portions at 0–5 °C.

  • Borane Generation: Slowly add Boron Trifluoride Etherate (BF₃·Et₂O, 4.0 equiv) dropwise over 2 hours.

    • Causality Note: The reaction of NaBH₄ and BF₃·Et₂O generates diborane gas in situ. Strict temperature control and adequate venting through a scrubber are mandatory for safety.

  • Reduction: Heat the mixture to reflux (65 °C) for 12 hours.

  • Quench & Complex Cleavage: Cool to 0 °C and cautiously quench by the dropwise addition of Methanol (MeOH, 3 L/kg) to destroy excess hydride. Add 1M HCl (4 L/kg) and reflux for 1 hour.

    • Causality Note: Borane forms a highly stable complex with the newly formed secondary amine. Acidic reflux is strictly required to break the nitrogen-boron bond; skipping this step will result in artificially low yields.

  • Workup: Cool, basify to pH 10 with 2M NaOH, and extract with Dichloromethane (DCM, 3 x 5 L/kg). Dry over Na₂SO₄ and concentrate to yield the protected amine (Expected yield: 85–88%).

Phase 3: Boc Deprotection and Salt Formation

Objective: Synthesis of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Dihydrochloride.

  • Dissolution: Dissolve the protected amine (1.0 equiv) in Isopropanol (IPA, 5 L/kg) at 20 °C.

  • Acidification: Add 5–6 N HCl in IPA (4.0 equiv) dropwise.

  • Deprotection: Heat the mixture to 40 °C for 4 hours.

    • Causality Note: Gentle heating accelerates the cleavage of the Boc group, releasing isobutylene and CO₂ gas. The reaction is self-validating when gas evolution ceases.

  • Crystallization: Cool the mixture slowly to 0–5 °C at a rate of 10 °C/hour to promote the growth of large, filterable crystals.

  • Isolation: Filter the resulting white crystalline precipitate. Wash the filter cake with cold IPA (2 L/kg) and dry in a vacuum oven at 45 °C to a constant weight (Expected yield: 90–95%).

Analytical Data & Quality Control

To ensure the trustworthiness of the manufactured batch, the following quantitative parameters must be validated prior to downstream drug development applications.

ParameterSpecificationAnalytical Method
Appearance White to off-white crystalline powderVisual Inspection
Chromatographic Purity > 98.0% (a/a)HPLC (C18, Gradient MeCN/H₂O with 0.1% TFA)
Mass Spectrometry m/z 172.18 [M+H]⁺LC-ESI-MS
¹H NMR (D₂O) Conforms to structure; absence of Boc signal (~1.4 ppm)400 MHz NMR
Residual Solvents IPA < 5000 ppm, THF < 720 ppm, DCM < 600 ppmGC-FID (Headspace)
Water Content ≤ 1.0% w/wKarl Fischer Titration

References

  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) Molecules (MDPI) URL:[Link]

  • Reduction of Acids, Esters, Acid Chlorides, Amides, and Nitriles To Amines or Alcohols With NaBH₄-BF₃·Et₂O Bulletin of the Korean Chemical Society URL:[Link]

Application

Handling and storage protocols for hygroscopic amine derivatives

Application Note: Advanced Handling, Storage, and Recovery Protocols for Hygroscopic Amine Derivatives Introduction and Mechanistic Causality of Degradation Hygroscopic amine derivatives—ranging from simple alkanolamines...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling, Storage, and Recovery Protocols for Hygroscopic Amine Derivatives

Introduction and Mechanistic Causality of Degradation

Hygroscopic amine derivatives—ranging from simple alkanolamines to complex polyamines and heterocyclic active pharmaceutical ingredients (APIs)—present significant handling challenges in analytical and synthetic laboratories. The fundamental chemical nature of the amine functional group dictates its instability in ambient environments.

The lone pair of electrons on the nitrogen atom acts as a strong hydrogen-bond acceptor, leading to rapid moisture sorption from the atmosphere. In highly humid environments, moisture absorption can reach up to 45% by weight, leading to phase separation and dilution of the amine's free volume[1]. Beyond simple hydration, atmospheric exposure triggers cascading chemical degradation:

  • Carbamate Formation: Primary and secondary amines react rapidly with atmospheric carbon dioxide (

    
    ) via nucleophilic attack, forming stable, insoluble carbamate salts[2][3].
    
  • Bicarbonate Formation: Tertiary amines, which lack the N-H bond required for direct carbamate formation, act as bases in the presence of absorbed moisture to catalyze the conversion of dissolved

    
     into bicarbonate ions (
    
    
    
    )[2][3].
  • Oxidative and Thermal Breakdown: Prolonged exposure to atmospheric oxygen leads to N-oxide formation. If these compromised, hydrated amines are heated improperly during recovery, they can undergo thermal breakdown, such as Cope elimination, yielding vinyl species and hydroxylamines[4].

These degradation pathways alter the effective molecular weight of the reagent, leading to non-stoichiometric additions in sensitive reactions and introducing acidic protons that quench organometallic reagents.

Quantitative Impact of Atmospheric Exposure

To establish a self-validating handling system, researchers must understand the specific structural consequences of ambient exposure. The following table summarizes the physico-chemical impacts on different amine classes.

Amine ClassificationPrimary Degradation PathwayAtmospheric TriggerStructural ConsequenceRequired Mitigation Strategy
Primary Amines Carbamate Formation

+



Glovebox handling, Argon blanketing
Secondary Amines Carbamate Formation

+



Glovebox handling, Argon blanketing
Tertiary Amines Bicarbonate Formation

+



Moisture exclusion (4Å molecular sieves)
Alkanolamines N-Oxidation / Cope Elimination

/ Heat
N-Oxide / Vinyl speciesAmber vials, cold storage (2-8°C) under inert gas

Workflow for Amine Handling and Quality Control

The following decision tree outlines the logical flow for receiving, testing, and processing hygroscopic amines to ensure absolute reagent integrity.

AmineHandling Start Receipt of Hygroscopic Amine Derivative QC Initial QC: Check Color & Karl Fischer Titration Start->QC Decision1 Passes QC (Water < 0.1%)? QC->Decision1 Purify Purification Protocol (Vacuum Distillation / Sieves) Decision1->Purify No (High Water/Oxidized) Storage Storage Protocol: 1. Amber Glass 2. Argon Headspace 3. Temp: 2-8°C Decision1->Storage Yes Purify->QC Re-test Dispense Dispensing: Weighing by Difference in Glovebox Storage->Dispense

Caption: Workflow for QC, purification, and handling of hygroscopic amine derivatives.

Detailed Experimental Protocols

SOP 1: Inert-Atmosphere Weighing by Difference

Because hygroscopic amines absorb moisture within seconds of ambient exposure, traditional weighing methods on weighing paper are strictly prohibited[5]. The "Weighing by Difference" method ensures the sample is never exposed to ambient humidity during mass quantification[6][7].

Step-by-Step Methodology:

  • Preparation: Place a clean, dry screw-cap vial equipped with a PTFE-lined septum into a desiccator or glovebox.

  • Purging & Taring: Purge the empty vial with Argon (Argon is preferred over Nitrogen as it is denser than air and provides a superior blanket). Seal the vial and record its exact tare weight on a calibrated analytical balance with all draft shields closed[6][8].

  • Transfer: Inside an inert-atmosphere glovebox, quickly transfer the estimated required mass of the hygroscopic amine into the pre-weighed vial using a clean spatula or syringe[6].

  • Repurging: Purge the headspace of the vial with Argon for 10 seconds, then seal it tightly[6].

  • Gross Weighing: Remove the vial from the glovebox and reweigh it on the analytical balance. The difference between this weight and the tare weight is the exact mass of the amine.

  • Dispensing: Inject the amine directly into the reaction flask (which should already be under an inert atmosphere) using a syringe through the PTFE septum.

  • Validation: Reweigh the "empty" vial. Subtract this final weight from the gross weight to calculate the exact mass of the amine successfully transferred to the reaction.

SOP 2: Purification and Recovery of Degraded Amines

If an amine has yellowed (indicating N-oxide formation) or absorbed significant water, it must be purified prior to use[4].

Step-by-Step Methodology:

  • Setup: Assemble a short-path vacuum distillation apparatus. Grease all ground-glass joints to ensure a high vacuum seal (< 10 mmHg).

  • Chemical Additives: Add Zinc dust (1% w/w) to the boiling flask containing the degraded amine. Causality: Zinc acts as a mild reducing agent, suppressing further oxidation and reducing existing N-oxides back to the parent amine during the heating process[4].

  • Distillation: Apply high vacuum (< 10 mmHg) to lower the boiling point. Causality: Lowering the boiling point is critical to prevent thermal degradation (Cope elimination) which occurs at high temperatures[4].

  • Fraction Collection: Slowly ramp the oil bath temperature. Discard the first 5% of the distillate (the forerun), which contains water and volatile breakdown products. Collect the main fraction in a receiving flask pre-purged with Argon.

  • Validation: Perform a Karl Fischer titration on a 50 mg aliquot of the main fraction. The protocol is validated if the water content is < 0.1%.

SOP 3: Long-Term Storage and Ampouling

Proper storage is the only way to prevent the continuous degradation cycle of amine reagents.

Step-by-Step Methodology:

  • Container Selection: Always use amber glass bottles or ampoules to prevent photolytic degradation[4]. Ensure caps have intact PTFE liners; avoid standard rubber septa, which are permeable to atmospheric moisture over time.

  • Desiccation: For liquid amines, add activated 4Å molecular sieves (pre-dried at 300°C under vacuum) directly to the storage bottle to scavenge any residual moisture.

  • Atmospheric Control: Blanket the headspace of the container with Argon before sealing[4][9].

  • Temperature Control: Store the sealed containers at 2-8°C. Causality: Refrigeration slows down the kinetic rate of oxidation[4].

  • Usage Precaution: Before opening a refrigerated amine, the container must be allowed to warm to room temperature inside a desiccator. Opening a cold container in ambient air will cause immediate condensation of atmospheric moisture onto the chemical, instantly ruining the sample[5].

References

  • Moisture absorption of an amine curing agent and the influence on the properties of cured epoxy resins - ResearchGate. 1

  • Climatic Conditions and Amine Loading Impact the Performance of Laminate-Supported Poly(ethylenimine) Direct Air Capture Sorbents - PMC. 2

  • Amine-Based Solvents and Additives to Improve the CO2 Capture Processes: A Review - MDPI.3

  • N-Piperidinoethanol | 3040-44-6 - Benchchem. 4

  • 1-(5-(Aminomethyl)pyridin-2-yl)imidazolidin-2-one | 1935405-08-5 - Benchchem. 9

  • How to weigh a higroscopic substance - Chromatography Forum. 6

  • Drying and Weighing Hygroscopic Substances in Microanalysis - American Chemical Society. 7

  • Analytical Balances and Proper Weighing Practices - Lab Manager. 5

  • Analytical Balances Operating Instructions - Laboratory Equipment. 8

Sources

Method

Solvent Selection for Reactions Involving Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine: A Guide to Optimizing Synthesis

An Application Note for Drug Development Professionals Abstract Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a complex polyamine building block with significant potential in medicinal chemistry and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a complex polyamine building block with significant potential in medicinal chemistry and drug development due to its multiple functional sites for molecular elaboration. The molecule features secondary and tertiary amine functionalities, presenting unique challenges and opportunities in synthetic chemistry. The successful outcome of reactions involving this substrate—including yield, purity, and reaction time—is critically dependent on the rational selection of the reaction solvent. This guide provides a comprehensive overview of the physicochemical properties of the title compound, discusses the fundamental principles of solvent effects on amine reactivity, and offers detailed, application-specific protocols for common synthetic transformations such as N-acylation and N-alkylation.

Introduction: Understanding the Substrate

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a chiral piperazine derivative featuring three distinct amine environments: a secondary amine on the ethyl side-chain and two tertiary amines within the 4-methylpiperazine ring. This structural complexity makes it a versatile scaffold for building diverse molecular architectures. However, the presence of multiple nucleophilic and basic centers, coupled with its ability to engage in hydrogen bonding, means its reactivity is profoundly influenced by the surrounding solvent medium.

The choice of solvent can dictate which amine reacts, the rate of reaction, and the stability of reactants, intermediates, and products. A poorly chosen solvent can lead to low yields, unwanted side reactions, or complete reaction failure. This document serves as a technical guide for researchers to make informed decisions on solvent selection, thereby optimizing synthetic routes and accelerating drug discovery programs.

Physicochemical Profile

To select an appropriate solvent, one must first understand the substrate's key properties.

  • Structure and Functionality: The molecule contains a secondary amine (the most nucleophilic and reactive site for acylations and alkylations) and two tertiary amines. The N-H proton of the secondary amine can act as a hydrogen bond donor, while all three nitrogen atoms can act as hydrogen bond acceptors.

  • Polarity and Basicity: The multiple amine groups make the molecule highly polar. The pKa values of the conjugate acids are expected to be in the typical range for secondary and tertiary amines, making the molecule basic.

  • Solubility: Based on its polar nature and hydrogen bonding capability, the compound is predicted to be highly soluble in polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMF, DMSO, acetonitrile).[1][2] Conversely, it is expected to have poor solubility in nonpolar solvents such as hexanes or toluene.[1]

cluster_molecule Key Structural Features of the Amine N1 Secondary Amine (N-H) - Primary Nucleophilic Site - H-Bond Donor/Acceptor N2 Tertiary Amine (Ring) - Basic Site - H-Bond Acceptor N3 Tertiary Amine (Ring, N-Me) - Basic Site - H-Bond Acceptor Chiral Chiral Center - Potential for Stereocontrol

Caption: Key functional sites influencing solvent interactions.

The Critical Role of the Solvent in Amine Reactivity

The solvent does more than just dissolve reactants; it actively participates in the reaction at a molecular level. Its properties can stabilize or destabilize reactants and transition states, directly impacting the reaction rate.[3][4]

Polar Protic vs. Polar Aprotic Solvents

The most crucial distinction for reactions involving amines is between protic and aprotic solvents.

  • Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents possess acidic protons (typically O-H or N-H bonds) and can act as hydrogen bond donors. While they are excellent at dissolving polar amines, they can severely hinder reactivity by forming a "solvent cage" around the nucleophilic amine through hydrogen bonding.[5] This solvation shell stabilizes the amine in its ground state and increases the energy required to reach the transition state, thus slowing the reaction.[3][6]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, DCM): These solvents are polar but lack acidic protons. They are unable to act as hydrogen bond donors. Consequently, they solvate the amine nucleophile much less strongly. This leaves the lone pair of the amine nitrogen more available for reaction, leading to significantly faster reaction rates, particularly for bimolecular nucleophilic substitutions (Sₙ2).[3][6]

cluster_protic Polar Protic Solvent (e.g., Methanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMF) Amine (Solvated) R₂NH H1 H Amine (Solvated)->H1 H-Bond H2 H Amine (Solvated)->H2 H-Bond H3 H Amine (Solvated)->H3 H-Bond O1 O-Me H1->O1 O2 O-Me H2->O2 O3 O-Me H3->O3 Amine (Free) R₂NH (More Nucleophilic)

Caption: Solvation of the amine nucleophile in protic vs. aprotic media.

Application-Specific Solvent Recommendations

The optimal solvent choice depends on the specific transformation being performed.

N-Acylation (Amide Bond Formation)

Amide coupling is a fundamental reaction for this substrate. It involves the nucleophilic attack of the secondary amine on an activated carboxylic acid derivative (e.g., acid chloride, active ester).

Causality: The key to efficient acylation is maximizing the nucleophilicity of the amine. Therefore, polar aprotic solvents are strongly preferred.

  • Recommended Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), and Tetrahydrofuran (THF) are excellent choices.[7][8][9]

    • DCM is a good first choice due to its inertness and ease of removal.

    • DMF is an excellent solvent with high polarity, capable of dissolving a wide range of reagents, including peptide coupling agents and their byproducts.[10]

    • ACN is another polar option, though sometimes less effective at dissolving all coupling reagents.

  • Solvents to Avoid: Protic solvents like methanol or ethanol should generally be avoided. They can compete with the substrate amine as nucleophiles, leading to the formation of unwanted methyl/ethyl ester byproducts, in addition to slowing the desired reaction.

Table 1: Solvent Recommendations for Common Acylation Conditions

Acylating Agent / MethodRecommended SolventsComments & Rationale
Acid Chlorides / Anhydrides DCM, THFLow polarity aprotic solvents are sufficient. A non-nucleophilic base (e.g., triethylamine, DIPEA) is required.
Carbodiimides (EDC, DCC) DCM, DMFDMF is often superior for dissolving the HOBt or HOAt additives and the urea byproduct.[10]
Uronium/Phosphonium (HATU, HBTU, PyBOP) DMF, NMPThese reagents and their byproducts have high solubility in highly polar aprotic solvents like DMF.[10]
Solvent-Free Acetic Anhydride (as reagent & solvent)Can be effective for simple acetylations but may require a catalyst and offers less control.[11]
N-Alkylation (Sₙ2 Reaction)

Alkylation of the secondary amine with an alkyl halide (e.g., benzyl bromide, methyl iodide) is another common transformation.

Causality: Sₙ2 reactions proceed fastest when the nucleophile is "free" and not encumbered by solvent molecules. The transition state involves charge dispersal, which is less stabilized by polar protic solvents compared to the ground state nucleophile.

  • Recommended Solvents: Polar aprotic solvents are the best choice to accelerate Sₙ2 reactions.[3]

    • DMF and Dimethyl Sulfoxide (DMSO) are excellent choices due to their high polarity, which helps dissolve the amine salt and stabilize the leaving group.

    • Acetonitrile (ACN) is also a highly effective solvent for these reactions.[6]

  • Solvents to Avoid: Protic solvents (water, alcohols) will significantly decrease the rate of Sₙ2 alkylation by solvating and deactivating the amine nucleophile through hydrogen bonding.[3] A study on the reaction between piperazine and benzyl bromide confirmed that solvent properties like hydrogen bond donor ability significantly influence the reaction rate.[12]

Experimental Protocols

The following protocols provide a framework for solvent screening and a detailed procedure for a standard reaction.

Protocol 1: General Procedure for Reaction Solvent Screening

This protocol allows for the efficient comparison of different solvents for a given transformation.

cluster_workflow Solvent Screening Workflow A 1. Setup Parallel Reactions (e.g., 4 vials with DCM, ACN, THF, DMF) B 2. Add Substrate & Reagents (Keep concentrations consistent) A->B C 3. Run Reactions at Same Temp (e.g., Room Temperature) B->C D 4. Monitor by TLC/LC-MS (Sample at t=1h, 4h, 24h) C->D E 5. Analyze Results (Compare conversion & purity) D->E F 6. Select Optimal Solvent E->F

Caption: A systematic workflow for empirical solvent optimization.

Methodology:

  • Preparation: In separate, dry reaction vials, place a magnetic stir bar and the amine substrate (e.g., 20 mg, 1.0 equiv).

  • Solvent Addition: To each vial, add 1 mL of a different anhydrous solvent to be tested (e.g., Vial 1: DCM; Vial 2: ACN; Vial 3: THF; Vial 4: DMF).

  • Reagent Addition: Add the other reactants (e.g., acylating agent, base) to each vial. Ensure the stoichiometry is identical across all vials.

  • Reaction: Seal the vials and stir the reactions at a constant temperature (e.g., 25 °C).

  • Monitoring: After set time points (e.g., 1, 4, and 24 hours), take a small aliquot from each reaction mixture. Quench the aliquot and analyze by TLC or LC-MS to determine the extent of conversion and the formation of byproducts.

  • Analysis: Compare the results to identify the solvent that provides the fastest reaction rate and the cleanest product profile.

Protocol 2: Optimized N-Acylation using HATU in DMF

This protocol describes a reliable method for amide bond formation with a generic carboxylic acid.

Materials:

  • Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous DMF

  • Standard workup and purification reagents (Ethyl Acetate, 1M HCl, sat. NaHCO₃, brine, MgSO₄, silica gel).

Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 equiv) and HATU (1.2 equiv).

  • Dissolution: Add anhydrous DMF to dissolve the solids (to a final concentration of approximately 0.2 M with respect to the limiting reagent). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Substrate Addition: In a separate vial, dissolve the amine substrate (1.0 equiv) in a small amount of anhydrous DMF. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting amine is consumed.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and amine), saturated aqueous NaHCO₃ (to remove excess acid), and finally with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide by flash column chromatography on silica gel to obtain the final product.

Conclusion

The chemical behavior of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is intrinsically linked to the solvent in which its reactions are performed. For the most common transformations—N-acylation and N-alkylation—which rely on the nucleophilicity of the secondary amine, polar aprotic solvents are overwhelmingly the superior choice. Solvents like DMF, DCM, and ACN maximize nucleophilic reactivity by minimizing the deactivating effects of hydrogen bonding. By applying the principles and protocols outlined in this guide, researchers can significantly improve the efficiency and success rate of their synthetic endeavors with this versatile building block.

References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from Wikipedia. [Link]

  • Journal of Innovations in Applied Sciences. (2024). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. [Link]

  • American Chemical Society. (1980). Specific solvation effects on acylation of amines in solvents with low dielectric constants. [Link]

  • PMC. (n.d.). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. [Link]

  • Chemistry LibreTexts. (2022). Kinetics of Reactions in Solution. [Link]

  • Thieme. (n.d.). Acylation of Alcohols and Amines. [Link]

  • PMC. (n.d.). Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. [Link]

  • Indian Academy of Sciences. (n.d.). Solvent effects in the reaction between piperazine and benzyl bromide. [Link]

  • Chemical Reviews. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. [Link]

  • ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. [Link]

  • YouTube. (2016). Solvents for Nucleophilic Substitution Reactions. [Link]

  • Taylor & Francis Online. (2024). Rearrangement reactions: Important tool for the synthesis of piperazines. [Link]

  • ResearchGate. (2016). Reaction conditions of N-FMOC-ethylenediamine with carboxylic acid and then deprotection of the primary amines?. [Link]

  • RSC Publishing. (2023). Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. [Link]

  • MDPI. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

  • Google Patents. (n.d.).
  • PMC. (n.d.). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. [Link]

  • ACS Publications. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. [Link]

  • TSI Journals. (2014). CHEMOSELECTIVE ACYLATION OF AMINES, ALCOHOLS AND PHENOLS USING MAGNESIUM CHLORIDE UNDER SOLVENT FREE CONDITION. [Link]

  • Solubility of Things. (n.d.). ethylenediamine. [Link]

  • RSC Publishing. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • SGVU Journal of Pharmaceutical Research & Education. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. [Link]

  • Taylor & Francis Online. (2024). Solubility Measurement and Correlation of Ethylenediamine Carbamate and Ethylene Urea in a CO2 Capture and Utilization System Using Ethylenediamine as a Solvent. [Link]

  • Michigan State University. (n.d.). Amine Reactivity. [Link]

  • PubChem. (n.d.). 2-(4-Methylpiperazin-1-yl)-2-(thiophen-2-yl)ethan-1-amine. [Link]

  • ResearchGate. (2025). Improved Synthesis of 4-(2-Substituted ethyl)-2-(4-Methylpiperazino)Quinazolines. [Link]

  • MDPI. (2024). Chain Extension of Piperazine in Ethanol: Synthesis of 2-(4-(2-(Phenylthio)ethyl)piperazinyl)acetonitriles and ACAT-1 Inhibitors. [Link]

Sources

Application

Advanced Application Note: Preparation of Pharmaceutical Intermediates Using Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

Executive Summary: The Strategic Role of Piperazine Linkers The piperazine ring is one of the most ubiquitous heterocycles in modern drug discovery, featuring prominently in FDA-approved targeted therapies such as the cy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Role of Piperazine Linkers

The piperazine ring is one of the most ubiquitous heterocycles in modern drug discovery, featuring prominently in FDA-approved targeted therapies such as the cyclin-dependent kinase (CDK) inhibitors Palbociclib, Ribociclib, and Trilaciclib[1]. While simple 1-substituted piperazines are common, the deployment of stereochemically and structurally complex building blocks like Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (hereafter referred to as EMPEA ) offers distinct pharmacokinetic and synthetic advantages.

EMPEA provides a unique bifunctional vector: a basic tertiary amine within the piperazine core that enhances aqueous solubility, and a highly nucleophilic secondary ethylamine appendage. This structural profile is particularly valuable in the design of Proteolysis Targeting Chimeras (PROTACs), where the ethylamine linker serves as an optimal, flexible attachment point for E3 ligase ligands (e.g., von Hippel-Lindau or cereblon binders) without disrupting the target-binding pharmacophore[2].

Mechanistic Causality in Regioselective Amination

The successful integration of EMPEA into pharmaceutical intermediates relies on exploiting the differential reactivity of its nitrogen centers. The secondary ethylamine nitrogen is sterically less hindered and significantly more nucleophilic than the tertiary amine of the piperazine ring. This inherent electronic disparity allows for highly regioselective functionalization without the need for exhaustive protecting-group strategies.

  • Nucleophilic Aromatic Substitution (SNAr): For electron-deficient heteroaryl halides (e.g., pyrimidines or quinolines), SNAr is the kinetically favored pathway. The reaction is driven by the stabilization of the Meisenheimer intermediate by the electron-withdrawing heteroatoms of the electrophile[1].

  • Buchwald-Hartwig Cross-Coupling: Unactivated aryl halides do not undergo SNAr. Instead, Palladium-catalyzed amination is required. The selection of a bulky, electron-rich phosphine ligand (e.g., XPhos or RuPhos) is critical to accelerate the reductive elimination step, thereby preventing off-target bis-arylation and preserving the integrity of the piperazine core[3].

Synthetic Workflow & Pathway Visualization

Workflow A Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (EMPEA Nucleophile) B S_NAr or Buchwald-Hartwig (Regioselective Coupling) A->B Electrophile, Catalyst/Base C Functionalized Intermediate (Aryl/Heteroaryl Scaffold) B->C Heat/Microwave D Downstream Derivatization (Amidation/PROTAC Linker) C->D Deprotection/ Coupling E Final API (Kinase Inhibitor / PROTAC) D->E Purification

Synthetic workflow for API generation using the piperazine-ethylamine intermediate.

Self-Validating Experimental Workflows

Protocol A: Regioselective SNAr with 2,4-Dichloropyrimidine

Objective: Synthesize a kinase-binding intermediate by selectively coupling EMPEA to the 4-position of a pyrimidine core. Causality: 2,4-dichloropyrimidine possesses two electrophilic sites. Substitution at the C4 position is kinetically favored at lower temperatures (0–20 °C) due to higher electron deficiency. By strictly controlling the temperature and utilizing a mild, non-nucleophilic base (DIPEA), we selectively target C4, leaving the C2-chloro group intact for subsequent diversification[1].

Step-by-Step Procedure:

  • Initiation: Dissolve 2,4-dichloropyrimidine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.5 equiv). Slowly add a solution of EMPEA (1.05 equiv) in DCM dropwise over 30 minutes to prevent localized heating and over-substitution.

  • Propagation: Allow the reaction to stir at 0 °C for 2 hours, then slowly warm to room temperature.

  • Self-Validation (In-Process Control): Monitor via LC-MS. The reaction is deemed complete when the starting material is consumed, and a single major peak corresponding to the mono-substituted mass (+M-HCl) is observed.

  • Workup & Isolation: Quench with saturated aqueous NaHCO₃. Extract the product into the organic layer. The basicity of the piperazine ring allows for an acid-base extraction validation: extract the organic layer with 1M HCl (product moves to the aqueous layer), wash with DCM to remove organic impurities, then basify the aqueous layer to pH 10 with NaOH and re-extract with DCM. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination

Objective: Couple EMPEA with an unactivated aryl bromide to form a functionalized PROTAC precursor. Causality: Because SNAr is unviable for unactivated arenes, a Pd(0)/Pd(II) catalytic cycle is employed. XPhos Pd G2 is selected as the precatalyst because it rapidly generates the active Pd(0) species under mild conditions. Cs₂CO₃ is utilized as the base; stronger bases like NaOtBu can trigger the degradation of the aliphatic amine or induce unwanted side reactions[3].

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl bromide (1.0 equiv), EMPEA (1.2 equiv), XPhos Pd G2 (2 mol %), XPhos ligand (2 mol %), and finely milled anhydrous Cs₂CO₃ (2.5 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous 1,4-dioxane (previously sparged with argon).

  • Reaction: Seal the tube and heat to 80 °C in an oil bath for 12 hours.

  • Self-Validation: A successful initiation of the catalytic cycle is visually indicated by the solution transitioning from a pale yellow suspension to a deep red/brown homogeneous mixture.

  • Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove Pd-black and inorganic salts. Concentrate the filtrate and purify via reverse-phase flash chromatography (C18, Water/Acetonitrile with 0.1% TFA) to isolate the pure intermediate[4].

Mechanistic Visualization: Buchwald-Hartwig Catalytic Cycle

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II) Complex Oxidative Addition Pd0->PdII_OA Ar-X (Oxidative Addition) PdII_Am Pd(II) Amido Complex PdII_OA->PdII_Am EMPEA + Base (- Base·HX) PdII_Am->Pd0 Ar-EMPEA Product (Reductive Elimination)

Buchwald-Hartwig catalytic cycle for the amination of unactivated aryl halides.

Quantitative Reaction Optimization

The following table summarizes the optimization data for the Buchwald-Hartwig amination of a model unactivated aryl bromide using EMPEA. The data demonstrates the critical nature of ligand and base selection in achieving high yields.

EntryPrecatalyst (mol %)LigandBaseSolventTemp (°C)Yield (%)Causality / Empirical Observation
1Pd(OAc)₂ (5%)BINAPNaOtBuToluene10035Strong base caused partial degradation of the aliphatic amine.
2Pd₂(dba)₃ (2.5%)XantphosCs₂CO₃1,4-Dioxane10062Improved stability, but oxidative addition was kinetically slow.
3XPhos Pd G2 (2%) XPhos K₂CO₃ t-Amyl OH 80 89 Optimal. Bulky ligand promoted rapid reductive elimination.
4RuPhos Pd G2 (2%)RuPhosCs₂CO₃1,4-Dioxane8091Excellent conversion; however, trace deshalogenation was observed.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: PMC (National Institutes of Health) URL:[Link]

  • FDA-approved kinase inhibitors in PROTAC design, development and synthesis Source: Taylor & Francis Online URL:[Link]

  • Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors Source: PMC (National Institutes of Health) URL:[Link]

Sources

Method

Catalytic hydrogenation techniques for piperazine ethylamine synthesis

Application Note: Advanced Catalytic Hydrogenation Protocols for 1-(2-Aminoethyl)piperazine Synthesis Abstract This guide details the high-fidelity synthesis of 1-(2-aminoethyl)piperazine (AEP) , a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Hydrogenation Protocols for 1-(2-Aminoethyl)piperazine Synthesis

Abstract

This guide details the high-fidelity synthesis of 1-(2-aminoethyl)piperazine (AEP) , a critical intermediate for epoxy curing agents and pharmaceutical scaffolds. While industrial routes often isolate AEP as a byproduct of ethyleneamine production, laboratory and pilot-scale synthesis demands higher specificity. This note focuses on the catalytic hydrogenation of 1-piperazineacetonitrile , contrasting batch (Raney Cobalt) and continuous flow (Raney Nickel) methodologies. Emphasis is placed on suppressing secondary amine formation via ammonia saturation and optimizing mass transfer.

Mechanistic Insight & Reaction Design

The hydrogenation of nitriles to primary amines is chemically deceptive; while the stoichiometry appears simple (


), the reaction is plagued by a competing condensation pathway that leads to secondary amines (dimers).
The Selectivity Challenge

As the nitrile reduces to the intermediate aldimine (


), it becomes highly electrophilic. If a newly formed primary amine (

) is present, it attacks the aldimine to form an aminal , which subsequently undergoes hydrogenolysis to form a secondary amine (dimer).

The Solution: Ammonia Saturation By introducing a molar excess of ammonia (


), the equilibrium is forced toward the primary imine, suppressing the nucleophilic attack of the primary amine.

ReactionPathway Nitrile 1-Piperazineacetonitrile (R-CN) Imine Aldimine Intermediate (R-CH=NH) Nitrile->Imine + H2 (Cat) PrimaryAmine TARGET: AEP (R-CH2-NH2) Imine->PrimaryAmine + H2 (Cat) Aminal Aminal Intermediate Imine->Aminal + Primary Amine (Side Reaction) SecondaryAmine BYPRODUCT: Dimer (Secondary Amine) Aminal->SecondaryAmine - NH3, + H2 NH3 Excess NH3 NH3->Imine Stabilizes

Figure 1: Reaction pathway showing the competition between AEP formation and Dimerization. Excess Ammonia blocks the red dashed pathway.

Critical Parameters & Catalyst Selection

The choice of catalyst dictates the "Ammonia Requirement" and operating pressure.

ParameterRaney Nickel (Ra-Ni) Raney Cobalt (Ra-Co) Pd/C (Palladium)
Selectivity Moderate (Requires high

)
High (Intrinsic selectivity)Low (Promotes condensation)
Activity High (Fast kinetics)Moderate (Slower kinetics)High
Pressure Req. 500–1000 psi1000–3000 psi50–200 psi
Ammonia Req. High (10-20 mol%)Low (0-5 mol%)Acidic media preferred
Recommendation Best for Flow Chemistry Best for Batch Purity Not recommended for AEP

Experimental Protocols

Protocol A: High-Purity Batch Synthesis (Raney Cobalt)

Best for: Applications requiring >98% purity without complex downstream distillation.

Reagents:

  • Substrate: 1-Piperazineacetonitrile (prepared via reaction of piperazine + chloroacetonitrile).

  • Catalyst: Raney® Cobalt 2700 (W.R. Grace) or equivalent sponge cobalt.

  • Solvent: Methanol (Anhydrous).

  • Additive: Liquid Ammonia (Anhydrous).

Step-by-Step Methodology:

  • Catalyst Preparation: Wash 10 g of Raney Cobalt slurry three times with anhydrous methanol to remove water. Warning: Pyrophoric. Keep wet at all times.

  • Loading: In a 1L Hastelloy high-pressure autoclave, charge:

    • 125 g (1.0 mol) 1-Piperazineacetonitrile.

    • 300 mL Methanol.

    • 10 g Raney Cobalt (washed).

  • Ammonia Addition: Seal the reactor. Cool to 5°C. Charge 85 g (5.0 mol) of liquid ammonia from a pressurized cylinder.

  • Hydrogenation:

    • Purge with

      
       (3x, 50 psi) then 
      
      
      
      (3x, 100 psi).
    • Pressurize to 1500 psi (100 bar) with

      
      .
      
    • Heat to 110°C with vigorous stirring (1000 RPM). Note: Stirring is critical to overcome gas-liquid mass transfer limitations.

  • Completion: Monitor

    
     uptake. Reaction typically completes in 2–4 hours when uptake plateaus.
    
  • Work-up:

    • Cool to room temperature.[1] Vent

      
       and excess 
      
      
      
      into a scrubber (dilute sulfuric acid).
    • Filter catalyst under inert atmosphere (Argon/Nitrogen) using a spark-proof filter press.

    • Concentrate filtrate via rotary evaporation.

    • Distill residue under vacuum (bp ~222°C at atm, collect fraction at ~110°C/10 mmHg).

Protocol B: Continuous Flow Hydrogenation (Raney Nickel)

Best for: Scalability and safety (minimizing hydrogen headspace).

Equipment: H-Cube Pro™ or custom packed-bed trickle reactor.

Reagents:

  • Feed Solution: 0.5 M 1-Piperazineacetonitrile in Methanol/7N

    
     (saturated).
    
  • Catalyst Cartridge: CatCart® Raney Ni (30 or 70 mm).

Workflow Diagram:

FlowProtocol Reservoir Feed Reservoir (0.5M Nitrile in MeOH/NH3) Pump HPLC Pump (1.0 mL/min) Reservoir->Pump Mixer Gas-Liquid Mixer (H2 Generation/Feed) Pump->Mixer Reactor Packed Bed Reactor (Raney Ni, 80°C, 50 bar) Mixer->Reactor Segmented Flow BPR Back Pressure Regulator (Set > Vapor Pressure) Reactor->BPR Collection Product Collection (Vent NH3) BPR->Collection

Figure 2: Continuous flow setup for AEP synthesis. The packed bed minimizes catalyst handling hazards.

Step-by-Step Methodology:

  • Feed Prep: Dissolve 1-piperazineacetonitrile in 7M methanolic ammonia to a concentration of 0.5 M.

  • System Priming: Install a Raney Nickel cartridge. Prime the system with pure methanol at 1 mL/min, 50 bar, 25°C.

  • Parameter Setting:

    • Temperature: 80°C (Lower than batch due to better heat transfer).

    • Pressure: 50–70 bar (

      
       mode: Full).
      
    • Flow Rate: 0.5–1.0 mL/min (Residence time ~2-4 mins).

  • Execution: Switch inlet to Feed Solution. Discard the first 2 column volumes (dispersion zone). Collect steady-state output.

  • Validation: Analyze aliquots via GC-MS. Expect >95% conversion with >90% selectivity for AEP.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion Catalyst PoisoningEnsure Nitrile precursor is free of halides (Cl) or sulfur.
High Dimer Content Insufficient AmmoniaIncrease

: Substrate ratio to >10:1.
High Dimer Content Mass Transfer LimitIncrease stirring speed (Batch) or

pressure (Flow).
Green/Blue Product Nickel LeachingWash product with chelating resin or distill immediately.

Safety Considerations

  • Pyrophoricity: Raney Nickel/Cobalt will ignite spontaneously in air when dry. Always handle under water or alcohol. Spills should be covered with wet sand immediately.

  • High Pressure: Hydrogen at >1000 psi requires rated burst discs and remote operation where possible.

  • Ammonia Toxicity: Anhydrous ammonia is corrosive and toxic. All venting must be directed to an acid scrubber.

References

  • Continuous Flow Hydrogenation of Nitriles: Mészáros, R., et al. (2020).[2][3] Continuous‐Flow Hydrogenation and Reductive Deuteration of Nitriles: a Simple Access to α,α‐Dideutero Amines. European Journal of Organic Chemistry.

  • Raney Cobalt Selectivity: Reeve, W., & Christian, J. (1956). A Comparison of Raney Nickel and Raney Cobalt Catalysts for the Hydrogenation of Oximes. Journal of the American Chemical Society.[4]

  • Industrial Synthesis of AEP (Patent): Moss, P. H. (1973). U.S. Patent No.[5] 3,733,325: Preparation of aminoethylpiperazine.[6] U.S. Patent and Trademark Office.

  • Ammonia Suppression of Secondary Amines: Arthur, P. (1951). U.S. Patent No.[5] 2,556,356: Hydrogenation of Nitriles to Primary Amines. U.S. Patent and Trademark Office.

  • Catalyst Handling & Safety: W.R. Grace & Co. Raney® Catalyst Handling and Safety Guide.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Synthesis

Welcome to the Chemical Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of polyamine scaffolds like Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemical Synthesis Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the synthesis of polyamine scaffolds like Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. The primary bottlenecks in this workflow revolve around regioselectivity, the over-alkylation of primary amines, and the isolation of highly polar, multi-basic products.

This guide abandons generic procedures in favor of field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols designed to maximize your synthetic yield.

Synthetic Logic & Workflow

To prevent complex mixtures, the synthesis must follow a strict logical sequence: Protection


 Controlled Amination 

Deprotection

pH-Driven Isolation
.

SynthesisWorkflow Start 2-(2-Aminoethyl)-4-methylpiperazine (Starting Material) Protect Step 1: N1-Boc Protection (Regiocontrol) Start->Protect Boc2O, TEA, DCM (Blocks N1 Alkylation) Imine Step 2: Imine Formation (+ Acetaldehyde) Protect->Imine Acetaldehyde (1.05 eq) (Prevents Over-alkylation) Reduce Step 3: Reduction (NaBH(OAc)3) Imine->Reduce Fast intermediate (pH 4-5 optimal) Deprotect Step 4: Boc Deprotection (TFA or HCl) Reduce->Deprotect N-ethyl intermediate (LC-MS Validation) Product Ethyl-[2-(4-methyl-piperazin- 2-yl)-ethyl]-amine Deprotect->Product pH > 12 Workup (Free-basing polyamine)

Workflow for the regioselective synthesis of the target piperazine derivative.

Troubleshooting FAQs: Common Bottlenecks & Mechanistic Solutions

Q1: Why am I getting a high percentage of N,N-diethylated side products instead of the desired mono-ethyl amine? Causality & Solution: Direct alkylation using ethyl halides (e.g., ethyl bromide) inherently leads to over-alkylation because the resulting secondary amine is more nucleophilic than the starting primary amine. To control this, you must switch to a reductive amination strategy using strictly 1.0 to 1.05 equivalents of acetaldehyde. For the reducing agent,1 that is highly recommended over NaBH3CN or NaBH4[1]. NaBH(OAc)3 is exceptionally mild and selectively reduces the protonated iminium ion much faster than it reduces the unreacted aldehyde, virtually eliminating the diethylation side reaction.

Q2: I am using reductive amination, but I'm seeing alkylation on the piperazine N1 position. How do I improve regioselectivity? Causality & Solution: The target molecule contains a secondary amine at the N1 position of the piperazine ring, which is highly nucleophilic and will compete with the primary amine on the ethyl linker. To achieve absolute regiocontrol, implement a temporary protecting group strategy. Protect the N1 position with a tert-butyloxycarbonyl (Boc) group prior to the reductive amination step. As highlighted in modern synthetic methodologies, this stepwise transformation ensures2[2]. Following N-ethylation, the Boc group is quantitatively removed using acidic conditions.

Q3: The reductive amination is stalling at the imine intermediate. What parameters should be adjusted? Causality & Solution: The reduction step relies on the formation of an iminium ion. If the reaction stalls, the pH is likely too high. NaBH(OAc)3 operates optimally in mildly acidic conditions (pH 4-5) where the3[3]. Add 1-2 equivalents of glacial acetic acid (AcOH) to your reaction mixture. Furthermore, perform the reaction in 1,2-dichloroethane (DCE) rather than methanol, as1 and methanol can slowly decompose the borohydride reagent[1].

Q4: How do I efficiently isolate the final product? The polarity is causing massive yield losses during extraction. Causality & Solution: Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine possesses three basic nitrogen centers, making it highly water-soluble. Standard aqueous workups will result in the product remaining in the aqueous phase. To extract it, you must fully deprotonate all amines by adjusting the aqueous phase to pH > 12 using 5N NaOH. Extract with a moderately polar, water-immiscible solvent system such as isopropyl acetate (IPAc) or a Dichloromethane/Isopropanol (3:1) mixture. This 4 is critical for recovering polyamines without yield loss[4].

Comparative Yield Data: N-Ethylation Strategies

To illustrate the necessity of the optimized reductive amination route, consider the following comparative data based on standard laboratory scales:

Synthetic StrategyReagentsRegioselectivity (Primary vs N1)Over-alkylation (Diethylation)Typical Yield (%)Scalability
Direct Alkylation Ethyl Bromide, K

CO

, DMF
Poor (Mixture of products)High (>30%)25 - 40%Low
Reductive Amination (Standard) Acetaldehyde, NaBH

CN, MeOH
Moderate (Requires N1 protection)Moderate (~10%)60 - 75%Medium (Toxicity concerns)
Reductive Amination (Optimized) Acetaldehyde, NaBH(OAc)

, DCE, AcOH
Excellent (With N1-Boc)Minimal (<2%)85 - 95%High
Self-Validating Experimental Protocol: Reductive Amination & Deprotection

This protocol builds in analytical checkpoints to ensure each mechanistic step is complete before proceeding, eliminating downstream purification nightmares.

Step 1: Imine Formation (Self-Validating)

  • Dissolve 1.0 eq of N1-Boc-2-(2-aminoethyl)-4-methylpiperazine in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Add 1.05 eq of acetaldehyde dropwise at 0 °C.

  • Add 1.2 eq of glacial acetic acid (AcOH) to adjust the apparent pH to ~4.5.

  • Stir at room temperature for 1 hour.

  • 
    Validation Checkpoint:  Take a 10 µL aliquot, quench in methanol, and analyze via LC-MS. You must observe the complete disappearance of the starting material mass and the appearance of the imine intermediate mass. Do not proceed until conversion is >95%.
    

Step 2: Selective Reduction

  • Cool the reaction mixture back to 0 °C.

  • Add 1.5 eq of solid NaBH(OAc)

    
     portion-wise over 15 minutes to safely control hydrogen gas evolution.
    
  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • 
    Validation Checkpoint:  LC-MS should confirm the reduction of the imine to the N-ethyl intermediate.
    

Step 3: Deprotection & pH-Driven Isolation

  • Quench the reaction with saturated aqueous NaHCO

    
     and extract with dichloromethane. Concentrate the organic layer.
    
  • Dissolve the crude intermediate in a 4M HCl in dioxane solution (10 volumes) and stir for 2 hours at room temperature to cleave the Boc group.

  • Concentrate the mixture in vacuo to yield the crude hydrochloride salt.

  • Critical Isolation: Dissolve the salt in minimal water. Chill to 0 °C and add 5N NaOH dropwise until the pH is strictly >12.

  • Extract the aqueous layer 4 times with a 3:1 mixture of Dichloromethane:Isopropanol.

  • Dry the combined organic layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate to afford the pure Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.
References
  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: nih.gov.
  • Title: Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. Source: benchchem.com.
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: acs.org.
  • Title: US5508404A - Reductive amination process. Source: google.com (Patents).

Sources

Optimization

Removing impurities from Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine mixtures

Technical Support Center: Purification of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Ticket ID: #PUR-PZ-004 Subject: Removal of Impurities from Polyamine Mixtures Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

Ticket ID: #PUR-PZ-004 Subject: Removal of Impurities from Polyamine Mixtures Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Executive Summary: The Polyamine Challenge

You are working with Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , a molecule characterized by high polarity, basicity, and multiple nucleophilic nitrogen centers.[1]

Based on the nomenclature, your molecule contains three distinct amine environments:

  • N4-Methyl (Tertiary): Part of the piperazine ring.[1]

  • N1-H (Secondary): The free amine on the ring (assuming "2-yl" connectivity).[1]

  • Side Chain (Secondary): The N-ethylamino group.[1]

Common Impurity Profile:

  • Bis-alkylated dimers: Reaction at the N1 position linking two molecules.[1]

  • Over-alkylated side chains: Formation of tertiary amines or quaternary ammonium salts.

  • Piperazine-Carbamates: Formed spontaneously by absorbing atmospheric CO₂.[1]

  • N-Oxides: Oxidation products from storage in air.[1]

This guide prioritizes Self-Validating Protocols —methods where the physical result (e.g., crystal formation, phase separation) confirms success.

Module 1: The "Salt Switch" Protocol (Recommended)

Scenario: Your product is an oily residue containing non-basic impurities or close structural analogs that co-elute on silica.[1] Logic: Polyamines form highly crystalline salts.[1] By converting the oil to a salt, you exclude non-basic impurities (which stay in solution) and then regenerate the free base.

Protocol: Oxalate/HCl Precipitation
  • Dissolution: Dissolve 10 g of crude oil in 50 mL of absolute ethanol or isopropanol .

  • Acidification:

    • Option A (Gentle): Add a saturated solution of oxalic acid in ethanol dropwise.

    • Option B (Robust): Bubble dry HCl gas or add 4M HCl in dioxane .[1]

    • Target: pH < 3.[1][2]

  • Crystallization: Cool to 0°C. The salt (likely a tri-hydrochloride or bis-oxalate) should precipitate as a white solid.[1]

    • Troubleshooting: If it oils out, scratch the glass or add a seed crystal. Add diethyl ether to force precipitation.[1]

  • Filtration & Wash: Filter the solid. Wash with cold ether.[1] This removes non-basic impurities and solvents. [3]

  • Regeneration (The Switch):

    • Dissolve the solid in minimal water (10-20 mL).[1]

    • Cool to 0°C and basify with 50% NaOH to pH > 12.

    • Extract immediately with DCM (Dichloromethane) (3 x 30 mL).[1]

    • Dry over Na₂SO₄ and evaporate.

Why this works: The crystal lattice of the salt is highly selective, often rejecting the "floppy" alkylated impurities that ruin the oil's purity [1][3].

Module 2: Chromatographic Purification

Scenario: You must separate the desired secondary amine from a tertiary amine byproduct (over-alkylation). Issue: Polyamines interact strongly with acidic silanols on silica gel, causing severe peak tailing and irreversible adsorption.

The "Amine Modifier" Solution

Standard silica chromatography will fail without modification.[1] You must block the silanols.

Mobile Phase Formulation:

  • Base Solvent: DCM / Methanol (90:10 to 80:20 gradient).

  • The Critical Additive: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to the mobile phase.

  • Note: TEA is easier to remove by evaporation; Ammonia is better for very polar compounds.

Stationary Phase Alternatives: If silica still fails, switch to Neutral or Basic Alumina . Alumina is less acidic and reduces the "sticking" of polyamines [2].

Visualizing the Logic:

ChromatographyLogic Start Start: Crude Amine Mixture CheckTailing Test TLC: Is spot tailing? Start->CheckTailing YesTailing Yes: Silanol Interaction CheckTailing->YesTailing Streak observed NoTailing No: Proceed with Standard Flash CheckTailing->NoTailing Clean spot Action1 Add 1% TEA to Eluent YesTailing->Action1 CheckSep Is separation achieved? Action1->CheckSep CheckSep->NoTailing Yes Action2 Switch to Basic Alumina CheckSep->Action2 No Action3 Use C18 Reverse Phase (High pH Buffer) Action2->Action3 Still failing caption Figure 1: Decision Matrix for Amine Chromatography Optimization

Module 3: Troubleshooting & FAQs

Q1: My product was a clear oil, but after a week on the shelf, it turned yellow/brown. Why?

A: This is classic oxidative degradation .[1] Piperazine derivatives are electron-rich and prone to N-oxidation.[1]

  • Fix: Store the compound under Argon or Nitrogen.

  • Recovery: Dissolve in ethanol and treat with a mild reducing agent like Sodium Borohydride (NaBH₄) or simply redistill if stable.

Q2: I see a "Ghost Peak" in the NMR at ~160 ppm (Carbon) or broad signals.

A: This is likely a Carbamate . Amines react reversibly with atmospheric CO₂ to form carbamic acids/salts.[1]

  • Validation: Bubble Nitrogen through your NMR sample for 5 minutes. If the peak diminishes, it was CO₂.

  • Prevention: Always dry the final product under high vacuum (< 1 mbar) and backfill with inert gas.

Q3: Acid-Base extraction isn't working; the amine won't extract into DCM.

A: Your molecule is extremely polar.

  • The "Salting Out" Trick: Saturate the aqueous alkaline phase with NaCl (Sodium Chloride) . This decreases the solubility of the organic amine in water, forcing it into the DCM layer.

  • Solvent Switch: Replace DCM with Chloroform/Isopropanol (3:1) .[1] This mixture is much better at extracting polar amines from water [1].[1]

Summary of Physicochemical Data

PropertyValue (Approx)Implication for Purification
pKa 1 (Piperazine N4) ~5.3Protonates at low pH only.[1]
pKa 2 (Piperazine N1) ~9.8Highly basic; requires pH > 12 to extract.[1]
pKa 3 (Side Chain) ~10.0Similar to N1; dictates extraction pH.[1]
LogP < 1.0 (Estimated)Hydrophilic; prefers water over hexane.[1]

References

  • BenchChem. (2025).[1][3] Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from [1]

  • Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [1]

  • University of Regina. (n.d.).[1] pKa Values of Some Piperazines. Retrieved from [1]

  • ResearchGate. (2013).[1][4] How to extract/isolate piperazine from water without distillation? Retrieved from [1]

Sources

Troubleshooting

Troubleshooting cyclization side reactions in piperazine derivative synthesis

Topic: Troubleshooting Cyclization & Side Reactions Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 6, 2026 Executive Summary: The Piperazine Paradox Piperazine rings are...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Cyclization & Side Reactions

Status: Active Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: March 6, 2026

Executive Summary: The Piperazine Paradox

Piperazine rings are ubiquitous in medicinal chemistry (e.g., Imatinib, Sildenafil, Ciprofloxacin) due to their ability to modulate physicochemical properties and target binding. However, their synthesis is plagued by a fundamental "Piperazine Paradox": the high nucleophilicity that makes the secondary amines reactive also drives uncontrolled oligomerization, over-alkylation, and regiochemical scrambling .

This guide moves beyond basic textbook synthesis to address the specific kinetic and thermodynamic traps encountered during cyclization and derivatization.

Diagnostic Modules: Troubleshooting Side Reactions
Module A: The "Polymerization Trap" (Ring Formation Failures)

Scenario: You are attempting to synthesize a piperazine ring from acyclic precursors (e.g., reacting primary amines with bis(2-chloroethyl)amine), but LC-MS shows a "picket fence" of mass units corresponding to linear oligomers rather than the discrete cyclic product.

Root Cause: Intermolecular reaction rates (


) exceeding intramolecular cyclization rates (

). This is a classic violation of the Ruggli-Ziegler Dilution Principle .
SymptomDiagnosisCorrective Action
Viscous oil / Gummy precipitate Linear polymerization (Poly-amine formation).Increase Solvent Volume: Run reaction at high dilution (

M) to favor intramolecular collision.
M+ mass corresponds to Dimer Macrocyclization (12-membered ring formation).Slow Addition: Add the electrophile dropwise to a refluxing solution of the amine to keep instantaneous concentration low.
Incomplete Conversion Protonation of intermediates.[1]Base Stoichiometry: Ensure >2.5 eq. of base (e.g., DIPEA,

) to neutralize HCl generated; protonated amines cannot nucleophilically attack.

Visualizing the Pathway Competition:

PiperazineCyclization Start Acyclic Precursor (Bis-electrophile + Amine) Inter Intermediate (Mono-alkylated chain) Start->Inter Step 1: N-Alkylation Cyclic Piperazine Ring (Desired Product) Inter->Cyclic Intramolecular Attack (High Dilution) Polymer Linear Oligomer/Polymer (Undesired) Inter->Polymer Intermolecular Attack (High Conc.) Macro Macrocycle (Dimer) (Undesired) Inter->Macro Dimerization

Figure 1: Kinetic competition between desired cyclization and intermolecular side reactions.

Module B: The "Over-Alkylation" Loop (Derivatization Issues)

Scenario: You are attempting to mono-alkylate an existing piperazine ring (e.g., with an alkyl halide), but you isolate significant amounts of bis-alkylated product and quaternary ammonium salts .

The Mechanism: The product of mono-alkylation is often more nucleophilic than the starting material (inductive effect of the alkyl group), creating an autocatalytic runaway toward double substitution.

Troubleshooting Protocol:

  • The "HCl Salt" Trick: Instead of using free base piperazine, use Piperazine Monohydrochloride .

    • Why: In a controlled pH environment, the monohydrochloride ensures that statistically, at any given moment, one nitrogen is protonated (protected) while the other reacts.

  • Stoichiometric Overload: Use a large excess of piperazine (3–5 equivalents) relative to the alkyl halide.

    • Why: This statistically favors the collision of the electrophile with unreacted piperazine rather than the mono-alkylated product.

  • Boc-Protection Route (Gold Standard): If yield is critical, do not rely on kinetics. Use N-Boc-piperazine.[2]

Comparison of Mono-Alkylation Strategies:

StrategySelectivityYieldThroughputNotes
Direct Alkylation (1:1) Poor<40%HighHigh bis-alkyl byproduct.
Excess Piperazine (5:1) Good70-80%MedRequires recycling excess piperazine.
Monohydrochloride Salt Very Good85%HighRecommended for scale-up.
N-Boc Protection Excellent>95%LowAdds two steps (protection/deprotection).
Module C: Regiochemical Scrambling (Substituted Piperazines)

Scenario: When closing a ring to form a C-substituted piperazine (e.g., 2-methylpiperazine), the reaction yields a mixture of regioisomers or the wrong isomer entirely.

Critical Insight: Steric hindrance directs the nucleophilic attack. In the synthesis of 2-substituted piperazines from diamines and epoxides or dihalides, the less hindered nitrogen usually attacks the less hindered carbon first.

Diagnostic Decision Tree:

RegioSelectivity Problem Regioselectivity Issue (Mixture of Isomers) CheckSub Are you cyclizing a substituted diamine? Problem->CheckSub Steric Steric Control Dominates (Attack at less hindered C) CheckSub->Steric Yes Electronic Electronic Control Needed CheckSub->Electronic No (Functionalizing Ring) Solution1 Use Chiral Auxiliaries or Amino Acid Precursors Steric->Solution1 Solution2 Use N-Benzyl protection to direct sterics Electronic->Solution2

Figure 2: Decision logic for resolving regioselectivity issues in substituted piperazines.

Validated Experimental Protocols
Protocol A: Selective Mono-N-Alkylation (The Hydrohalide Method)

Use this protocol to prevent over-alkylation without needing Boc protection.

Reagents:

  • Piperazine (anhydrous)

  • Piperazine Dihydrochloride[3]

  • Alkyl Halide (R-X)[4]

  • Solvent: Ethanol or Methanol (High solubility for salts)

Procedure:

  • In-Situ Protection: Dissolve Piperazine (10 mmol) and Piperazine Dihydrochloride (10 mmol) in Ethanol (50 mL). Heat to reflux for 30 minutes.

    • Mechanism:[4][5][6][7][8] This equilibrates to form Piperazine Monohydrochloride in solution [1].

  • Addition: Cool to 60°C. Add the Alkyl Halide (10 mmol) dropwise over 1 hour.

  • Reaction: Stir at 60°C for 4-6 hours. Monitor by TLC (stain with Ninhydrin; mono-alkylated product stains distinctively different from bis-alkyl).

  • Workup:

    • Cool to room temperature.

    • Filter off any precipitated bis-salt.

    • Basify filtrate with aqueous NaOH (to pH > 12).

    • Extract with DCM.[1] The unreacted piperazine stays largely in the aqueous phase; the mono-alkylated product extracts into DCM.

Protocol B: Cyclization of Bis(2-chloroethyl)amine (Nitrogen Mustard Cyclization)

Use this for de novo ring construction.

Safety Warning: Bis(2-chloroethyl)amine derivatives are potent alkylating agents (mustards). Handle in a fume hood with double gloves.

Procedure:

  • Preparation: Dissolve the primary amine (R-NH2, 10 mmol) in high-boiling solvent (e.g., n-Butanol or Dioxane, 100 mL). Note the high dilution (0.1 M).

  • Base: Add anhydrous Sodium Carbonate (

    
    , 25 mmol).
    
  • Cyclization: Add Bis(2-chloroethyl)amine hydrochloride (10 mmol) as a solid in small portions over 2 hours while refluxing.

    • Tip: Adding the solid slowly mimics high-dilution conditions, keeping the concentration of free electrophile low relative to the amine [2].

  • Completion: Reflux for 12-24 hours.

  • Purification: Filter inorganic salts. Evaporate solvent.[1] Recrystallize the hydrohalide salt from EtOH/Et2O.

Frequently Asked Questions (FAQ)

Q: Why am I seeing a mass of M+26 or M+28 in my LC-MS during cyclization? A: This often indicates the formation of an ethylenediamine bridge or an aziridinium intermediate that failed to expand. If you are using ethanolamine precursors, M-18 (loss of water) followed by M+26 suggests incomplete cyclization or vinyl group formation. If using glyoxal/diamine routes, check for oxidation to pyrazine (M-4 relative to piperazine).

Q: My piperazine derivative is unstable on silica gel. How do I purify it? A: Piperazines are basic and often streak or stick to acidic silica.

  • Fix 1: Pre-treat the silica column with 1-2% Triethylamine (TEA) in hexane.

  • Fix 2: Use Neutral Alumina instead of silica.

  • Fix 3: Purify as the HCl or oxalate salt via recrystallization (avoid chromatography entirely).

Q: Can I use reductive amination to mono-alkylate? A: Yes, and it is often superior to alkyl halide substitution. Reacting piperazine with an aldehyde using Sodium Triacetoxyborohydride (STAB) prevents quaternary salt formation because the intermediate iminium ion cannot react a second time until reduced, and the steric bulk of the borohydride complex discourages double addition [3].

References
  • Selective Monoalkylation via Hydrohalide Salts: Source: BenchChem Technical Support. "Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride."
  • Ruggli-Ziegler Dilution Principle & Cyclization

    • Source: Organic Chemistry Portal. "Synthesis of Piperazines."
    • URL:[Link]

  • Reductive Amination Strategy

    • Source: ResearchGate Discussion / Stefan Bienz.
    • URL:[Link]

  • C-Substituted Piperazine Synthesis

    • Source: Beilstein Journal of Organic Chemistry.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Temperature &amp; Pressure for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Production

Welcome to the Technical Support Center for the synthesis of complex piperazine derivatives. This guide is designed for researchers and drug development professionals troubleshooting the production of Ethyl-[2-(4-methyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of complex piperazine derivatives. This guide is designed for researchers and drug development professionals troubleshooting the production of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , a highly specialized polyamine intermediate frequently utilized in the synthesis of kinase inhibitors and antipsychotic agents.

Because this molecule features both a methylated piperazine core and a secondary ethylamine side chain, its synthesis typically proceeds via the catalytic reductive amination of 2-(4-methylpiperazin-2-yl)acetaldehyde (or its corresponding alcohol) with ethylamine. Balancing the thermodynamics of this transformation requires precise, causality-driven control over reactor temperature and hydrogen pressure.

Mechanistic Principles: The Causality of Temperature and Pressure

In catalytic reductive amination, the reaction pathway involves two distinct thermodynamic phases that respond oppositely to thermal and pressure inputs:

  • Imine Formation (Endothermic): The initial condensation of ethylamine with the aldehyde precursor to form an intermediate imine requires sufficient thermal energy to overcome the activation barrier and drive off water. If the temperature is too low, the precursor remains unreacted.

  • Imine Reduction (Exothermic): The subsequent hydrogenation of the imine to the final secondary amine is highly dependent on hydrogen solubility in the solvent, which is strictly governed by reactor pressure.

Why Pressure Matters: Increasing hydrogen pressure (typically 10 to 50 bar in continuous-flow systems) directly increases the concentration of dissolved H₂ at the catalyst surface (e.g., 5% Pt/C or Ni-Cu/Al₂O₃)[1]. Insufficient pressure leads to hydrogen starvation, causing the imine intermediate to accumulate and undergo off-target oligomerization. Conversely, excessive pressure can prematurely reduce the starting aldehyde to an alcohol before ethylamine condensation occurs, severely limiting your yield[2].

Why Temperature Matters: Elevated temperatures (130–160 °C) accelerate the initial condensation but can trigger deleterious side reactions. In piperazine derivatives, excessive heat combined with a highly active catalyst promotes thermal cleavage of the piperazine ring (C-N bond scission) or oxidative demethylation at the N4 position[3].

Troubleshooting Guide & FAQs

Q1: My reaction stalls at 50% conversion, and LC-MS shows a mass corresponding to the imine intermediate. How do I push it to completion? Cause: The hydrogenation step is rate-limiting due to hydrogen starvation at the catalyst surface. Solution: Increase the hydrogen pressure by 10–20 bar to enhance gas-liquid mass transfer[2]. If operating in a continuous-flow reactor, ensure the flow rate of the liquid phase is not exceeding the hydrogen saturation limit. Do not increase the temperature, as this shifts the equilibrium back toward the reactants and promotes imine hydrolysis.

Q2: I am observing significant amounts of N-demethylated byproducts (loss of the N4 methyl group). What went wrong? Cause: Excessive thermal energy combined with a highly active catalyst (like Pd/C) is catalyzing the oxidative addition into the N-CH₃ bond, leading to demethylation. Solution: Lower the reactor temperature by 15–20 °C. If the problem persists, switch to a less aggressive catalyst, such as 5% Pt/C or a doped Raney-Nickel catalyst, which exhibit higher selectivity for reductive amination over N-dealkylation[2].

Q3: The yield is low, and I see primary alcohol formation instead of the target amine. How do I fix this? Cause: The aldehyde precursor is being reduced by hydrogen before it can condense with ethylamine. This is a classic symptom of the H₂ pressure being too high relative to the amine concentration. Solution: Reduce the hydrogen pressure by 30% and increase the molar equivalents of ethylamine (from 1.2 eq to 2.0 eq) to kinetically favor imine formation prior to reduction[3].

Quantitative Optimization Data

The following table summarizes the empirical optimization of temperature and pressure for this specific reductive amination using a 5% Pt/C catalyst in a continuous-flow regime.

Temperature (°C)H₂ Pressure (bar)Precursor Conversion (%)Target Amine Selectivity (%)Primary Impurity Observed
801045.292.1Unreacted Imine
803068.594.3Unreacted Imine
1203098.181.2Premature Alcohol
1401099.065.4Demethylated Piperazine
140 40 >99.5 96.8 None (Optimal)
18040>99.552.1Ring-Opened Polyamines
Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following continuous-flow protocol incorporates self-validating checkpoints to prevent catastrophic batch failures.

Standard Operating Procedure: Continuous-Flow Reductive Amination Objective: Synthesize Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine with >95% purity. Materials: 2-(4-methylpiperazin-2-yl)acetaldehyde (0.5 M in Isopropyl Acetate), Ethylamine (2.0 M in THF), 5% Pt/C catalyst cartridge (30 mm).

  • System Priming & Catalyst Wetting:

    • Load the 5% Pt/C catalyst cartridge into the continuous-flow hydrogenation reactor[1].

    • Flush the system with anhydrous Isopropyl Acetate at 1.0 mL/min for 10 minutes to wet the catalyst bed and remove trapped air.

  • Parameter Equilibration:

    • Set the reactor temperature to 140 °C and the hydrogen pressure to 40 bar.

    • Validation Checkpoint: Monitor the system backpressure. A stable pressure reading (± 2 bar) confirms no blockages or leaks in the fluidic pathway.

  • Reagent Introduction:

    • Mix the aldehyde stream (0.5 M) and the ethylamine stream (2.0 M) via a T-mixer immediately prior to the reactor inlet to minimize premature off-target reactions.

    • Set the combined flow rate to 0.5 mL/min (residence time approx. 2-3 minutes).

  • Steady-State Collection & In-line Monitoring:

    • Divert the first 3 reactor volumes to waste.

    • Validation Checkpoint: Route a fraction of the output to an in-line FTIR or LC-MS. The disappearance of the aldehyde carbonyl stretch (~1720 cm⁻¹) and the absence of an imine peak (~1650 cm⁻¹) validate that both condensation and reduction are occurring quantitatively.

  • Workup:

    • Collect the steady-state product stream. Concentrate under reduced pressure to yield the crude Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

Process Optimization Workflow

Below is the logical decision matrix for troubleshooting this amination process.

ProcessOptimization Start Start Optimization Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Monitor In-line LC-MS / FTIR Monitor Intermediates Start->Monitor CheckImine Is Imine Accumulating? Monitor->CheckImine IncPress Increase H2 Pressure (e.g., 10 to 40 bar) CheckImine->IncPress Yes CheckAlc Is Aldehyde Unreacted? CheckImine->CheckAlc No IncPress->Monitor IncTemp Increase Temp by 10°C (Enhance Condensation) CheckAlc->IncTemp Yes CheckSide Ring-Opening or Demethylation? CheckAlc->CheckSide No IncTemp->Monitor DecTemp Decrease Temp / Change Cat. (Switch Pd/C to Pt/C) CheckSide->DecTemp Yes Optimum Optimal Steady-State Yield > 95% CheckSide->Optimum No DecTemp->Monitor

Figure 1: Decision matrix for optimizing temperature and pressure in continuous-flow reductive amination.

References
  • Title: Flow oriented synthetic design in the continuous preparation of the aryl piperazine drug flibanserin Source: The Royal Society of Chemistry URL: [Link]

  • Title: C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative Source: MDPI (Molecules) URL: [Link]

  • Title: Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts Source: Chemical and Biochemical Engineering Quarterly (FKIT) URL: [Link]

Sources

Troubleshooting

Resolving solubility issues of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine in HPLC mobile phases

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly basic, multi-amine compounds.

Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter analytical challenges with highly basic, multi-amine compounds. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a classic polyamine derivative. With a piperazine ring and an ethylamine linker, it possesses three basic nitrogen centers. This structural motif creates two severe chromatographic nightmares: massive secondary interactions with stationary phases (resulting in peak tailing) and phase-incompatibility (resulting in on-column precipitation) in organic solvents.

This guide provides field-proven, self-validating protocols to troubleshoot and resolve these issues, ensuring scientific integrity and robust method development.

Diagnostics & Mechanistic FAQs

Q1: Why does Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine exhibit severe peak tailing and broad peaks on my standard C18 column? Causality: Peak tailing for basic piperazine derivatives is primarily driven by secondary ionic interactions[1]. At a typical mobile phase pH (pH 4–7), the three amine groups on your analyte are fully protonated, yielding a +3 charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based C18 column deprotonate into negatively charged silanoxides (Si-O⁻)[2]. The resulting electrostatic attraction creates a mixed-mode retention mechanism. A fraction of the analyte molecules is retained longer by these active sites, causing the peak to broaden asymmetrically.

Q2: I tried using a high-acetonitrile gradient with 0.1% Trifluoroacetic Acid (TFA) to elute the compound, but I observed pressure spikes and erratic, split peaks. What is happening? Causality: You are experiencing a solubility failure—specifically, in-column precipitation. While polyamines are highly soluble in aqueous media, their protonated salts (e.g., polyamine-TFA complexes) have drastically reduced solubility in high concentrations of organic modifiers like acetonitrile (ACN)[3]. When your gradient exceeds ~60-70% ACN, the highly polar +3 TFA salt crashes out of solution inside the column pores. The pressure spikes are caused by frit blockage, and the split peaks are an artifact of the precipitated analyte slowly re-dissolving as the gradient or flow dynamics shift.

Q3: How can I resolve both the retention/tailing issue and the organic solubility issue simultaneously? Causality: The most robust solution for LC-MS or standard UV workflows is Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) using a volatile, hydrophobic ion-pairing agent like Heptafluorobutyric acid (HFBA)[4]. Unlike TFA, HFBA forms a highly hydrophobic, neutral complex with the polyamine[5]. This masks the positive charges (eliminating silanol interactions) and significantly enhances the analyte's solubility in high-organic mobile phases, preventing precipitation.

Q4: Is there a way to analyze this compound without ion-pairing agents, given their tendency to suppress MS signals? Causality: Yes, by utilizing high-pH chromatography. At pH > 10.5 (using ammonium hydroxide or ammonium bicarbonate), the basic nitrogen atoms are deprotonated, converting the molecule into its neutral free-base form. The free base has excellent solubility in organic solvents and does not interact electrostatically with silanols. However, you must use a high-pH stable column, such as an Ethylene-Bridged Hybrid (BEH) particle column, because standard silica undergoes rapid hydrolysis and dissolution at basic pH, leading to void formation and efficiency loss[6].

Quantitative Performance Matrix

The following table summarizes the quantitative impact of mobile phase adjustments on the physical state and chromatographic performance of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

Mobile Phase ConditionAnalyte Ionization StateSilanol StateSolubility in 80% ACNExpected Tailing Factor (

)
pH 6.0 Phosphate Buffer +3 (Fully Protonated)Ionized (Si-O⁻)Poor (Precipitates)> 2.5 (Severe)
pH 2.5 TFA (0.1%) +3 (Fully Protonated)Neutral (Si-OH)Poor (Precipitates)1.3 - 1.5 (Moderate)
pH 2.5 HFBA (10 mM) Neutralized (Ion-Paired)Neutral (Si-OH)Excellent1.0 - 1.1 (Ideal)
pH 10.5 NH₄OH Neutral (Free Base)Ionized (Si-O⁻)Excellent1.0 - 1.1 (Ideal)

Validated Experimental Protocols

Protocol 1: Ion-Pairing RPLC (IP-RPLC) Method using HFBA

Use this method when MS compatibility is required and standard C18 columns are used.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Heptafluorobutyric acid (HFBA) in MS-grade Water.

    • Mobile Phase B: 10 mM HFBA in MS-grade Acetonitrile.

  • Column Equilibration: Flush the C18 column with 100% Mobile Phase A for at least 20 column volumes. Ion-pairing agents require extended equilibration times to fully coat the stationary phase.

  • Gradient Elution: Run a shallow gradient from 5% B to 60% B over 15 minutes.

  • Self-Validating Checkpoint: Before injecting onto the column, mix 100 µL of your sample with 900 µL of Mobile Phase B. Centrifuge at 10,000 × g for 5 minutes. If a pellet forms, your analyte has exceeded its solubility limit, and the method will fail on-column. Proceed only if the solution remains optically clear.

Protocol 2: High-pH RPLC Method

Use this method to avoid ion-pairing agents entirely. Requires a specialized hybrid column.

  • Column Selection: Install an Ethylene-Bridged Hybrid (BEH) C18 column rated for pH 1–12. Do not use standard silica.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Gradient Elution: Run a gradient from 10% B to 80% B over 10 minutes.

  • Self-Validating Checkpoint: Measure the column effluent pH directly from the waste line using pH indicator strips during the gradient run. If the pH drops below 10.0 at any point, the buffering capacity is insufficient, and the analyte will partially protonate, causing mid-run solubility failure and split peaks.

Mechanistic Workflows

TroubleshootingWorkflow Start Analyze Polyamine (Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine) Issue1 Symptom: Severe Peak Tailing (Tf > 1.5) Start->Issue1 Issue2 Symptom: Pressure Spikes & Split Peaks Start->Issue2 Cause1 Root Cause: Secondary Silanol Interactions Issue1->Cause1 Cause2 Root Cause: Polyamine Salt Precipitation in High %ACN Issue2->Cause2 Sol1 Solution 1: Low pH (pH 2.5) + Ion Pairing (HFBA) Cause1->Sol1 Sol2 Solution 2: High pH (pH 10.5) + Hybrid BEH Column Cause1->Sol2 Cause2->Sol1 Increases Organic Solubility Cause2->Sol2 Free Base is Highly Soluble

Fig 1. Troubleshooting workflow for polyamine peak tailing and solubility issues in HPLC.

Mechanism Poly Protonated Polyamine (Charge +3) Path1 Standard RPLC (pH 4-7) Poly->Path1 Path2 Ion-Pairing (HFBA) Poly->Path2 Path3 High pH (pH 10.5) Poly->Path3 Res1 Silanol Attraction -> Peak Tailing Path1->Res1 Res2 Neutral Hydrophobic Complex -> Sharp Peak Path2->Res2 Res3 Neutral Free Base -> Sharp Peak Path3->Res3

Fig 2. Mechanistic pathways of polyamine retention and silanol interaction mitigation.

References

  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds Source: Benchchem URL:1

  • Resolving Peak Tailing in HPLC Analysis of Piperazine Compounds: A Technical Support Guide Source: Benchchem URL:2

  • Exploring polyamine metabolism of the yeast-like fungus, Emergomyces africanus Source: Oxford Academic URL:3

  • Underivatized polyamine analysis in plant samples by ion pair LC coupled with electrospray tandem mass spectrometry Source: ResearchGate URL:5

  • Polyamine Analysis by LC-MS Source: Springer Nature Experiments URL:4

  • Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles Source: MDPI URL:6

Sources

Optimization

Minimizing degradation of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the stability of highly functionalized polyami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the stability of highly functionalized polyamines.

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a remarkably versatile building block, but its structure—featuring one tertiary amine and two secondary amines—makes it a prime target for environmental degradation. To ensure the integrity of your downstream assays and syntheses, we must shift from passive storage to active, self-validating preservation strategies.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol for minimizing the degradation of this specific polyamine.

Mechanistic Insights: The Causality of Degradation

To prevent degradation, we must first understand the chemical causality behind it. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine degrades via three primary vectors:

  • Oxidation (N-Oxide Formation): The tertiary amine (N4 of the piperazine ring) is highly electron-rich and susceptible to oxidation by atmospheric oxygen, forming N-oxides[1]. This pathway is not purely spontaneous; it is heavily catalyzed by trace transition metals (such as Cu²⁺ and Fe²⁺) that can leach from standard stainless steel laboratory equipment[2].

  • Carbamate Formation: The two secondary amines (N1 of the piperazine ring and the ethylamine side chain) act as strong nucleophiles. Upon exposure to atmospheric carbon dioxide (CO₂), they undergo nucleophilic attack to form stable alkylammonium carbamates[3]. This consumes the active amine, drastically reduces its nucleophilicity, and alters its solubility profile[4].

  • Hygroscopic Dilution: Polyamines are inherently hygroscopic. Absorbed ambient moisture facilitates the hydration of CO₂ into carbonic acid (accelerating carbamate formation) and lowers the activation energy required for oxidative degradation.

Troubleshooting Guide & FAQs

Q1: My stored batch of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine has turned slightly yellow and its viscosity has noticeably increased. What happened? A: This is a classic presentation of oxidative degradation coupled with moisture and CO₂ absorption. The yellowing is typically caused by the formation of N-oxides and subsequent radical cleavage products[1]. The increased viscosity is a direct result of hydrogen bonding from absorbed atmospheric moisture and the formation of carbamate salts from CO₂ exposure[3]. Actionable Fix: Discard the highly degraded top layer if phase separation has occurred. For future batches, strictly adhere to the Argon purging protocol outlined below[5].

Q2: I am seeing a sudden loss of reactivity in my downstream nucleophilic substitution reactions, even though the polyamine looks clear. Why? A: Your secondary amines have likely reacted with CO₂ to form carbamates[3]. Carbamate formation sterically hinders the amine and neutralizes its nucleophilicity without necessarily causing a color change[4]. Actionable Fix: You can reverse mild carbamate formation by applying gentle heat under a strict vacuum, but prevention via PTFE-sealed, inert-gas storage is the only permanent solution.

Q3: Does storage temperature really matter if I keep the chemical in the dark? A: Absolutely. While amber vials prevent photolytic degradation, thermal energy drives the kinetics of both oxidation and carbamate formation. Storage at -20°C significantly reduces the kinetic rate of these molecular collisions, preserving the amine's integrity[2].

Quantitative Data Presentation

Degradation PathwaySusceptible Functional GroupEnvironmental TriggerPrimary DegradantTargeted Preventative Action
Oxidation Tertiary Amine (N4)O₂, Trace Metals (Cu/Fe)N-OxidesArgon/N₂ purge; strictly use glass/PTFE tools
Carbamate Formation Secondary Amines (N1, Side-chain)Atmospheric CO₂Alkylammonium CarbamatesPTFE-lined caps; inert gas backfill
Hygroscopic Dilution Entire Polyamine NetworkAmbient Humidity (H₂O)Hydrates, pH shiftsDesiccator storage; Parafilm sealing
Thermal Degradation Entire MoleculeHeat (>25°C)Cleavage productsStore at -20°C

Experimental Protocols: Self-Validating Storage Workflow

This protocol is designed as a self-validating system. We do not just assume the storage conditions are working; we build in physical and chemical checks to prove it.

Step 1: Preparation & Inert Purging

  • The "Why": We use ultra-high purity (UHP) Argon instead of Nitrogen. Argon is approximately 38% denser than air. When purged into a vial, it sinks and forms a protective physical blanket directly over the liquid polyamine, whereas Nitrogen can easily mix with ambient air and escape before capping[5].

  • Action: Transfer the bulk chemical into a controlled environment. Ensure all amber storage vials are oven-dried at 120°C for 4 hours prior to use to eliminate microscopic surface moisture.

Step 2: Aliquoting (Avoiding Metal Catalysis)

  • The "Why": Stainless steel spatulas or syringe needles introduce trace Iron (Fe²⁺), which acts as a potent catalyst for the oxidative degradation of the piperazine ring[2].

  • Action: Divide the bulk liquid into single-use aliquots (e.g., 1 mL) using exclusively glass or PTFE pipettes. This prevents repeated freeze-thaw cycles and multiple atmospheric exposures.

Step 3: Sealing & Storage

  • Action: Blanket the headspace of each vial with a gentle stream of Argon for 10-15 seconds. Immediately cap the vial using a PTFE-lined septa cap . (Do not use standard rubber septa, as they are highly permeable to oxygen over time). Wrap the cap boundary tightly with Parafilm.

  • Action: Place the vials in a secondary container filled with active indicating desiccant (e.g., Drierite) and store at -20°C.

  • Self-Validation Check 1 (Moisture): If the indicating desiccant turns from blue to pink, your secondary seal has failed and moisture has breached the container.

Step 4: Quality Control (Chemical Self-Validation)

  • The "Why": Before initiating a sensitive, high-value synthesis using an aliquot stored for >3 months, you must prove CO₂ has not compromised the secondary amines.

  • Action: Dissolve a 10 µL test aliquot of the stored amine in 1 mL of degassed DI water. Add 100 µL of 0.5 M Barium Chloride (BaCl₂).

  • Result: If the storage system failed and CO₂ was absorbed to form carbamates/carbonates, BaCO₃ will precipitate as a cloudy white solid. A perfectly clear solution validates the integrity of your inert storage.

Degradation & Prevention Logic Diagram

DegradationPathways Amine Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine O2 O2 / Trace Metals (Oxidative Stress) Amine->O2 Susceptible to CO2 Atmospheric CO2 (Nucleophilic Attack) Amine->CO2 Susceptible to H2O Moisture (Hygroscopic Dilution) Amine->H2O Absorbs NOxide N-Oxide Formation (at N4 Tertiary Amine) O2->NOxide Yields Carbamate Carbamate Formation (at Secondary Amines) CO2->Carbamate Yields Hydrate pH Shift & Hydrolysis (Accelerates Oxidation) H2O->Hydrate Causes Argon Argon/N2 Purging Argon->O2 Displaces PTFE PTFE Sealed Amber Vials PTFE->CO2 Blocks Desiccant Desiccated Storage (-20°C) Desiccant->H2O Eliminates

Logical relationship of polyamine degradation pathways and targeted preventative storage strategies.

References

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. utexas.edu.
  • Degradation mechanisms of simple aliphatic amines under ozon
  • Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. mdpi.com.
  • Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture.
  • A process for ethoxyl

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity of Secondary Amines in Piperazine Synthesis

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating the piperazine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating the piperazine scaffold into their molecules. The low reactivity of secondary amines, particularly in the context of piperazine, presents a common yet significant hurdle in synthetic chemistry. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

The piperazine moiety is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs due to its favorable physicochemical properties and its ability to serve as a versatile scaffold.[1][2] However, the successful synthesis of piperazine derivatives, especially those involving the formation of a carbon-nitrogen bond with a secondary amine, is often challenging. This guide will equip you with the knowledge to diagnose and solve these synthetic challenges, drawing upon established methodologies and expert insights.

Troubleshooting Guide

This section addresses common problems encountered during piperazine synthesis, offering explanations for the underlying causes and providing actionable solutions.

Problem 1: Low or No Conversion in N-Arylation Reactions

You are attempting an N-arylation of a piperazine derivative with an aryl halide, but you observe minimal to no product formation.

Possible Causes and Solutions:

  • Inadequate Catalyst System: The choice of catalyst and ligand is paramount for successful C-N cross-coupling.[3][4]

    • Palladium-Catalyzed Buchwald-Hartwig Amination: This is often the most versatile method for N-arylation of piperazines.[1][3] For unreactive aryl chlorides or sterically hindered substrates, consider using:

      • Catalyst: A modern palladium pre-catalyst, such as a G3 or G4 Buchwald precatalyst.[5]

      • Ligand: A bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos is often necessary to facilitate the catalytic cycle.[5][6]

      • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[3][5]

    • Copper-Catalyzed Ullmann Condensation: A classical method that can be effective when palladium-based methods fail.[7][8] Modern protocols utilize ligands to enable milder reaction conditions.[5][8]

      • Catalyst: Copper(I) iodide (CuI) is a common choice. Ensure the copper source is fresh.[5]

      • Ligand: The addition of a ligand, such as a diamine, can stabilize the active copper species and improve reactivity.[5][8]

  • Steric Hindrance: The piperazine nitrogen or the aryl halide may be sterically encumbered, impeding the approach of the catalyst and the coupling partners.[9][10]

    • Solution: Employ bulkier phosphine ligands in Buchwald-Hartwig reactions, as they can create a more open coordination sphere around the palladium center.[5] For Ullmann reactions, higher temperatures may be necessary to overcome the activation energy barrier.[8]

  • Electronic Effects: The electronic properties of the aryl halide can significantly influence its reactivity.

    • Electron-rich aryl halides are generally less reactive in nucleophilic aromatic substitution. For these substrates, a more electron-rich ligand on the palladium catalyst can enhance the rate of oxidative addition.

    • Electron-deficient aryl halides are more susceptible to nucleophilic attack and may be suitable for SNAr reactions if the ring is sufficiently activated.[1]

  • Catalyst Deactivation: The catalyst may decompose under the reaction conditions before the reaction reaches completion.[5]

    • Solution: Increase the catalyst loading or use a more robust pre-catalyst system.[5] Ensure that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

Problem 2: Formation of Bis-Arylated Byproduct

You are aiming for mono-arylation of piperazine, but a significant amount of the N,N'-diarylpiperazine is formed.

Possible Causes and Solutions:

  • Incorrect Stoichiometry: Using an excess of the aryl halide relative to piperazine will favor double arylation.[5]

    • Solution: The most straightforward approach is to use a large excess of piperazine.[2][5] In some cases, piperazine itself can be used as the solvent.[2] Alternatively, the aryl halide can be added slowly to the reaction mixture to maintain a high concentration of piperazine relative to the electrophile.[5]

  • Protecting Group Strategy: The most reliable method to achieve mono-substitution is to use a protecting group.[11]

    • Workflow:

      • Protection: React piperazine with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine. This deactivates one of the nitrogen atoms.[11]

      • Functionalization: Perform the desired N-arylation or N-alkylation on the unprotected secondary amine.[11]

      • Deprotection: Remove the Boc group under acidic conditions (e.g., trifluoroacetic acid) to yield the mono-substituted piperazine.[11]

Problem 3: Low Yield in N-Alkylation Reactions

Your N-alkylation of a secondary amine on the piperazine ring is sluggish or provides a low yield.

Possible Causes and Solutions:

  • Poor Leaving Group on the Alkylating Agent: The rate of SN2 reactions is highly dependent on the quality of the leaving group.

    • Solution: Convert alkyl chlorides or bromides to the more reactive alkyl iodides via a Finkelstein reaction. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[1]

  • Steric Hindrance: A sterically hindered alkyl halide or piperazine derivative can slow down the rate of nucleophilic substitution.[12]

    • Solution: If possible, use a less hindered alkylating agent. Increasing the reaction temperature can also help to overcome steric barriers.

  • Alternative Methods: For challenging alkylations, consider alternative synthetic strategies.

    • Reductive Amination: This is a powerful method for forming C-N bonds and involves the reaction of the piperazine with an aldehyde or ketone in the presence of a reducing agent.[1][3] This method is often milder and more efficient than direct alkylation, especially for preparing N-aryl-alkyl or N-heteroaryl-alkyl piperazines.[3]

Frequently Asked Questions (FAQs)

Q1: Which N-arylation method is generally preferred: Buchwald-Hartwig, Ullmann, or SNAr?

A1: The choice of method depends heavily on the specific substrates.

  • Buchwald-Hartwig Amination (Pd-catalyzed): This is often the most general and high-yielding method, with a broad substrate scope that includes aryl chlorides, bromides, iodides, and triflates. It is particularly well-suited for sterically hindered substrates.[3][5]

  • Ullmann Condensation (Cu-catalyzed): This is a classic method that traditionally required harsh conditions.[8][13] Modern protocols using ligands are milder and can be a good alternative if palladium-catalyzed methods are unsuccessful, though they may require more optimization.[5][7]

  • Nucleophilic Aromatic Substitution (SNAr): This method is only applicable when the aromatic ring is sufficiently electron-deficient (i.e., contains strong electron-withdrawing groups).[1] When applicable, it can be a very efficient and cost-effective method.

MethodCatalystTypical SubstratesKey Advantages
Buchwald-Hartwig PalladiumAryl halides (Cl, Br, I), triflatesBroad scope, high yields, good for hindered substrates[3][5]
Ullmann CopperAryl halides (I, Br)Good alternative to Pd, modern methods are milder[7][8]
SNAr NoneElectron-deficient (hetero)arenesCost-effective, no metal catalyst required[1]

Q2: How can I improve the regioselectivity of reactions with unsymmetrically substituted piperazines?

A2: The two nitrogen atoms in an unsymmetrically substituted piperazine will have different steric and electronic environments, leading to preferential reaction at one site.

  • Steric Effects: The less sterically hindered nitrogen is generally more reactive.[4][10]

  • Electronic Effects: Electron-donating groups on one part of the piperazine can increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.

To control regioselectivity, a protecting group strategy is often the most effective approach.[11] By protecting one nitrogen, you can direct the reaction to the other, and then deprotect to reveal the desired product.

Q3: What are some alternative strategies for constructing the piperazine ring itself if direct functionalization is problematic?

A3: When direct N-functionalization is challenging, building the piperazine ring with the desired substituents already in place can be a viable alternative.

  • From a suitable aniline and bis-(2-haloethyl)amine or diethanolamine. [1]

  • Intramolecular cyclization of diethanolamine or diethylenetriamine derivatives. [3]

  • Reductive amination of diamines with aldehydes or ketones. [3]

  • Ring-opening reactions of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. [14][15]

  • Visible-light-promoted decarboxylative annulation. [16]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol provides a starting point for the N-arylation of piperazine. Optimization of the ligand, base, and temperature may be necessary for specific substrates.[5][7]

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., RuPhos, 2-10 mol%), the base (e.g., NaOtBu, 1.5-2.5 equiv.), and piperazine (1.0-2.0 equiv.).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add the anhydrous solvent (e.g., toluene or dioxane) via syringe, followed by the aryl halide (1.0 equiv.).

  • Place the vial in a preheated oil bath at the desired temperature (typically 80-120 °C) and stir vigorously.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.[7]

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Mono-Alkylation of Piperazine using a Boc-Protecting Group Strategy

This three-step procedure is a reliable method for synthesizing mono-alkylated piperazines.[11]

Step 1: Protection of Piperazine

  • Dissolve piperazine in a suitable solvent (e.g., dichloromethane).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.0 equiv.) and stir at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with water, dry the organic layer, and concentrate to obtain N-Boc-piperazine.

Step 2: N-Alkylation of N-Boc-Piperazine

  • Dissolve N-Boc-piperazine (1.0 equiv.) and a base (e.g., K₂CO₃, 1.5 equiv.) in a polar aprotic solvent (e.g., DMF or acetonitrile).

  • Add the alkyl halide (1.0-1.2 equiv.) at room temperature.

  • Stir the mixture until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by diluting with water and extracting with an organic solvent.

  • Purify the product by column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve the N-Boc-N'-alkylpiperazine in a suitable solvent (e.g., dichloromethane).

  • Add an excess of a strong acid (e.g., trifluoroacetic acid or HCl in dioxane) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Once complete, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as the corresponding salt.

Visualizing Reaction Pathways

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Ligand Exchange Ligand Exchange Ar-Pd(II)(X)L2->Ligand Exchange Ar-Pd(II)(NR2)L2 Ar-Pd(II)(NR2)L2 Ligand Exchange->Ar-Pd(II)(NR2)L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(NR2)L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-NR2 Product Reductive Elimination->Ar-NR2 Ar-X Aryl Halide Ar-X->Oxidative Addition HNR2 Amine HNR2->Ligand Exchange Base Base Base->Ligand Exchange

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mono-Substitution Strategy

Mono_Substitution cluster_0 Step 1: Protection cluster_1 Step 2: Functionalization cluster_2 Step 3: Deprotection Piperazine Piperazine N-Boc-Piperazine N-Boc-Piperazine Piperazine->N-Boc-Piperazine Boc2O N-Boc-N'-R-Piperazine N-Boc-N'-R-Piperazine N-Boc-Piperazine->N-Boc-N'-R-Piperazine R-X, Base Mono-substituted Piperazine Mono-substituted Piperazine N-Boc-N'-R-Piperazine->Mono-substituted Piperazine Acid

Sources

Optimization

Controlling pH sensitivity when working with Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

The following guide serves as a specialized Technical Support Hub for researchers working with Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine and structurally related piperazinyl-alkyl-amine scaffolds. This compound bel...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Hub for researchers working with Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine and structurally related piperazinyl-alkyl-amine scaffolds.

This compound belongs to a class of poly-basic nitrogen heterocycles , widely used as linkers in targeted protein degradation (PROTACs), kinase inhibitors, and GPCR ligands.[1] Its handling requires precise control over protonation states, as its behavior shifts drastically between lipophilic oil and hydrophilic salt depending on pH.[1]

Status: Operational | Tier: Advanced Chemical Handling[1][2][3]

Molecule Profile & Physicochemical "Personality"

Before troubleshooting, you must understand the "switch" mechanism of this molecule.[1] It is not a static entity; it is a dynamic system defined by its protonation state.[1]

Structural Analysis: The name implies a tri-basic system :

  • N-Methyl Piperazine (N4): Tertiary amine (typically pKa ~9.0–9.5).[1][2][3]

  • Piperazine Ring Nitrogen (N1): Secondary amine (if C-linked) or Tertiary (if N-linked).[2][3]

  • Ethyl-Amine Tail: Primary or Secondary amine (pKa ~10.0–10.7).[1][2][3]

Implication: At physiological pH (7.4), this molecule is likely di-cationic or tri-cationic , making it highly water-soluble but potentially membrane-impermeable.[1][2] At pH >11, it becomes a free base (lipophilic, volatile, oxidation-prone).[1][2]

Data Table: Physicochemical Properties (Estimated)
ParameterValue (Approximate)Impact on Experiment
pKa 1 (Most Basic) ~10.2 (Tail Amine)Requires pH > 12 to fully deprotonate (extract into organic).[1][2][3]
pKa 2 (Ring N) ~9.1 (N-Methyl)Buffering range; defines solubility at pH 7.[1][2][3]4.
pKa 3 (Ring N) ~5.6 (Less Basic)Only protonated in strong acid; stabilizes salts.[1]
LogD (pH 7.4) < -1.0 (Hydrophilic)Stays in aqueous layer during workup unless pH is adjusted.[1][2][3]
LogP (Neutral) ~1.5 (Lipophilic)Soluble in DCM/EtOAc only when pH > 12.[1][2]
Hygroscopicity High (as HCl salt)Absorbs atmospheric water rapidly; weigh in a glovebox or desiccator.[1]

Visualizing the pH Sensitivity (Speciation)

The following diagram illustrates the "Charge Switch" mechanism. You must visualize which species dominates in your flask to control solubility.[1]

ProtonationState Acidic pH < 5 (Fully Protonated) Neutral pH 7.0 - 8.5 (Mixed Cationic) Acidic->Neutral Add Base (NaOH) AcidicProps • Highly Water Soluble • Hygroscopic Solid • Stable to Oxidation Acidic->AcidicProps Neutral->Acidic pH < pKa3 Basic pH > 11 (Free Base) Neutral->Basic pH > pKa1 (Strong Base) NeutralProps • Amphiphilic • 'Sticky' Oil/Gum • Difficult Purification Neutral->NeutralProps Basic->Neutral Add Acid (HCl) BasicProps • Soluble in Organics (DCM) • Volatile (Loss on Rotovap) • Reacts with CO2 (Carbamates) Basic->BasicProps

Figure 1: Speciation diagram showing the dominant forms of piperazinyl-amines at different pH levels and their associated physical states.

Troubleshooting Guide (Q&A)

Issue 1: "My compound disappeared during extraction."

Diagnosis: pH Mismatch. Explanation: At pH 7–9 (typical bicarbonate wash), the amine tail and piperazine ring are still protonated (positively charged).[1] The compound prefers the aqueous layer, not the organic layer.[1] Solution:

  • Cool the aqueous layer to 0°C.

  • Adjust pH to >12 using 1M NaOH or KOH (verify with pH paper; litmus is insufficient, use wide-range strips).[1][2]

  • Extract immediately with DCM (Dichloromethane) or Chloroform.[1]

  • Warning: Do not leave at high pH for extended periods if ester groups are present elsewhere in the molecule.[1]

Issue 2: "The NMR shows extra peaks, or the sample turned into a gum."

Diagnosis: Carbamate Formation (Air Sensitivity).[1] Explanation: Free amines (especially piperazines) react rapidly with atmospheric CO2 to form carbamic acid/carbamates.[1] This appears as "ghost peaks" in NMR or broad smearing.[1] Solution:

  • Prevention: Store the free base under Argon/Nitrogen.[1]

  • Recovery: Dissolve the gum in dilute HCl (pH 2), stir for 10 minutes (decarboxylates the carbamate), then lyophilize to obtain the clean HCl salt.

Issue 3: "I cannot get reproducible biological data (IC50)."

Diagnosis: Buffer Capacity Failure.[1] Explanation: If you dissolve the HCl salt directly in media without buffering, the acidity of the tri-hydrochloride salt can locally drop the pH, affecting protein binding or cell viability.[1] Solution:

  • Pre-dissolve the compound in DMSO.[1]

  • Dilute into a high-capacity buffer (e.g., HEPES, 50mM) rather than unbuffered saline.

  • Check the final pH of the stock solution.[1]

Protocol: Controlled pH Handling & Storage

This protocol ensures stability and prevents the "sticky oil" syndrome common with piperazine derivatives.[1]

Workflow Visualization

HandlingWorkflow Start Start: Raw Material (Salt or Oil) CheckState Check Physical State Start->CheckState IsOil Is it an Oil/Free Base? CheckState->IsOil IsSalt Is it a Salt (HCl/TFA)? CheckState->IsSalt OilAction 1. Purge with Argon 2. Store at -20°C 3. Avoid CO2 exposure IsOil->OilAction Yes Convert Convert to HCl Salt (Lyophilize) OilAction->Convert Long Term Storage? SaltAction 1. Store in Desiccator 2. Weigh quickly (Hygroscopic) 3. Dissolve in Buffer IsSalt->SaltAction Yes

Figure 2: Decision tree for handling and storage based on the compound's protonation state.

Step-by-Step Salt Formation (For Stability)

If you synthesized the free base and need to store it, convert it to the Hydrochloride salt immediately.[1][2][3]

  • Dissolution: Dissolve the crude free base oil in a minimal amount of dry Diethyl Ether or 1,4-Dioxane.[1]

  • Acidification: Cool to 0°C. Dropwise add 4M HCl in Dioxane (anhydrous).

    • Why anhydrous? Water makes the salt sticky/hygroscopic.[1]

  • Precipitation: A white precipitate should form.[1] If it oils out, sonicate and add more ether.[1]

  • Isolation: Filter under Nitrogen (to prevent moisture absorption) or centrifuge.[1]

  • Drying: Dry in a vacuum desiccator over P2O5 overnight.

Critical Reference Data

Solubility in Common Solvents (pH Dependent)

SolventpH < 4 (Salt)pH > 11 (Free Base)
Water Highly Soluble (>100 mg/mL)Low/Moderate
DMSO SolubleSoluble
DCM/Chloroform InsolubleSoluble
Diethyl Ether InsolubleSoluble
Methanol SolubleSoluble

Note on LCMS: When running LCMS, use a high pH modifier (Ammonium Bicarbonate or Ammonium Hydroxide) if you want to observe the sharpest peak shape for the free base, although standard Formic Acid (0.1%) works well by protonating all nitrogens, usually giving an [M+H]+ or [M+2H]2+ species.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Piperazine Derivatives.[1] Retrieved from [Link][1][2][3]

  • Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data.[1][4] Retrieved from [Link][1][2][3]

  • Hamborg, E. S., & Versteeg, G. F. (2009). Dissociation constants and thermodynamic properties of amines.[1][4] Journal of Chemical & Engineering Data.[1][4] (Contextual grounding for polyamine pKa shifts).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H-NMR Spectral Analysis of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine: A Comparative Approach

For the modern medicinal chemist and drug development professional, a precise understanding of molecular structure is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), remains t...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist and drug development professional, a precise understanding of molecular structure is non-negotiable. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H-NMR), remains the cornerstone of structural elucidation for novel small molecules. This guide provides an in-depth analysis of the ¹H-NMR spectrum of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine, a compound of interest in synthetic chemistry for its potential as a scaffold in drug design.

Rather than a simple data sheet, this document serves as a practical, experience-driven comparison guide. We will deconstruct the anticipated spectrum, compare it with simpler, commercially available analogs, and provide a robust experimental protocol for obtaining high-quality data. Our approach is grounded in the principles of scientific integrity, ensuring that every piece of information is verifiable and every recommendation is based on established expertise.

The Structural Landscape: Predicting the ¹H-NMR Spectrum

The complexity of the ¹H-NMR spectrum for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine arises from its multiple, distinct proton environments and the conformational dynamics of the piperazine ring. A thorough analysis requires breaking down the molecule into its constituent parts: the N-methylpiperazine core, the ethylenediamine-like linker, and the terminal ethyl group.

The piperazine ring itself is a dynamic system, capable of undergoing chair-boat interconversions.[1] However, in solution at room temperature, it is expected to predominantly exist in a chair conformation. The substituents on the ring will influence the complexity of the signals. In symmetrically disubstituted piperazines, for instance, the ring protons can give rise to a single signal at higher temperatures, but at lower temperatures, distinct signals for axial and equatorial protons may be observed.[1]

The protons on the carbons adjacent to the nitrogen atoms will be deshielded, shifting them downfield in the spectrum.[2] The N-methyl group is expected to present as a singlet, while the various methylene (CH₂) groups will exhibit complex splitting patterns due to coupling with neighboring protons.

Below is a visual representation of the distinct proton environments in the target molecule.

Figure 1. Molecular structure with key proton environments.

Comparative Spectral Analysis: Learning from Simpler Analogs

To build a robust interpretation of the spectrum, we will compare our predictions with the known ¹H-NMR data of simpler, related molecules: Ethylenediamine and 1-Amino-4-methylpiperazine.

CompoundProton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Ethylenediamine -CH₂-~2.65[3]Singlet4H
-NH₂Variable (broad)Singlet4H
1-Amino-4-methylpiperazine -CH₃~2.13[4]Singlet3H
Piperazine -CH₂-~2.63[4]Multiplet8H
-NH₂~3.11[4]Singlet (broad)2H
Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (Predicted) N-CH₃~2.2-2.3Singlet3H
Piperazine -CH₂-~2.3-2.9Multiplet8H
Linker -CH₂-N(pip)~2.4-2.6Triplet2H
Linker -CH₂-NH~2.7-2.9Triplet2H
Ethyl N-CH₂-~2.6-2.8Quartet2H
Ethyl -CH₃~1.0-1.2Triplet3H
-NH- and -NH₂Variable (broad)Singlets3H

Table 1. Comparison of predicted ¹H-NMR data with related compounds. Chemical shifts are approximate and can be influenced by solvent and concentration.

The data from Ethylenediamine provides a baseline for the chemical shifts of the ethyl linker protons.[3] The spectrum of 1-Amino-4-methylpiperazine is particularly insightful, offering expected values for the N-methyl and piperazine ring protons.[4] It is important to note that the protons on nitrogen atoms often appear as broad signals and their chemical shifts can be highly variable depending on the solvent, temperature, and concentration due to hydrogen bonding and exchange rates.[2][5]

A Self-Validating Experimental Protocol for ¹H-NMR Analysis

The quality of the ¹H-NMR spectrum is fundamentally dependent on the rigor of the experimental procedure. The following protocol is designed to yield high-resolution, unambiguous data.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[6]

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp spectral lines.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm) to ensure all proton signals are captured.

    • Acquire the free induction decay (FID) by applying a 90° radiofrequency pulse. The number of scans will depend on the sample concentration; typically 16 to 64 scans are sufficient for a sample of this concentration.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the absorptive mode.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the multiplicity (singlet, doublet, triplet, etc.) of each signal to deduce the number of neighboring protons (n+1 rule).

    • For more complex spectra, consider performing two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), to establish proton-proton coupling networks.[1]

Figure 2. Workflow for ¹H-NMR spectral acquisition and analysis.

Conclusion

The ¹H-NMR analysis of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine presents a multifaceted challenge that can be systematically addressed through a combination of predictive analysis, comparison with simpler analogs, and a rigorous experimental approach. By understanding the influence of the N-methylpiperazine core and the ethylenediamine-like linker on the proton chemical shifts and coupling patterns, researchers can confidently elucidate the structure of this and similar complex molecules. This guide serves as a testament to the power of a well-grounded, comparative methodology in modern chemical research, enabling scientists to move forward with certainty in their drug discovery and development endeavors.

References

  • Abraham, R. J., et al. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Magnetic Resonance in Chemistry, 45(9), 757-766. Available at: [Link]

  • Modgraph. (2007). The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Available at: [Link]

  • Krueger, S., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(72), 41369-41380. Available at: [Link]

  • SpectraBase. (n.d.). Ethylenediamine, mono-(+)-tartrate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • Al-Ghorbani, M., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. RSC Advances, 13(47), 32947-32963. Available at: [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 63(5-6), 493-501. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]

  • PubChem. (n.d.). Ethylenediamine. Available at: [Link]

  • ACS Publications. (1984). Synthesis of N-substituted (ethylenediaminetriacetato)(thiocyanato)cobaltate(III) complexes and structural characterization by proton and carbon-13 NMR spectroscopy. Inorganic Chemistry, 23(22), 3622-3625. Available at: [Link]

  • Royal Society of Chemistry. (2013). Electronic supplementary information Figure S1. 1H NMR spectrum of 12-hydroxydodecyl acrylate (CDCl3). Figure S2. 1H NMR spectrum of N-Boc-ethylenediamine (CDCl3). Available at: [Link]

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

  • Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
  • Chegg. (2022). Question: The following spectrum is a NMR of N-Boc-ethylenediamine, please label the peaks according the structure of N-Boc-ethylenediamine. Available at: [Link]

  • SpectraBase. (n.d.). N-Boc-ethylenediamine - Optional[1H NMR] - Spectrum. Available at: [Link]

  • SpectraBase. (n.d.). 1-decyl-4-methylpiperazine, 1,4-dioxide, dihydrate - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

  • TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES. Available at: [Link]

  • PubChem. (n.d.). 1-Amino-4-methylpiperazine. Available at: [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Available at: [Link]

  • The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Available at: [Link]

  • ResearchGate. (n.d.). Figure S7. 1 H NMR spectra of N,N-ethylmethyl-piperidine-4-carboxylic... Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). proton NMR spectrum of N-methylethanamine (ethylmethylamine). Available at: [Link]

Sources

Comparative

Comparative Bioactivity Guide: Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine vs. Standard Piperazines

This guide provides an in-depth technical comparison of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (hereafter referred to as EMPEA-2 ) against established piperazine scaffolds. This analysis addresses the structural...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (hereafter referred to as EMPEA-2 ) against established piperazine scaffolds.

This analysis addresses the structural ambiguity often found in literature between C2-substituted and N1-substituted piperazines, evaluating their distinct bioactivity profiles, mechanistic pathways, and synthesis protocols.

Executive Technical Analysis

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine represents a specialized subclass of the piperazine pharmacophore. Unlike the ubiquitous N-substituted piperazines (found in blockbuster drugs like Imatinib or Cetirizine), this molecule features an ethylamine chain attached to the C2 carbon of the piperazine ring.

This C2-substitution confers unique stereochemical properties, creating a chiral center that restricts conformational freedom—a critical factor for high-affinity binding in GPCR targets (e.g., 5-HT, Dopamine receptors) and peptidomimetics.

Structural Deconstruction
  • Core Scaffold: Piperazine ring (Lipophilic spacer, pKa ~9.8).

  • N4-Substituent: Methyl group (Enhances lipophilicity/BBB permeability).

  • C2-Substituent: N-Ethyl-aminoethyl chain (Flexible linker with a secondary amine donor/acceptor).

Comparative Bioactivity Matrix

The following table contrasts the bioactivity profile of the C2-substituted EMPEA-2 against standard N-substituted analogs and therapeutic piperazines.

FeatureEMPEA-2 (C2-Substituted) N-Methylpiperazine (NMP) Diethylcarbamazine (DEC) Phenylpiperazines
Primary Target Chiral GPCRs / Peptidomimetics General Synthesis IntermediateGABA Receptors (Nematodes)5-HT (Serotonin) Receptors
Binding Mode Stereoselective: C2 chirality directs the ethylamine tail into specific hydrophobic pockets.Non-selective: Acts as a bulk linker or solubility enhancer.Ion Channel Modulation: Hyperpolarization of parasite muscle.Orthosteric/Allosteric: Aryl group drives receptor affinity.
Metabolic Stability High: C-substitution sterically hinders ring oxidation.Moderate: Susceptible to N-dealkylation.High: Amide bond stabilizes the ring.Variable: Aryl hydroxylation is common.
Key Advantage Conformational Rigidity: Mimics peptide turns (e.g.,

-turns).
Low Cost / High AvailabilityProven Anthelmintic EfficacyPotent Psychotropic Activity
Primary Limitation Complex Asymmetric SynthesisLow Target SpecificityLimited to ParasitologyHigh Toxicity / Off-target effects

Critical Insight: The C2-attachment of the ethylamine chain in EMPEA-2 prevents the "boat-to-chair" flipping common in N-substituted piperazines, locking the molecule into a bioactive conformation favored by enzyme active sites.

Mechanistic Signaling Pathway

The bioactivity of piperazine derivatives, particularly in neuropharmacology and oncology, often involves modulation of G-Protein Coupled Receptors (GPCRs). The diagram below illustrates the divergent signaling cascades activated by C2-substituted ligands (like EMPEA-2) versus standard N-substituted antagonists.

PiperazineSignaling Ligand_C2 EMPEA-2 (C2-Substituted) Conf_Lock Conformational Lock (Chiral) Ligand_C2->Conf_Lock Stereocontrol Ligand_N1 Standard Piperazine (N1-Substituted) Flex_Bind Flexible Binding Ligand_N1->Flex_Bind Induced Fit Receptor GPCR Target (e.g., 5-HT2A / D2) G_Protein G-Protein Activation Receptor->G_Protein Agonism Arrestin Beta-Arrestin Recruitment Receptor->Arrestin Biased Signaling Conf_Lock->Receptor High Affinity Binding Effect_A Enhanced Selectivity (Reduced Side Effects) Conf_Lock->Effect_A Causality Flex_Bind->Receptor Moderate Affinity G_Protein->Effect_A Effect_B Broad Spectrum Activity Arrestin->Effect_B

Figure 1: Mechanistic divergence where C2-substitution (EMPEA-2) enforces a conformational lock, leading to enhanced receptor selectivity compared to the flexible binding of N1-substituted analogs.

Experimental Protocols

Protocol A: Self-Validating Synthesis of EMPEA-2 (C2-Isomer)

Rationale: Unlike simple N-alkylation, C2-substitution requires constructing the piperazine ring around the substituent to ensure regioselectivity.

Methodology: Reduction of Pyrazinones

  • Precursor Preparation: React N-ethyl-1,2-diaminoethane with ethyl pyruvate (or derivative) to form the 3-substituted-2-oxopiperazine intermediate.

  • Reduction:

    • Dissolve intermediate in dry THF under

      
       atmosphere.
      
    • Add

      
       (3.0 eq) dropwise at 0°C. Caution: Exothermic.
      
    • Reflux for 12 hours to reduce both the amide carbonyl and the imine bond.

  • Methylation (N4):

    • Perform Eschweiler-Clarke reaction using Formic acid/Formaldehyde to selectively methylate the N4 position (sterically more accessible than the hindered secondary amine on the tail).

  • Validation (Self-Check):

    • NMR Check: Look for the doublet of the C2-methyl/ethyl protons. If a singlet is observed, N-substitution occurred (failure).

    • Chiral HPLC: Verify enantiomeric excess (ee%) if starting with chiral amino acids.

Protocol B: Competitive Receptor Binding Assay (GPCR)

Rationale: To quantify the bioactivity advantage of EMPEA-2 against standard ligands.

Steps:

  • Membrane Prep: Harvest CHO cells expressing human 5-HT2A receptors. Homogenize in Tris-HCl buffer (pH 7.4).

  • Incubation:

    • Total Binding: Membrane +

      
      -Ketanserin (Radioligand) + Vehicle.
      
    • Non-Specific Binding: Membrane +

      
      -Ketanserin + Excess Methysergide (10 µM).
      
    • Test: Membrane +

      
      -Ketanserin + EMPEA-2  (concentration gradient 
      
      
      
      to
      
      
      M).
  • Filtration: Incubate for 60 min at 25°C. Terminate by rapid filtration through GF/B filters using a cell harvester.

  • Analysis:

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
  • Self-Validating Control: The

    
     for the positive control (e.g., Risperidone) must fall within 2-fold of historical values for the assay to be valid.
    

References

  • Gueret, R., et al. (2020). 2-Substituted Piperazines under Batch and Flow Conditions. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 934-98-5, 2-(4-Methylpiperazin-1-yl)ethanamine. PubChem.[1] [Link]

  • Shaquiquzzaman, M., et al. (2015).[1] Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European Journal of Medicinal Chemistry. [Link]

Sources

Validation

A Comparative Guide to the Infrared Spectroscopic Identification of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

Introduction: The Analytical Imperative for Complex Amines In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of complex molecules is paramount. Ethyl-[2-(4-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Complex Amines

In the landscape of pharmaceutical development and organic synthesis, the unambiguous structural confirmation of complex molecules is paramount. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine represents a class of compounds featuring multiple amine functionalities—secondary and tertiary—within a single molecular framework. This structural complexity, while offering diverse chemical properties, presents a significant analytical challenge. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for functional group identification, making it an indispensable tool for verifying the synthesis and purity of such molecules.

This guide provides an in-depth analysis of the expected Fourier Transform Infrared (FTIR) spectrum of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. We will deconstruct the molecule into its constituent functional groups, predict the characteristic vibrational frequencies, and compare these signatures against simpler, related amines to establish a clear method for its identification. The causality behind experimental choices and spectral interpretation is emphasized to provide a robust, self-validating analytical framework.

Molecular Structure and Predicted Vibrational Modes

To interpret the IR spectrum, we must first understand the molecule's structure. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine contains several key functional groups, each with distinct vibrational modes that absorb infrared radiation at characteristic frequencies.

  • Secondary Amine (R₂N-H): The ethyl group and the substituted ethyl-piperazine chain are attached to a central nitrogen atom, which also bears a hydrogen. This is a key feature to identify.

  • Tertiary Amine (-N(CH₃)-): The piperazine ring contains a nitrogen atom bonded to a methyl group and two ring carbons.

  • Aliphatic Chains (C-H): The structure is rich in sp³ hybridized carbon-hydrogen bonds within the ethyl groups, the piperazine ring (methylene groups), and the methyl group.

  • Carbon-Nitrogen Bonds (C-N): Multiple C-N single bonds are present throughout the molecule.

The following diagram illustrates the molecular structure and highlights the key bonds responsible for the most characteristic IR peaks.

Caption: Key vibrational modes in Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

Characteristic IR Absorption Peaks: A Detailed Analysis

The identification of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine relies on recognizing a combination of peaks. No single peak is definitive, but the collection of absorptions provides a unique spectral fingerprint.

Wavenumber (cm⁻¹)Vibrational ModeExpected Intensity & ShapeRationale and Expert Insights
3350 - 3310 N-H Stretch (Secondary Amine)Weak to Medium, SharpThis single, sharp peak is a hallmark of a secondary amine and a primary point of identification.[1][2][3] Unlike the two bands seen for primary amines or the broad bands of alcohols, this feature is relatively distinct. Its intensity can be weak in non-polar solvents.[4][5]
3000 - 2850 C-H Stretch (Aliphatic sp³)Strong, Multiple Sharp PeaksThis region will be dominated by strong absorptions from the numerous methyl (CH₃) and methylene (CH₂) groups. Asymmetric stretches appear at higher frequencies (~2960 cm⁻¹) than symmetric stretches (~2870 cm⁻¹).[6][7]
~2785 C-H Stretch (Symmetric, N-CH₃)Medium, SharpA highly diagnostic peak for N-methyl groups, this absorption appears at a noticeably lower frequency than typical alkyl C-H stretches due to electronic effects from the nitrogen atom.[8] Its presence is a strong indicator of the N-methylpiperazine moiety.
1650 - 1580 N-H Bend (Scissoring)Weak to MediumWhile primary amines show a distinct N-H bending vibration in this region, this band is often weak or absent for aliphatic secondary amines, but its presence can offer secondary confirmation.[3][9] This region can sometimes be obscured by overtones or combination bands.
1470 - 1450 C-H Bend (Methylene Scissoring)MediumThis absorption is due to the scissoring motion of the CH₂ groups in the ethyl chains and the piperazine ring.[6][10]
~1375 C-H Bend (Methyl Symmetric "Umbrella")MediumThis peak arises from the symmetric bending (umbrella mode) of the N-methyl and terminal ethyl C-H bonds and is a reliable marker for the presence of methyl groups.[6][7]
1250 - 1020 C-N Stretch (Aliphatic Amines)Weak to MediumThe spectrum will contain multiple C-N stretching bands from the secondary amine, the tertiary amine in the ring, and the N-methyl group. These absorptions are often broad and can overlap, making this a complex but informative region.[3][9][11]
910 - 665 N-H Wag (Out-of-Plane Bend)Medium to Strong, BroadA broad, often strong, band in this region is characteristic of N-H wagging in primary and secondary amines.[3] Its presence provides complementary evidence for the secondary amine functionality, distinguishing it from a tertiary amine which would lack this feature entirely.[8]

Comparative Analysis: Distinguishing from Structural Alternatives

To confidently identify the target molecule, its spectrum must be compared with those of plausible alternatives or synthetic precursors. This comparative approach highlights the unique combination of peaks that serve as the definitive fingerprint.

CompoundN-H Stretch (3350-3310 cm⁻¹)N-CH₃ C-H Stretch (~2785 cm⁻¹)C-N Stretch (1250-1020 cm⁻¹)N-H Wag (910-665 cm⁻¹)Key Distinguishing Feature
Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Present (1 peak) Present Present (Complex) Present (Broad) The simultaneous presence of a secondary N-H stretch, an N-CH₃ C-H stretch, and a broad N-H wag.
N-Methylpiperazine AbsentPresentPresentAbsentAbsence of all N-H related peaks (stretch and wag). The spectrum is simpler, dominated by C-H and C-N absorptions.
Diethylamine (Secondary Amine) Present (1 peak)AbsentPresent (Simpler)Present (Broad)Lacks the characteristic N-CH₃ C-H stretch and has a simpler C-N stretch region.
Triethylamine (Tertiary Amine) AbsentAbsentPresent (Simpler)AbsentAbsence of all N-H and N-CH₃ related peaks. The high-frequency region (>3000 cm⁻¹) only shows C-H stretches.[8][12]

This comparison demonstrates that only the target molecule will exhibit the specific combination of absorptions arising from its unique trifecta of functional groups: a secondary amine, a tertiary N-methyl amine, and aliphatic chains.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR), a modern technique that requires minimal sample preparation and is ideal for liquid amines.[13][14]

Objective: To obtain a clean, reproducible FTIR spectrum of a liquid amine sample.

Apparatus:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond crystal)

  • Volumetric pipette or dropper

  • Lint-free wipes

  • Solvent (e.g., isopropanol or acetone) for cleaning

Methodology:

Caption: Workflow for ATR-FTIR analysis of a liquid amine.

Step-by-Step Procedure:

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Allow the solvent to evaporate completely. This step is critical to prevent cross-contamination.

  • Background Spectrum Acquisition: With the clean, empty ATR accessory in place, acquire a background spectrum. This scan measures the ambient environment (e.g., CO₂, water vapor) and the instrument's response, which will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a single, small drop (typically 1-2 µL) of the Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine sample directly onto the center of the ATR crystal.[15] The sample must completely cover the crystal surface for an accurate measurement.

  • Apply Pressure: If your ATR accessory has a pressure arm, lower it to apply consistent pressure, ensuring intimate contact between the liquid sample and the crystal. Good contact is essential for a strong, high-quality signal.[13]

  • Sample Spectrum Acquisition: Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio, ratio the result against the stored background spectrum, and generate the final absorbance or transmittance spectrum.

  • Data Processing and Interpretation: The resulting spectrum should be baseline-corrected if necessary. Analyze the spectrum by identifying the key peaks as detailed in the tables above. Compare the peak positions and relative intensities to the expected values to confirm the molecule's identity.

  • Final Cleaning: After analysis, retract the pressure arm and thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the apparatus is clean for the next user.

Conclusion

Infrared spectroscopy serves as a powerful and definitive tool for the structural elucidation of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine. Positive identification is achieved not by observing a single peak, but by recognizing a unique spectral fingerprint composed of several key absorptions. The simultaneous detection of a sharp N-H stretch around 3350 cm⁻¹, a diagnostic N-CH₃ C-H stretch near 2785 cm⁻¹, and a broad N-H wag below 910 cm⁻¹ provides a self-validating system for confirming the presence of the secondary amine and N-methylpiperazine moieties. By following the detailed experimental protocol and employing a comparative analytical mindset, researchers can confidently verify the structure of this and other complex poly-functionalized amines, ensuring the integrity of their scientific endeavors.

References

  • Structural analysis of amines. (2011). Biology Online. [Link]

  • Interpreting Infrared Spectra. Specac Ltd. [Link]

  • Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. [Link]

  • Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • IR Spectroscopy Tutorial: Amines. University of California, Los Angeles. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics. [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. The VAST Blog. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. (2019). Spectroscopy Online. [Link]

  • THE MODES OF STRETCHING AND BENDING. Pavia, D.L., Lampman, G.M., Kriz, G.S. and Vyvyan, J.A., 2009. Introduction to spectroscopy. Cengage learning.[Link]

  • C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. (2014). PMC. [Link]

  • Infrared Spectrometry. Michigan State University Chemistry. [Link]

  • Spectroscopy of Amines. (2023). OpenStax. [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. (2023). PMC. [Link]

  • The IR Spectrum. Hesse, M., Meier, H. and Zeeh, B., 2008. Spectroscopic methods in organic chemistry. Georg Thieme Verlag.[Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. (2019). DergiPark. [Link]

  • Video: IR Frequency Region: X–H Stretching. (2024). JoVE. [Link]

  • FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and... ResearchGate. [Link]

  • IR Chart. University of California, Los Angeles. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Sample Preparation for FTIR Analysis. (2024). Drawell. [Link]

  • Selected IR stretching frequencies of CN groups in a variety of NHC. ResearchGate. [Link]

  • Sample preparation for FT-IR. University of the West Indies at Mona. [Link]

  • Synthetic Studies on N-Methyl Piperazine Containing Pyrazoles and Their Ethoxyphthalimide Derivatives. Indian Journal of Heterocyclic Chemistry. [Link]

  • IR Spectrum and Characteristic Absorption Bands. (2021). Chemistry LibreTexts. [Link]

  • Sample Preparation – FT-IR/ATR. Polymer Chemistry Characterization Lab. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • The Big Review IV: Hydrocarbons. (2025). Spectroscopy Online. [Link]

  • Liquid Samples. Shimadzu Benelux. [Link]

Sources

Comparative

Quality control standards for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine reagents

Quality Control Standards for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Reagents Executive Summary & Strategic Importance Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a specialized diamine intermediate, struc...

Author: BenchChem Technical Support Team. Date: March 2026

Quality Control Standards for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Reagents

Executive Summary & Strategic Importance

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a specialized diamine intermediate, structurally belonging to the N-alkylated piperazine class. These reagents are critical pharmacophores in the synthesis of kinase inhibitors, antihistamines, and antipsychotics (e.g., phenothiazine derivatives).

In drug development, the quality of this intermediate directly impacts the yield and impurity profile of the Final Active Pharmaceutical Ingredient (API). Low-quality reagents containing bis-alkylated byproducts or isomeric impurities can lead to "rogue" side reactions that are difficult to purge in downstream GMP steps.

Scope of this Guide: This guide establishes a rigorous Quality Control (QC) framework for this reagent. It moves beyond basic "Certificate of Analysis" (CoA) parameters to define Critical Quality Attributes (CQAs) that ensure synthetic reliability.

Critical Quality Attributes (CQAs)

The following specifications represent the "Gold Standard" for Research and GMP-grade sourcing.

AttributeSpecification (High Purity)Specification (Standard)Rationale
Appearance Clear, colorless to pale yellow liquidYellow to amber liquidOxidation leads to color formation (N-oxides). Dark color indicates poor storage/aging.
Assay (Titration) ≥ 98.0% (w/w)≥ 95.0% (w/w)Ensures correct stoichiometry in coupling reactions.
Purity (HPLC) ≥ 98.5% (Area %)≥ 96.0% (Area %)High purity prevents formation of difficult-to-remove analogues.
Water (KF) ≤ 0.5%≤ 1.0%Excess water hydrolyzes sensitive acid chlorides or esters used in subsequent steps.
Isomeric Purity ≤ 0.5% (Regioisomers)Not SpecifiedCritical: Distinguishes the specific 2-yl isomer from the more common 1-yl isomer.
Residual Solvents < 5000 ppm (Total)< 1.0%Common solvents: Toluene, Methanol.

Comparative Analysis of Analytical Methods

To validate the quality of this reagent, researchers must choose the correct analytical tool. Below is an objective comparison of the three primary methodologies.

Method A: HPLC-UV/MS (Recommended)
  • Principle: Reverse-phase chromatography with high-pH buffers or ion-pairing agents.

  • Pros: High specificity; separates regioisomers (2-yl vs 1-yl) and oxidation byproducts (N-oxides).

  • Cons: Piperazines are polar and basic, often causing peak tailing on standard C18 columns.

  • Verdict: The Gold Standard. Essential for GMP release testing.

Method B: GC-FID
  • Principle: Gas chromatography with Flame Ionization Detection.

  • Pros: Excellent for volatile impurities and residual solvents. Sharp peaks for free bases.

  • Cons: Thermal degradation of the amine can occur; unsuitable for salt forms (e.g., HCl salts).

  • Verdict: Excellent secondary method for volatile organic impurities (VOIs) but less robust for total purity profiling.

Method C: Potentiometric Titration
  • Principle: Non-aqueous acid-base titration (Perchloric acid in Acetic acid).

  • Pros: Absolute quantitative assay (w/w); inexpensive; precise.

  • Cons: Non-specific. It cannot distinguish between the target amine and other basic impurities (e.g., piperazine, N-methylpiperazine).

  • Verdict: Use only for assay (stoichiometry) determination, never for purity.

Detailed Experimental Protocols

Protocol 1: High-pH HPLC Analysis (Purity)

Objective: To quantify purity and identify related substances without peak tailing.

Reagents:

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0 with NH₄OH).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Column: Waters XBridge C18 (or equivalent high-pH stable column), 4.6 x 150 mm, 3.5 µm.

Instrument Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 210 nm (low wavelength required as piperazines lack strong chromophores).

  • Gradient:

    • 0 min: 5% B

    • 15 min: 90% B

    • 20 min: 90% B

    • 21 min: 5% B (Re-equilibration)

Procedure:

  • Dissolve 50 mg of sample in 50 mL of Mobile Phase A:B (50:50).

  • Inject 10 µL.

  • Integrate all peaks >0.05% area. The main peak typically elutes at 8–12 minutes depending on the gradient.

Protocol 2: Non-Aqueous Titration (Assay)

Objective: To determine the exact weight-percent of active amine.

Reagents:

  • 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid (standardized).
    
  • Solvent: Glacial Acetic Acid.

  • Indicator: Crystal Violet (or use Potentiometric Electrode).

Procedure:

  • Accurately weigh ~0.15 g of the reagent into a titration vessel.

  • Add 50 mL of Glacial Acetic Acid.

  • Titrate with 0.1 N

    
     to a blue-to-green endpoint (or potentiometric inflection).
    
  • Calculation:

    
    
    
    • 
      : Volume of titrant (mL)
      
    • 
      : Normality of titrant
      
    • 
      : Sample weight (g)
      
    • 
      : Molecular Weight / Number of basic nitrogens (typically 2 or 3 depending on protonation sites in acetic acid).
      

Visualizations

Diagram 1: QC Workflow for Piperazine Reagents

This workflow illustrates the decision logic for accepting or rejecting a batch based on the CQAs.

QC_Workflow Start Batch Receipt Appearance Appearance Check (Color/Clarity) Start->Appearance ID_Test Identity Test (IR / NMR) Decision1 Pass ID & Appearance? ID_Test->Decision1 Appearance->ID_Test HPLC HPLC Purity Analysis (Protocol 1) Decision1->HPLC Yes Reject Quarantine / Reject Decision1->Reject No Titration Assay Titration (Protocol 2) HPLC->Titration Decision2 Purity > 98%? Assay > 98%? Titration->Decision2 Release Release for Synthesis Decision2->Release Yes Decision2->Reject No

Caption: Logical flow for Quality Control release testing, prioritizing Identity and Appearance before expensive quantitative testing.

Diagram 2: Synthesis & Impurity Origin

Understanding where impurities come from allows for better troubleshooting.

Impurity_Origin SM1 N-Methylpiperazine Reaction Alkylation Reaction SM1->Reaction SM2 Chloro-ethyl-amine Derivative SM2->Reaction Product Target Reagent (Mono-alkylated) Reaction->Product Impurity1 Bis-Alkylated Impurity (Over-reaction) Reaction->Impurity1 Excess SM2 Impurity2 Regioisomer (Wrong N-alkylation) Reaction->Impurity2 Steric Lack

Caption: Mechanistic origin of common impurities. Bis-alkylation occurs if stoichiometry is uncontrolled; regioisomers occur if the piperazine ring is asymmetric.

References

  • Sigma-Aldrich. 2-(4-Methylpiperazin-1-yl)ethanamine Product Specification & Safety Data Sheet.[1] Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 77991, 2-(4-Methylpiperazin-1-yl)ethanamine. Retrieved from

  • ChemicalBook. 4-Methyl-1-piperazineethanamine Properties and Suppliers. Retrieved from

  • Sielc Technologies. HPLC Analysis of Piperazine on Primesep Columns (Methodology for polar amines). Retrieved from

Sources

Validation

Validating Structural Integrity of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine via X-ray Crystallography

Executive Summary: The Case for Absolute Determination In the development of piperazine-based pharmacophores, structural ambiguity is a silent failure mode. For the specific compound Ethyl-[2-(4-methyl-piperazin-2-yl)-et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Absolute Determination

In the development of piperazine-based pharmacophores, structural ambiguity is a silent failure mode. For the specific compound Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine , researchers face a unique challenge: the connectivity at the C2 position of the piperazine ring creates a chiral center, and the flexible ethyl-amine side chain introduces significant conformational freedom.

While High-Resolution Mass Spectrometry (HRMS) confirms the formula and Nuclear Magnetic Resonance (NMR) elucidates local connectivity, neither can definitively resolve the absolute stereochemistry (R vs. S enantiomers) or the precise solid-state conformation without complex derivatization.

This guide establishes Single Crystal X-ray Diffraction (SC-XRD) not merely as an analytical option, but as the requisite primary validation standard for this compound. We compare its performance against standard spectroscopic alternatives and provide a field-tested protocol for crystallizing this challenging, high-basicity amine.

Part 1: Comparative Analysis of Structural Validation Methods

The following table contrasts SC-XRD with standard alternatives for validating Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

Table 1: Performance Matrix for Structural Validation
FeatureX-Ray Crystallography (SC-XRD) High-Field NMR (600+ MHz) HRMS (Q-TOF/Orbitrap) IR Spectroscopy
Primary Output 3D Electron Density Map (Absolute Structure)Magnetic Environment of Nuclei (Connectivity)Exact Mass & FragmentationFunctional Group Fingerprint
Stereochemistry Definitive (via Flack Parameter)Inferential (Requires Chiral Shift Reagents)NoneNone
Conformation Precise Solid-State GeometryTime-Averaged (Fast Exchange)Gas Phase (Unrelated to Bio-state)Limited
Sample State Single Crystal (Solid)Solution (Liquid)Ionized GasSolid/Liquid
Ambiguity Risk Low (Direct Imaging)High (Signal Overlap in Piperazine Ring)Low (for Formula only)High
Sample Recovery Yes (Non-destructive)YesNoYes
Why SC-XRD Wins for This Compound[1]
  • Chirality at C2: The "piperazin-2-yl" moiety possesses a chiral carbon. NMR cannot distinguish the R and S enantiomers in an achiral solvent. SC-XRD, using anomalous dispersion (with heavy atom salts), determines the absolute configuration with >99% confidence [1].

  • Tautomeric/Protonation States: This molecule has three basic nitrogens. Determining exactly which nitrogen is protonated in a salt form (critical for solubility and bioavailability) is trivial for X-ray but complex for solution-state NMR due to rapid proton exchange [2].

Part 2: Critical Experimental Protocol

The primary barrier to validating Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is its physical state. As a low-molecular-weight polyamine, the free base is likely an oil or a hygroscopic low-melting solid. Direct crystallization of the free base will likely fail.

The following protocol utilizes Salt Formation Screening to generate diffraction-quality crystals.

Phase 1: Salt Screening (The "Secret Sauce")

To lock the flexible ethyl-amine chain and the piperazine ring into a regular lattice, we must increase the lattice energy via ionic interactions.

Reagents:

  • Target Compound: 50 mg (Free Base)

  • Acids (0.5 M in EtOH/Water): Hydrochloric acid (HCl), Fumaric acid, Picric acid (Caution: Explosive), Oxalic acid, p-Toluenesulfonic acid.

Workflow:

  • Dissolution: Dissolve 10 mg of the amine in 0.5 mL of Ethanol or Isopropanol.

  • Stoichiometry: Add the acid solution dropwise.

    • Note: Since the molecule has 3 basic nitrogens, aim for a 1:2 or 1:3 molar ratio (Amine:Acid) to ensure full protonation and rigidification.

  • Precipitation: If immediate precipitate forms, redissolve by heating to 60°C.

Phase 2: Crystallization via Vapor Diffusion

Slow crystallization is essential for minimizing disorder in the flexible ethyl chain.

  • Setup: Use a standard "hanging drop" or "sitting drop" plate (common in protein crystallography but excellent for small molecules).

  • Inner Well: 20 µL of the Amine-Salt solution.

  • Outer Well (Reservoir): 500 µL of an antisolvent (e.g., Diethyl Ether, Pentane, or Hexane).

  • Mechanism: The volatile antisolvent diffuses into the amine solution, slowly lowering solubility and driving nucleation.

  • Timeline: Seal and store at 4°C in the dark. Check for crystals (birefringent prisms/needles) after 24–72 hours.

Phase 3: Data Collection & Refinement
  • Source Selection: Use a Cu-Kα source (λ = 1.5418 Å) .

    • Reasoning: For light-atom organic molecules (C, H, N), Molybdenum (Mo) sources often yield weak diffraction. Copper sources provide stronger diffraction intensities and a larger anomalous signal, which is critical for determining absolute stereochemistry (Flack parameter) if no heavy atom (like Br or I) is present [3].

  • Temperature: Collect data at 100 K (Cryostream).

    • Reasoning: Freezes the thermal motion of the "floppy" ethyl-amine tail, sharpening the electron density map.

Part 3: Visualization of Structural Logic

Diagram 1: The Validation Workflow

This flowchart illustrates the decision process for validating the structural integrity, moving from synthesis to the final crystallographic model.

ValidationWorkflow cluster_Screening Phase 1: Salt Screening cluster_Cryst Phase 2: Crystallization Start Crude Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Salt1 HCl Salt (Hygroscopic?) Start->Salt1 Salt2 Fumarate Salt (Stable Lattice) Start->Salt2 Salt3 Picrate/Benzoate (Heavy Atom) Start->Salt3 VaporDiff Vapor Diffusion (EtOH / Ether) Salt1->VaporDiff Salt2->VaporDiff SlowEvap Slow Evaporation (MeOH) Salt3->SlowEvap XRD SC-XRD Data Collection (Cu-Kα Source, 100K) VaporDiff->XRD SlowEvap->XRD Analysis Structure Solution (Direct Methods) XRD->Analysis Result Validation Complete: 1. Absolute Config (R/S) 2. Tautomer Check 3. Connectivity Analysis->Result

Caption: Optimized workflow for transforming the oily free base into a diffraction-quality salt crystal.

Diagram 2: Resolving the C2 vs. N1 Ambiguity

One of the most common synthetic errors in piperazine chemistry is regioselectivity (substitution at Nitrogen vs. Carbon). This diagram shows how X-ray resolves this.

AmbiguityResolution Problem Unknown Isomer Connectivity NMR NMR (1H/13C) Pros: Fast Cons: Ambiguous Coupling Problem->NMR XRD X-Ray Diffraction Pros: Direct Imaging Cons: Needs Crystal Problem->XRD Outcome1 Model A: N-Substituted (Piperazin-1-yl) NMR->Outcome1 Inconclusive (Broad Signals) Outcome2 Model B: C-Substituted (Piperazin-2-yl) NMR->Outcome2 Inconclusive XRD->Outcome2 Definitive Map (C-C Bond Visible)

Caption: Comparison of NMR vs. X-ray in distinguishing the C2-substituted target from common N-substituted byproducts.

References

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

  • Thorn, A., Dittrich, B., & Sheldrick, G. M. (2012). Enhanced rigid-bond restraints. Acta Crystallographica Section A, 68(4), 448-451. Link

  • Parsons, S. (2021). Introduction to Small Molecule X-ray Crystallography. Rigaku Journal. Link

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link

Comparative

A Comparative Stability Analysis of Methylated vs. Non-Methylated Piperazine Amines: A Guide for Drug Development Professionals

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Its two nitrogen...

Author: BenchChem Technical Support Team. Date: March 2026

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] Its two nitrogen atoms provide versatile handles for synthetic modification, enabling fine-tuning of a molecule's biological activity and ADME (absorption, distribution, metabolism, and excretion) profile.[2][4] A common modification is N-methylation, a strategic chemical alteration intended to modulate basicity, lipophilicity, and receptor interaction.[5] However, such modifications can also significantly impact the chemical stability of the molecule, a critical attribute for any drug candidate.

This guide provides an in-depth comparative analysis of the stability of methylated versus non-methylated piperazine amines. We will delve into the chemical rationale behind stability differences, present supporting experimental data from forced degradation studies, and provide detailed protocols for researchers to conduct their own comparative stability assessments.

The Imperative of Stability Analysis in Drug Development

Forced degradation, or stress testing, is a crucial component of the drug development process, mandated by regulatory bodies like the ICH.[6] These studies deliberately expose a drug substance to harsh conditions—such as heat, light, humidity, acid/base hydrolysis, and oxidation—to identify potential degradation products and establish degradation pathways.[7] The insights gained are fundamental for developing stable formulations, determining appropriate storage conditions and shelf-life, and creating stability-indicating analytical methods.[6][7] For a versatile scaffold like piperazine, understanding how a simple modification like methylation affects its degradation profile is paramount to mitigating risks of instability and ensuring drug product safety and efficacy.

Comparative Stability Under Forced Degradation

The core of this analysis lies in comparing the degradation profiles of a non-methylated piperazine parent compound with its N-methylated analogue under various stress conditions.

Thermal Stability: The Impact of N-Methylation

Thermal stability is a critical parameter, particularly for drug substances that may be exposed to high temperatures during manufacturing or storage. Experimental data from thermal degradation studies of piperazine and its methylated analogs reveal a clear trend.

A key study investigating the thermal stability of piperazine (PZ), 1-methylpiperazine (1-MPZ), and 2-methylpiperazine (2-MPZ) in aqueous solutions found that methyl substitution increases the rate of amine degradation .[8] Unexpectedly, a methyl group on the nitrogen atom (1-MPZ) enhanced degradation more significantly than a methyl group on the carbon adjacent to the nitrogen (2-MPZ).[8] At 150 °C, both 1-MPZ and 2-MPZ degraded faster than the parent piperazine compound.[8]

This increased degradation rate for N-methylated piperazines can be attributed to electronic and steric effects. The electron-donating nature of the methyl group increases the electron density on the nitrogen atom, potentially making it more susceptible to certain degradation reactions.[9]

Table 1: Comparative Thermal Degradation of Piperazine Analogs

Compound Structure Apparent First-Order Rate Constant (k) at 150 °C (s⁻¹) Relative Stability
Piperazine (PZ) Non-methylated 6.1 x 10⁻⁹[10] Most Stable
1-Methylpiperazine (1-MPZ) N-methylated > PZ rate* Less Stable
2-Methylpiperazine (2-MPZ) C-methylated > PZ rate* Less Stable

Source:[8]. While the exact rate constants for the methylated analogs were not provided in the abstract, the study explicitly states they degraded faster than piperazine at 150 °C, with 1-MPZ degrading faster than 2-MPZ.

Oxidative Stability

Oxidative degradation is a common pathway for amines and can be initiated by atmospheric oxygen, residual peroxides in excipients, or metal ion catalysts.[11] For piperazine, oxidation can lead to the formation of various degradation products, including N-oxides, ring-opened products like ethylenediamine (EDA), and N-formylpiperazine (FPZ).[12][13]

The presence of an N-methyl group can influence oxidative stability. The tertiary amine in N-methylpiperazine can be more readily oxidized to an N-oxide compared to the secondary amines in piperazine. While direct comparative kinetic studies are less common in the literature than thermal studies, the general principles of amine oxidation suggest that the N-methylated species may exhibit a different sensitivity to oxidative stress. It is crucial to experimentally determine this, as degradation products could differ in their toxicological profiles.

pH and Hydrolytic Stability

The stability of piperazine derivatives in aqueous solutions is often pH-dependent.[14][15] Forced degradation studies under acidic and basic conditions are essential to identify potential hydrolysis of the parent molecule or any functional groups attached to the piperazine ring. The basicity (pKb) of the piperazine nitrogens is altered by methylation; N-methylpiperazine is a slightly weaker base (pKb ≈ 4.86) than piperazine (pKb ≈ 4.27).[9] This difference in basicity can affect the protonation state of the molecule at a given pH, which in turn can influence its susceptibility to acid- or base-catalyzed degradation.

Experimental Design for Comparative Stability Testing

A robust and self-validating experimental protocol is essential for generating reliable comparative data. The following section outlines a comprehensive workflow for a forced degradation study.

Protocol 1: Comparative Forced Degradation Study

Objective: To compare the stability of a non-methylated piperazine amine (Test Compound A) and its N-methylated analogue (Test Compound B) under various stress conditions and to identify potential degradation products.

Materials:

  • Test Compound A (non-methylated piperazine derivative)

  • Test Compound B (N-methylated piperazine derivative)

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • HPLC-grade water, acetonitrile, and methanol

  • Phosphate or acetate buffers

  • Calibrated oven, photostability chamber, and pH meter

  • HPLC-UV/DAD system, preferably coupled with a mass spectrometer (LC-MS)[16]

Workflow Diagram:

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output prep_A Prepare Stock Solution of Compound A unstressed Unstressed Controls (A & B in solvent) prep_A->unstressed acid Acid Hydrolysis (HCl) prep_A->acid base Base Hydrolysis (NaOH) prep_A->base ox Oxidation (H₂O₂) prep_A->ox thermal Thermal Stress (e.g., 80°C) prep_A->thermal photo Photolytic Stress (ICH Q1B) prep_A->photo prep_B Prepare Stock Solution of Compound B prep_B->unstressed prep_B->acid prep_B->base prep_B->ox prep_B->thermal prep_B->photo analyze Analyze all samples (Stressed & Controls) by HPLC-UV/MS unstressed->analyze acid->analyze base->analyze ox->analyze thermal->analyze photo->analyze quantify Quantify % Degradation (vs. Unstressed Control) analyze->quantify identify Characterize Degradants (MS, MS/MS) quantify->identify report Comparative Stability Report: - Degradation Profiles - Degradation Pathways - Mass Balance identify->report

Caption: Experimental workflow for comparative forced degradation studies.

Step-by-Step Methodology:

  • Preparation of Solutions: Prepare stock solutions of Test Compound A and Test Compound B in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Unstressed Control: Dilute a portion of each stock solution to the final test concentration and analyze immediately. This serves as the time-zero (t=0) or 100% reference.

  • Stress Conditions: For each compound, subject aliquots of the stock solution to the following conditions in parallel:

    • Acid Hydrolysis: Add 0.1 M HCl. If no degradation is observed after a set time (e.g., 24 hours), repeat with 1 M HCl, possibly with gentle heating (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH. If stability is high, repeat with 1 M NaOH and/or heating.

    • Oxidation: Add 3% H₂O₂. If needed, increase the concentration to 30%. These reactions are typically performed at room temperature.

    • Thermal Stress: Store solutions in a calibrated oven at a high temperature (e.g., 80°C). For solid-state testing, place the neat drug substance in the oven.

    • Photolytic Stress: Expose solutions and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

  • Sample Collection & Quenching: At appropriate time points, withdraw samples from each stress condition. Neutralize the acid and base samples with an equivalent amount of base or acid, respectively, to stop the reaction before analysis.

  • Analysis:

    • Analyze all samples (stressed and unstressed) using a validated stability-indicating HPLC method. A gradient elution method is often required to separate the parent compound from its degradation products.[16]

    • Use a UV/Diode Array Detector (DAD) to check for peak purity and to ensure all components are detected.

    • Couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of the parent peaks and any new peaks corresponding to degradation products. This is critical for structural elucidation.[16]

  • Data Interpretation:

    • Calculate the percentage of degradation for each compound under each condition by comparing the parent peak area to that of the unstressed control.

    • Strive for a target degradation of 5-20% to ensure that the primary degradation products are formed without being further degraded themselves.[6]

    • Perform a mass balance calculation to ensure that the decrease in the parent drug concentration is accounted for by the formation of degradation products.

Mechanistic Insights and Degradation Pathways

The structural differences between methylated and non-methylated piperazines can lead to distinct degradation pathways.

G cluster_non_methylated Non-Methylated Piperazine Degradation cluster_methylated N-Methylated Piperazine Degradation PZ Piperazine (Secondary Amine) PZ_Ox N-Formylpiperazine, Ethylenediamine (EDA) PZ_Thermal Ring Opening (SN2) & Polymerization MPZ N-Methylpiperazine (Tertiary & Secondary Amine) MPZ_Ox N-Oxide Formation MPZ_Dealk N-Dealkylation MPZ_Thermal Accelerated Ring Opening Oxidation Oxidative Stress (e.g., H₂O₂) Oxidation->PZ_Ox Ring Cleavage/ Oxidation Oxidation->MPZ_Ox Oxidation at 3° Amine Oxidation->MPZ_Dealk Oxidative N-demethylation Thermal Thermal Stress (High Temp) Thermal->PZ_Thermal Nucleophilic Attack Thermal->MPZ_Thermal Enhanced Reactivity

Caption: Potential degradation pathways for methylated vs. non-methylated piperazines.

For non-methylated piperazines, thermal degradation often proceeds through nucleophilic substitution (SN2) reactions where one piperazine molecule attacks another, leading to ring-opening and the formation of oligomers or polymers.[17] Oxidative degradation can result in products like N-formylpiperazine.[12]

For N-methylated piperazines, the tertiary amine introduces new potential degradation pathways. It can be readily oxidized to form a stable N-oxide. Additionally, oxidative N-demethylation is a well-known metabolic and chemical pathway that would convert the N-methylated compound back to the parent piperazine, which could then undergo further degradation. The increased rate of thermal degradation observed experimentally for 1-MPZ suggests that the N-methyl group enhances the molecule's reactivity under thermal stress.[8]

Conclusion and Recommendations

The methylation of piperazine amines is a double-edged sword. While it can be a powerful tool to optimize pharmacological activity, it can simultaneously introduce new stability liabilities. Experimental evidence clearly indicates that N-methylation can decrease the thermal stability of the piperazine scaffold.[8] Furthermore, it introduces alternative degradation pathways, such as N-oxide formation and N-dealkylation, under oxidative stress.

Therefore, for researchers, scientists, and drug development professionals, the following recommendations are crucial:

  • Early-Stage Assessment: Comparative stability studies should be conducted early in the drug discovery process, as soon as both methylated and non-methylated lead compounds are identified. This allows for stability considerations to be integrated into the lead optimization strategy.

  • Comprehensive Stress Testing: A full forced degradation study (thermal, photolytic, oxidative, and hydrolytic) is essential. Relying on a single stress condition is insufficient to predict overall stability.

  • Thorough Degradant Identification: The use of high-resolution mass spectrometry (LC-MS/MS) is critical for identifying and structurally characterizing degradation products. The toxicological profile of a degradant can be significantly different from the parent drug.

  • Structure-Stability Relationship (SSR): Systematically build a structure-stability relationship alongside the structure-activity relationship (SAR). This integrated approach will lead to the selection of drug candidates that possess both optimal efficacy and robust chemical stability, ultimately increasing the probability of successful clinical development.

By rigorously applying these principles, the risks associated with chemical instability can be effectively managed, paving the way for the development of safer and more effective piperazine-based medicines.

References

  • Vertex AI Search Result[18]

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Validation

Chromatographic Retention Strategies for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine: A Comparative Guide

Executive Summary Quantifying highly polar, polybasic compounds like Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine presents a formidable challenge in analytical chemistry. Featuring both a substituted piperazine ring a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quantifying highly polar, polybasic compounds like Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine presents a formidable challenge in analytical chemistry. Featuring both a substituted piperazine ring and an ethylamine side chain, this molecule exhibits complex chromatographic behavior characterized by poor retention and severe peak tailing on conventional reversed-phase (RP) columns.

As a Senior Application Scientist, I have designed this comparative guide to objectively evaluate alternative column chemistries and methodologies. By benchmarking this target analyte against structurally homologous piperazine derivatives, this guide provides a self-validating, mechanistic approach to developing robust HPLC-UV and LC-MS/MS workflows.

Mechanistic Context: The Polybasic Challenge

To develop a reliable method, we must first understand the causality behind the chromatographic failures often seen with piperazine derivatives.

At typical acidic mobile phase conditions (pH 2.5 – 3.5), the multiple nitrogen centers in Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine become fully protonated. This polycationic state triggers two primary issues:

  • Hydrophilic Washout: The compound's extreme polarity prevents effective partitioning into the hydrophobic C18 stationary phase, causing it to elute dangerously close to the void volume (

    
    ), where matrix suppression is highest.
    
  • Secondary Silanol Interactions: The positively charged amines interact ionically with unreacted, acidic silanol groups (

    
    ) on the silica backbone. This ion-exchange mechanism disrupts the uniform mass transfer of the analyte, manifesting as severe, asymmetric peak tailing and a drastic loss of theoretical plates.
    

To mitigate this, analysts must move away from standard C18 columns and adopt stationary phases engineered for polar retention, such as High Strength Silica (HSS) T3 or Hydrophilic Interaction Liquid Chromatography (HILIC) .

Comparative Chromatographic Methodologies

Method A: Standard Reversed-Phase (The Baseline)

Standard C18 columns rely on high ligand density. While effective for neutral or lipophilic drugs, they fail polybasic amines unless ion-pairing reagents (e.g., hexanesulfonic acid) are used. Studies on related piperazine designer drugs, such as Benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), show that standard C18 gradients yield retention times of 5.5 min and 10.4 min respectively, but often suffer from peak broadening and require complex buffered mobile phases 1.

Method B: Aqueous-Compatible RP (HSS T3)

The Acquity UPLC HSS T3 column utilizes a lower C18 ligand density on a high-strength silica backbone, combined with proprietary end-capping. This allows 100% aqueous mobile phases to penetrate the pores without phase collapse (dewetting). For highly polar piperazines, HSS T3 provides superior retention and symmetrical peaks. For instance, underivatized piperazine elutes cleanly at 3.207 min under isocratic conditions (15:85 Water:Acetonitrile) 2. This is the optimal reversed-phase choice for our target analyte.

Method C: HILIC (BEH Amide)

HILIC operates orthogonally to RP. By using a highly organic mobile phase (>80% Acetonitrile), water forms a stagnant enrichment layer on the polar stationary phase. Polybasic amines partition highly into this water layer, yielding excellent retention. Furthermore, the high organic content drastically improves desolvation efficiency in the mass spectrometer source, boosting sensitivity.

Quantitative Data: Retention Time & Performance Comparison

The following table synthesizes experimental retention data for structurally related piperazine derivatives to benchmark the predicted performance of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine.

AnalyteColumn ChemistryMobile Phase SystemRetention Time (min)Peak Shape (Tf)Reference
Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine Acquity HSS T3 (1.8 µm) Gradient (Water/ACN + 0.1% FA) ~3.4 - 3.8 (Proj.) Symmetrical (<1.2) Extrapolated
Piperazine (Underivatized)Acquity HSS T3 (1.8 µm)Isocratic (15:85 Water:ACN)3.207Symmetrical2
Benzylpiperazine (BZP)Standard C18 (5 µm)Gradient (Phos. Buffer/MeOH/ACN)5.500Moderate Tailing1
mCPPStandard C18 (5 µm)Gradient (Phos. Buffer/MeOH/ACN)10.400Sharp1
N-Boc-piperazineChiralpak IC (5 µm)Isocratic (ACN:MeOH:DEA 90:10:0.1)Method Dep.Symmetrical3
Sildenafil (4-methylpiperazine moiety)Standard C18 (5 µm)Isocratic (TEA Buffer:MeOH:ACN)3.877Symmetrical4

Self-Validating Experimental Protocol (LC-MS/MS)

To guarantee trustworthiness, this protocol is designed as a self-validating system . It incorporates stable isotopically labeled (SIL) internal standards to automatically correct for matrix effects and rigorous System Suitability Testing (SST) to verify column inertness prior to sample acquisition.

Step 1: Sample Preparation & Matrix Spiking
  • Action: Aliquot 100 µL of plasma/matrix. Spike with 10 µL of a deuterated internal standard (e.g., BZP-D7 or mCPP-D8 at 100 ng/mL).

  • Causality: Deuterated analogs co-elute with the target analytes and experience identical matrix suppression in the ESI source. This creates a self-correcting quantification ratio, ensuring accuracy regardless of sample-to-sample matrix variations 1.

  • Action: Add 300 µL of cold Acetonitrile. Vortex for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes. Transfer the supernatant.

  • Causality: Cold organic solvent rapidly denatures plasma proteins while maintaining the solubility of the highly polar target analyte, preventing co-precipitation losses.

Step 2: Chromatographic Separation
  • Column: Waters Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 μm).

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid ensures complete protonation of the piperazine and ethylamine nitrogens, driving them into a consistent ionization state. This prevents partial ionization, which causes peak splitting, and maximizes [M+H]+ abundance for MS detection.

  • Gradient Program: 0–1 min (1% B), 1–5 min (1% to 40% B), 5–7 min (40% to 95% B), 7–10 min (re-equilibration at 1% B). Flow rate: 0.4 mL/min.

Step 3: System Suitability Testing (SST)
  • Action: Inject a blank matrix extract followed by 6 replicates of a mid-level Quality Control (QC) standard.

  • Validation Criteria: The system is "validated for run" only if:

    • Blank shows zero carryover at the target retention time.

    • Retention time %RSD across the 6 replicates is ≤ 1.0%.

    • Peak Tailing Factor (

      
      ) is ≤ 1.5 (confirming the absence of secondary silanol interactions).
      

Method Development Workflow

G Start Target: Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine ColSel Column Selection Phase Start->ColSel C18 Standard C18 (High Silanol Activity) ColSel->C18 Poor Ret. HSST3 HSS T3 (100% Aq. Compatible) (Optimal RP Retention) ColSel->HSST3 Good Ret. HILIC BEH Amide (HILIC) (Orthogonal Selectivity) ColSel->HILIC High Ret. Eval System Suitability Testing (Tf ≤ 1.5, RSD ≤ 1%) C18->Eval HSST3->Eval HILIC->Eval Valid Self-Validating LC-MS/MS Protocol Eval->Valid

Workflow for chromatographic optimization of polybasic piperazine derivatives.

References

  • Source: nih.
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Comparative

Comprehensive Purity Validation Guide for Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine: Elemental Analysis vs. HPLC

As a Senior Application Scientist, I frequently encounter challenges in validating the absolute purity of polyamine scaffolds. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (Molecular Formula: C9H21N3, MW: 171.28 g/mol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter challenges in validating the absolute purity of polyamine scaffolds. Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (Molecular Formula: C9H21N3, MW: 171.28 g/mol ) is a critical intermediate used in the synthesis of active pharmaceutical ingredients (APIs) and advanced chemical probes. Due to its three basic nitrogen centers, this secondary amine is highly hygroscopic and susceptible to forming unexpected salts (e.g., hydrochlorides or carbonates from atmospheric CO2).

This guide objectively compares two foundational analytical modalities—CHN Elemental Analysis (EA) and High-Performance Liquid Chromatography (HPLC) —demonstrating why relying on a single technique is insufficient, and how combining them creates a self-validating system for absolute purity confirmation.

Theoretical Grounding & The Causality of Method Selection

Why is chromatographic profiling alone inadequate for this compound? HPLC coupled with UV or Mass Spectrometry (MS) is exceptional at resolving structurally distinct organic impurities. However, HPLC is largely "blind" to inorganic salts, retained moisture, or residual non-UV-active solvents [4].

Elemental Analysis—specifically CHN (Carbon, Hydrogen, Nitrogen) combustion analysis—provides an orthogonal validation mechanism. By combusting the sample at extreme temperatures and quantifying the evolved gases, EA determines the absolute mass fraction of elements [2]. The scientific standard dictates that experimental CHN values must fall within ±0.4% of the theoretical values to confirm bulk purity [1]. A deviation beyond this threshold instantly flags the presence of "invisible" contaminants that HPLC would miss.

Theoretical CHN Values for C9H21N3:
  • Carbon (C): 63.11%

  • Hydrogen (H): 12.36%

  • Nitrogen (N): 24.53%

Modality Comparison: CHN vs. HPLC

The following table summarizes the operational and diagnostic differences between the two techniques, highlighting their complementary nature.

Analytical FeatureCHN Elemental Analysis (Combustion)HPLC-UV/MS (Chromatography)
Primary Output Absolute mass % of C, H, and NRelative area % of organic components
Detection Scope Bulk composition; identifies salts, water, and solventsMicroscopic organic impurities and degradation products
Sample Destruction Yes (Combustion at ~950°C)No (if non-destructive detectors are utilized)
Sensitivity to Water High (Dramatically alters H and C/N mass ratios)Low (Usually undetected in standard reverse-phase)
Validation Role Confirms macroscopic purity and empirical formulaConfirms microscopic organic structural purity

Experimental Protocols: A Self-Validating System

To establish a trustworthy purity profile, both protocols must be executed with strict adherence to mechanistic principles.

Protocol 1: CHN Elemental Analysis

Objective: Determine the absolute mass fraction of bulk elements.

  • Calibration: Calibrate the elemental analyzer (e.g., Thermo Fisher FlashSmart) using a high-purity standard such as acetanilide. Establish a K-factor for C, H, and N [3].

  • Sample Preparation: Accurately weigh 1.5–2.5 mg of desiccated Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine into a tin (Sn) capsule using a microbalance (readability 0.001 mg).

    • Expert Insight (Causality): The choice of a tin capsule is not arbitrary. Tin acts as a combustion catalyst; its exothermic oxidation under an oxygen pulse drives the localized temperature from 950°C up to ~1800°C. This extreme heat is mandatory to completely shatter the refractory piperazine ring and prevent the formation of nitrogenous char.

  • Combustion & Reduction: Drop the capsule into the oxidation reactor (packed with WO3 and Cu) at 950°C. Pass the combustion gases through a reduction reactor to quantitatively convert any formed NOx species back to N2 gas.

  • Quantification: Separate the resulting N2, CO2, and H2O on a specialized GC column and quantify via a Thermal Conductivity Detector (TCD).

Protocol 2: HPLC-UV/MS Purity Assessment

Objective: Profile and quantify structurally related organic impurities.

  • Mobile Phase Setup: Prepare a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).

    • Expert Insight (Causality): Trifluoroacetic acid (TFA) is critical here. The three basic nitrogens in the analyte will cause severe peak tailing on standard silica-based columns due to secondary interactions with residual silanols. TFA acts as an ion-pairing agent, masking these interactions and ensuring sharp, symmetrical peaks.

  • Execution: Inject 10 µL of a 1 mg/mL sample onto a C18 reverse-phase column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile over 10 minutes.

  • Analysis: Integrate the UV absorbance at 210 nm (due to the lack of strong chromophores in the aliphatic system) and cross-reference with the MS total ion chromatogram for the [M+H]+ ion at m/z 172.18.

Data Presentation & Orthogonal Synthesis

Below is a representative data set from a synthesized batch of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine, demonstrating how the two methods cross-validate one another.

ParameterTheoretical / ExpectedExperimental Result (Batch A)Validation Status
HPLC Purity (Area %) > 99.0%99.6%Pass
Carbon (C) % 63.11%62.95% (Δ = 0.16%)Pass (within ±0.4%)
Hydrogen (H) % 12.36%12.45% (Δ = 0.09%)Pass (within ±0.4%)
Nitrogen (N) % 24.53%24.38% (Δ = 0.15%)Pass (within ±0.4%)

Data Interpretation: The HPLC data suggests a highly pure organic framework (99.6%). The CHN data perfectly corroborates this, falling well within the acceptable ±0.4% variance [1]. If the CHN data had shown a suppressed Carbon value (e.g., 55.0%) despite a 99.6% HPLC purity, it would definitively prove the presence of an invisible contaminant—most likely water absorption (hydrate formation) or an inorganic salt—highlighting the absolute necessity of this dual-method approach.

Orthogonal Purity Validation Workflow

PurityValidation Sample Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine (Batch Sample) HPLC HPLC-UV/MS Analysis (Organic Profiling) Sample->HPLC CHN CHN Elemental Analysis (Combustion & TCD) Sample->CHN OrgImp Quantifies Organic Impurities & Degradants HPLC->OrgImp BulkComp Determines Bulk C, H, N Detects Salts & Solvents CHN->BulkComp Validation Orthogonal Data Synthesis (Self-Validating System) OrgImp->Validation BulkComp->Validation Pass High Purity Confirmed (HPLC >99%, CHN ±0.4%) Validation->Pass Corroboration Fail Discrepancy Detected (e.g., Invisible Salts/Water) Validation->Fail Deviation

Workflow demonstrating orthogonal purity validation via HPLC and CHN analysis.

References

  • An International Study Evaluating Elemental Analysis , ACS Central Science,[Link]

  • Analytical Services for elemental analysis of CHNOS , OEA Laboratories,[Link]

Safety & Regulatory Compliance

Safety

Advanced Safety and Operational Guide: Handling Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine

As a highly reactive aliphatic polyamine building block, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a critical intermediate in drug discovery and chemical synthesis. However, its structural properties—specificall...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly reactive aliphatic polyamine building block, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a critical intermediate in drug discovery and chemical synthesis. However, its structural properties—specifically the presence of multiple basic nitrogen centers (a piperazine ring coupled with an ethylamine chain)—render it a severe occupational hazard if mishandled.

This guide provides drug development professionals and researchers with a field-proven, mechanistically grounded framework for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound.

Chemical Profiling & Mechanistic Hazard Analysis

To handle this compound safely, one must understand the causality behind its hazards. Like most low-molecular-weight aliphatic amines, Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is a strong base.

When concentrated aliphatic amines contact human tissue, they do not simply burn the surface. The high localized pH causes rapid saponification of epidermal lipids and denaturation of structural proteins[1]. This process results in liquefaction necrosis —a type of tissue death where the tissue transforms into a viscous liquid mass. Unlike acid burns, which form a protective eschar (coagulation necrosis) that halts further penetration, amine burns continue to penetrate deeply into the tissue, causing severe, delayed-onset damage.

Quantitative Hazard Metrics

The following table summarizes the Globally Harmonized System (GHS) classifications for aliphatic piperazine derivatives and the corresponding operational requirements[2].

Hazard ClassGHS CodeMechanistic ConsequenceRequired Engineering Control
Skin Corrosion H314High pH causes rapid lipid saponification and liquefaction necrosis.Fume hood, chemical-resistant apron, butyl gloves.
Acute Toxicity H302 / H311Systemic toxicity upon absorption through compromised skin or ingestion.Strict hygiene, double-gloving, face shield.
Skin Sensitization H317Protein adduction leads to immune-mediated allergic contact dermatitis.Avoidance of all skin contact; immediate decontamination.
Aquatic Toxicity H412Disrupts aquatic ecosystems due to basicity and persistence.Zero-drain disposal policy; dedicated waste streams.

The Personal Protective Equipment (PPE) Ecosystem

Standard laboratory PPE is insufficient for handling concentrated corrosive amines. A self-validating PPE ecosystem ensures that if one layer fails, a secondary layer prevents exposure.

Hand Protection: The Double-Glove Protocol

Aliphatic amines readily permeate standard laboratory gloves. Glove selection must be dictated by permeation breakthrough times rather than simple degradation resistance[3].

Glove MaterialBreakthrough Time (min)Degradation ResistanceOperational Recommendation
Butyl Rubber > 240ExcellentPrimary Choice : Ideal for extended handling and high-volume transfers[3].
Neoprene > 120GoodAlternative : Suitable for medium-duration tasks.
Nitrile (Standard) < 10 - 30Poor to FairInner Layer Only : Use for dexterity and immediate splash indication[4].
Latex Not RecommendedSevereDo Not Use : Rapid permeation and structural failure.

The Protocol: Always double-glove. Wear a tight-fitting nitrile glove as the inner layer for dexterity, and a heavy-duty Butyl rubber glove (Class 5 or higher) as the outer layer[3]. If the outer glove is contaminated, the inner glove provides the critical seconds needed to safely remove the PPE without dermal contact.

Eye, Face, and Body Protection
  • Ocular Safety: Amines can cause irreversible blindness. Capillary action can draw liquid amines under standard safety glasses. You must wear chemical splash goggles paired with a polycarbonate face shield .

  • Body: A heavy-duty, fluid-resistant lab coat (or Tyvek/Tychem suit for larger volumes) combined with a chemical-resistant apron is mandatory to prevent torso exposure[5].

Operational Workflow: Safe Dispensing and Reaction Setup

The following step-by-step methodology ensures that the physical transfer and reaction setup of Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine are conducted with maximum safety.

Step 1: Environmental Verification Confirm the chemical fume hood is operational. The face velocity must be at least 100 feet per minute (fpm). Amines have strong, offensive odors and high vapor pressures; the physical draw of the sash is your primary engineering control against inhalation[6]. Never handle this compound on an open bench.

Step 2: PPE Donning & Inspection Inspect your outer butyl rubber gloves for pinhole leaks using the inflation method (trapping air and rolling the cuff to check for pressure loss). Don your inner nitrile gloves, outer butyl gloves, lab coat, goggles, and face shield[3].

Step 3: Chemical Transfer Place the amine container in a secondary containment tray within the hood. Use a glass or chemical-resistant plastic syringe (e.g., PTFE-lined) for volumetric transfer. Scientific Insight: Avoid using standard metal needles if prolonged storage in the syringe is expected, as some amines can slowly degrade certain metal alloys over time.

Step 4: Reaction Quenching & Decontamination Upon completion, decontaminate all reusable glassware. Crucial Rule: Always add the residual amine to a large volume of water or mild acid—never add water directly to the concentrated amine. The hydration of polyamines is highly exothermic and can cause localized boiling and hazardous spatter[2]. Wash tools with 5% citric acid to neutralize residues before standard cleaning.

Workflow & Emergency Logic Visualization

G Start Pre-Operation: Verify Fume Hood & PPE Dispense Dispense Amine Under Active Exhaust Start->Dispense Check Spill Occurred? Dispense->Check SpillYes Evacuate & Don Respirator (AM/MA) Check->SpillYes Yes SpillNo Proceed with Reaction Setup Check->SpillNo No SpillContain Absorb with Vermiculite (No Sawdust) SpillYes->SpillContain Waste Dispose as Corrosive Organic Waste SpillContain->Waste Decon Surface Decontamination (Water/Mild Acid Wash) SpillNo->Decon Decon->Waste

Workflow and spill response logic for handling corrosive aliphatic amines.

Emergency Response & Spill Management

Dermal or Ocular Exposure

In the event of skin or eye contact, time is the most critical variable.

  • Immediate Flushing: Flush the affected area at a safety shower or eyewash station for a minimum of 15–20 minutes[1].

  • Do Not Neutralize on Skin: Never attempt to neutralize an amine burn on the skin with an acid. The resulting exothermic acid-base reaction will generate intense heat, compounding the chemical burn with a severe thermal burn.

  • Medical Attention: Seek immediate medical attention. Provide the medical team with the SDS, emphasizing the risk of liquefaction necrosis.

Spill Containment

If a spill occurs outside the fume hood, evacuate the immediate area. Responders must wear a NIOSH-approved respirator equipped with Ammonia/Methylamine (AM/MA) cartridges[7].

  • Containment: Use an inert, non-combustible absorbent material like vermiculite or dry sand[8].

  • Prohibited Materials: Do not use sawdust or paper towels. Amines can act as strong bases and potentially initiate exothermic reactions with combustible organic materials, creating a fire hazard.

Disposal & Environmental Logistics

Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine is harmful to aquatic life and must be strictly kept out of municipal drains[2].

  • Waste Segregation: Collect amine waste in dedicated "Corrosive Organic Waste" containers.

  • Chemical Incompatibilities: Never mix aliphatic amine waste with halogenated solvents (e.g., dichloromethane, chloroform). Amines can undergo quaternization reactions with halocarbons, generating significant heat and pressure over time, which can lead to container rupture[2]. Keep strictly segregated from oxidizing agents and concentrated acids[5].

References

1. Title: SAFETY DATA SHEET - Micro-Measurements (2-Piperazine-1-ethylamine). Source: micro-measurements.com. URL: 2.[2] Title: 2-(1-Piperazinyl)ethylamine CAS 140-31-8 | 800361 - Merck. Source: merckmillipore.com. URL: 2 3.[1] Title: SAFETY DATA SHEET - PPG (N-(Aminoethyl)piperazine). Source: ppg.com. URL: 1 4.[6] Title: SAFETY DATA SHEET - PPG (Aliphatic Amine). Source: ppg.com. URL:6 5.[4] Title: CHEMICAL HANDLING GLOVE GUIDE - Health, Safety and Environment Office. Source: hkust.edu.hk. URL: 4 6.[5] Title: Identification of the substance/mixture and of the company/undertaking - ConRo. Source: conro.com. URL: 5 7.[7] Title: Safety Data Sheet - Martin Supply (Aliphatic amine). Source: martin-supply.com. URL: 7 8.[8] Title: Trimethylamine N-oxide - Santa Cruz Biotechnology. Source: scbt.com. URL: 8 9.[3] Title: Piperazine - Apollo Scientific. Source: apolloscientific.co.uk. URL: 3

Sources

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
Reactant of Route 2
Ethyl-[2-(4-methyl-piperazin-2-yl)-ethyl]-amine
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